molecular formula C10H14O B166981 o-Cymen-5-ol CAS No. 3228-02-2

o-Cymen-5-ol

Número de catálogo: B166981
Número CAS: 3228-02-2
Peso molecular: 150.22 g/mol
Clave InChI: IJALWSVNUBBQRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Isopropyl-3-methylphenol is an alkylbenzene.
The CIR Expert panel concludes Sodium p-Chloro-m-Cresol, p-Chloro-m-Cresol, Chlorothymol, m-Cresol, o-Cresol, Isopropyl Cresols, Thymol, o-Cymen-5-ol, Cavacrol are safe at concentrations up to 0.5% in cosmetics;  however, the available data are insufficient to support the safety of p-Cresol and Mixed Cresols for use in cosmetic products.
structure in first source

Propiedades

IUPAC Name

3-methyl-4-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJALWSVNUBBQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186026
Record name o-Cymen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3228-02-2
Record name 3-Methyl-4-isopropylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3228-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cymen-5y-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cymen-5-ol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15901
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Isopropyl-3-methylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Cymen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-CYMEN-5-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H41B6Q1I9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

spectroscopic analysis of o-Cymen-5-ol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

o-Cymen-5-ol (IUPAC name: 4-isopropyl-3-methylphenol) is a substituted phenol with a molecular formula of C₁₀H₁₄O and a monoisotopic mass of 150.1045 g/mol . It is an isomer of thymol and carvacrol and finds applications in cosmetics as a preservative and in various other industries. A thorough understanding of its molecular structure is crucial for its application and development. This technical guide provides a detailed analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data, including predicted NMR shifts and expected IR absorptions, serves as a valuable resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR data for this compound in a typical deuterated solvent (e.g., CDCl₃) is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.9 - 7.1d1HAr-H
~6.6 - 6.8d1HAr-H
~6.5 - 6.7s1HAr-H
~4.5 - 5.5s (broad)1H-OH
~3.0 - 3.4sept1H-CH(CH₃)₂
~2.2s3HAr-CH₃
~1.2d6H-CH(CH₃)₂

Note: Predicted chemical shifts can vary slightly depending on the solvent and the prediction algorithm used. 'd' denotes a doublet, 's' a singlet, and 'sept' a septet.

Predicted ¹³C NMR Data

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in a molecule. The predicted ¹³C NMR data for this compound is presented below.

Chemical Shift (δ) ppmCarbon Assignment
~150 - 155C-OH (aromatic)
~135 - 140C-isopropyl (aromatic)
~130 - 135C-CH₃ (aromatic)
~125 - 130CH (aromatic)
~115 - 120CH (aromatic)
~110 - 115CH (aromatic)
~30 - 35-CH(CH₃)₂
~20 - 25-CH(CH₃)₂
~15 - 20Ar-CH₃

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its phenolic and alkyl-substituted aromatic structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3600 (broad)O-H stretchPhenolic -OH
3000 - 3100C-H stretchAromatic C-H
2850 - 2960C-H stretchAliphatic C-H
1500 - 1600C=C stretchAromatic ring
1450 - 1480C-H bendAliphatic C-H
1150 - 1250C-O stretchPhenolic C-O
800 - 900C-H bend (out-of-plane)Aromatic C-H

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that often leads to characteristic fragmentation patterns, providing valuable structural information.

Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of this compound (under EI conditions) would exhibit a molecular ion peak and several fragment ions. The NIST WebBook provides an experimental mass spectrum for 3-Methyl-4-isopropylphenol.[1]

m/zRelative IntensityProposed Fragment
150High[M]⁺ (Molecular Ion)
135High[M - CH₃]⁺
107Moderate[M - C₃H₇]⁺ or subsequent fragmentation
91ModerateTropylium ion [C₇H₇]⁺
77LowPhenyl cation [C₆H₅]⁺

The fragmentation of phenols is well-documented.[2][3] For this compound, the molecular ion [C₁₀H₁₄O]⁺ would be prominent. A common fragmentation pathway for alkylphenols is the benzylic cleavage, leading to the loss of a methyl group (CH₃) to form a stable ion at m/z 135.[4][5] Loss of the isopropyl group (C₃H₇) can also occur.

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data discussed.

NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Referencing : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
  • Background Collection : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application : Place a small amount of solid this compound directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition : Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing : The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the volatile this compound sample into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.

  • Ionization : Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to structural elucidation using multiple spectroscopic techniques is crucial for a comprehensive analysis.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR_Acq->IR_Data MS_Data Mass-to-Charge Ratios (m/z) & Fragmentation MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow of Spectroscopic Analysis

References

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of o-Cymen-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Cymen-5-ol, a substituted phenolic compound, is a broad-spectrum antimicrobial agent with established efficacy against a wide range of bacteria and fungi.[1][2] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, intended for researchers, scientists, and professionals in drug development. This document synthesizes available quantitative data, details relevant experimental methodologies, and visually represents the proposed antimicrobial actions and experimental workflows. While the precise molecular targets are an area of ongoing investigation, this guide consolidates the existing evidence for its effects on microbial structures and metabolic processes.

Introduction to this compound

This compound (4-isopropyl-3-methylphenol) is an isomer of thymol and is utilized as a preservative in cosmetics and an active ingredient in oral care products.[1][3] Its chemical structure, characterized by a hydroxyl group attached to a benzene ring, is typical of phenolic compounds with antimicrobial properties. It is effective against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans.[1] Notably, it often exhibits synergistic antimicrobial effects when formulated with zinc salts.[3][4][5]

Core Antimicrobial Mechanisms

The antimicrobial activity of this compound is believed to be multifactorial, primarily targeting the microbial cell membrane and key metabolic functions. The lipophilic nature of the molecule facilitates its interaction with the lipid-rich structures of microbial cells.

Disruption of Cell Membrane Integrity

While direct studies on this compound's specific membrane interaction are not extensively detailed in the available literature, the mechanism can be inferred from the behavior of similar phenolic compounds. The primary mode of action is likely the disruption of the cytoplasmic membrane, leading to a loss of structural integrity and function. This disruption can result in:

  • Increased Permeability: The partitioning of this compound into the lipid bilayer disrupts the packing of phospholipids, increasing the permeability of the membrane to ions and other small molecules. This leads to a dissipation of the proton motive force, which is critical for ATP synthesis and transport processes.

  • Leakage of Intracellular Components: Severe membrane damage can cause the leakage of essential cytoplasmic contents, such as ions, ATP, and nucleic acids, ultimately leading to cell death.

Inhibition of Metabolic Pathways

This compound has been shown to interfere with microbial metabolic processes. A key documented effect is the inhibition of glycolysis.

  • Glycolysis Inhibition: Studies on Streptococcus mutans have demonstrated that this compound can inhibit acid production, a key feature of glycolysis.[3] This inhibition is additive when used in combination with zinc.[3][4][5] By disrupting this central metabolic pathway, this compound can significantly impair the energy production and growth of susceptible microorganisms.

Potential for Enzyme Inhibition

While specific enzymatic targets of this compound are not yet fully elucidated, it is plausible that it may interfere with the function of various microbial enzymes, a common mechanism for phenolic compounds.[5] This could include enzymes involved in cell wall synthesis, protein synthesis, or other essential metabolic pathways. However, in studies comparing its effect with zinc on Porphyromonas gingivalis, zinc was found to be a more potent inhibitor of protease activity, with no significant inhibition observed by this compound alone.[3]

Quantitative Data on Antimicrobial Efficacy

The antimicrobial efficacy of this compound has been quantified using standard microbiological metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data from a key study.

Table 1: MIC and MBC of this compound against Various Microorganisms [3][4]

MicroorganismMIC (mM)MBC (mM)
Streptococcus mutans1.7 - 3.43.4 - 6.7
Actinomyces viscosus1.7 - 3.43.4 - 6.7
Porphyromonas gingivalis1.7 - 3.43.4 - 6.7
Fusobacterium nucleatum1.7 - 3.43.4 - 6.7
Candida albicans1.7 - 3.43.4 - 6.7

Table 2: Synergistic MIC of this compound with Zinc Gluconate [3][4]

MicroorganismThis compound MIC (mM)Zinc Gluconate MIC (mM)
Porphyromonas gingivalis0.420.69
Fusobacterium nucleatum0.420.69

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

  • Materials:

    • 96-well microtiter plates

    • Test microorganism cultures

    • Appropriate broth medium (e.g., Brain Heart Infusion broth)

    • This compound stock solution

    • Sterile deionized water

    • Incubator

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound stock solution in sterile deionized water in the wells of a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 1 x 10^6 cells/mL.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions for the test microorganism (e.g., aerobically or anaerobically for 24-48 hours).

    • The MIC is determined as the lowest concentration of this compound that shows no visible growth.

    • To determine the MBC, subculture a small aliquot from the wells with no visible growth onto an appropriate agar medium.

    • Incubate the agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualizations: Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and experimental workflows.

antimicrobial_mechanism cluster_agent This compound cluster_cell Microbial Cell agent This compound membrane Cell Membrane agent->membrane Disruption of Lipid Bilayer enzymes Metabolic Enzymes (e.g., Glycolysis) agent->enzymes Inhibition cytoplasm Cytoplasm membrane->cytoplasm Increased Permeability & Leakage of Contents death death cytoplasm->death Cell Death enzymes->death

Figure 1. Proposed antimicrobial mechanism of action of this compound.

experimental_workflow start Start: Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate start->serial_dilution inoculation Inoculate with Standardized Microbial Suspension serial_dilution->inoculation incubation Incubate under Appropriate Conditions inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination subculture Subculture from Clear Wells onto Agar Plates mic_determination->subculture mbc_incubation Incubate Agar Plates subculture->mbc_incubation mbc_determination Determine MBC (≥99.9% killing) mbc_incubation->mbc_determination end End: Report MIC & MBC Values mbc_determination->end

Figure 2. Experimental workflow for MIC and MBC determination.

Conclusion and Future Directions

This compound is a versatile antimicrobial agent with a likely mechanism of action centered on the disruption of microbial cell membranes and the inhibition of key metabolic pathways such as glycolysis. The available data robustly supports its efficacy, particularly in synergistic combination with zinc. However, to fully exploit its therapeutic and preservative potential, further research is warranted.

Future investigations should focus on:

  • Elucidating specific molecular targets: Identifying the precise membrane components and enzymes that this compound interacts with.

  • Investigating the potential for resistance development: Understanding the mechanisms by which microorganisms might develop resistance to this compound.

  • Exploring a wider range of microbial species: Expanding the quantitative efficacy data to include a broader array of clinically and industrially relevant microorganisms.

A deeper understanding of its mechanism of action will facilitate the development of more effective antimicrobial formulations and strategies to combat microbial contamination and infection.

References

In Vitro Cytotoxicity of o-Cymen-5-ol on Human Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cymen-5-ol, also known as 4-isopropyl-3-methylphenol, is a substituted phenol and an isomer of thymol, widely utilized as a preservative in cosmetic and personal care products due to its antibacterial and antifungal properties.[1][2] It is effective against a range of microorganisms, contributing to the shelf-life and safety of formulations.[1][2] While its use in cosmetics is regulated, with a maximum permitted concentration of 0.1% in the European Union, a comprehensive understanding of its in vitro cytotoxic effects on various human cell lines is crucial for a complete safety assessment and for exploring potential therapeutic applications.[1][2]

This technical guide provides an in-depth overview of the methodologies used to assess the in vitro cytotoxicity of this compound on key human cell lines, including HaCaT (keratinocytes), A549 (lung carcinoma), HepG2 (liver carcinoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). Due to a lack of publicly available quantitative cytotoxicity data (e.g., IC50 values) specifically for this compound on these cell lines, this document focuses on the standardized experimental protocols and the potential mechanisms of cytotoxicity that would be investigated in such studies.

Summary of Available Toxicological Data

The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of this compound. An initial report in 1984 deemed the available data insufficient to conclude on its safety.[3] However, a subsequent review in 2006, which considered additional data, concluded that this compound is safe for use in cosmetics at concentrations up to 0.5%.[4] The safety assessments by regulatory bodies have primarily focused on its use as a cosmetic preservative, and detailed in vitro cytotoxicity studies on a wide range of human cell lines are not extensively documented in the public domain. Animal studies have indicated low acute oral and dermal toxicity.[5]

Experimental Protocols for In Vitro Cytotoxicity Assessment

Standardized assays are employed to determine the cytotoxic potential of a compound by measuring the degree of cell death or inhibition of cell proliferation. The following protocols are standard methods that would be utilized to evaluate the in vitro cytotoxicity of this compound.

Cell Lines and Culture Conditions
  • HaCaT (Human Keratinocyte Cell Line): An immortalized, non-tumorigenic cell line representing the primary cell type of the epidermis. Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • A549 (Human Lung Carcinoma Cell Line): A model for alveolar epithelial cells. Cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • HepG2 (Human Liver Carcinoma Cell Line): A well-differentiated cell line used as a model for liver function and toxicity studies. Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • MCF-7 (Human Breast Cancer Cell Line): An estrogen-receptor-positive cell line widely used in breast cancer research. Cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin.

  • PC-3 (Human Prostate Cancer Cell Line): An androgen-independent prostate cancer cell line. Cultured in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Protocol:

  • Seed and treat cells with this compound as described for the MTT assay.

  • After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate cell viability and IC50 values.

Potential Mechanisms of Cytotoxicity

The cytotoxic effects of chemical compounds are often mediated through specific signaling pathways that lead to different forms of cell death, primarily apoptosis and necrosis.

Apoptosis (Programmed Cell Death)

Apoptosis is a highly regulated process of cell self-destruction. It is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Key molecular events include the activation of a cascade of enzymes called caspases.

  • Intrinsic Pathway (Mitochondrial Pathway): Triggered by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3.

  • Extrinsic Pathway (Death Receptor Pathway): Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3.

Necrosis (Unprogrammed Cell Death)

Necrosis is a form of cell death that results from acute cellular injury. It is characterized by cell swelling, rupture of the plasma membrane, and release of intracellular contents, leading to inflammation.

Data Presentation

While specific quantitative data for this compound is not available in the cited literature, the following tables provide a template for how such data would be presented.

Table 1: Hypothetical IC50 Values of this compound on Human Cell Lines after 48h Exposure

Cell LineIC50 (µM)Assay Method
HaCaTData not availableMTT
A549Data not availableSRB
HepG2Data not availableMTT
MCF-7Data not availableSRB
PC-3Data not availableMTT

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (HaCaT, A549, HepG2, MCF-7, PC-3) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Cell Treatment (24, 48, 72 hours) cell_seeding->treatment compound_prep This compound Preparation (Serial Dilutions) compound_prep->treatment assay MTT or SRB Assay treatment->assay readout Absorbance Reading assay->readout data_analysis Calculate Cell Viability (%) readout->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: General experimental workflow for determining the in vitro cytotoxicity of a test compound.

General Apoptotic Signaling Pathways

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 cellular_stress Cellular Stress (e.g., Chemical Exposure) mitochondrion Mitochondrion cellular_stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

This technical guide outlines the standard methodologies for assessing the in vitro cytotoxicity of this compound on various human cell lines. While specific data on its cytotoxic effects are limited in the public domain, the described protocols for cell culture and cytotoxicity assays (MTT, SRB) provide a robust framework for such investigations. Understanding the potential mechanisms of cell death, such as apoptosis and necrosis, through further molecular assays would provide a more complete picture of its cellular effects. The provided workflows and pathway diagrams serve as a guide for researchers planning to undertake such studies. Further research is warranted to generate specific quantitative data on the cytotoxicity of this compound to enhance its safety profile and explore any potential therapeutic applications.

References

o-Cymen-5-ol: A Technical Guide to its Historical Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of o-Cymen-5-ol (4-isopropyl-3-methylphenol), a synthetic phenolic compound first developed in 1954 as an analog of thymol.[1][2][3][4] Initially recognized for its potent antimicrobial properties, its application has expanded from a preservative in cosmetic and personal care products to a compound of interest for its broader biological activities, including anti-inflammatory and antioxidant effects. This document details the historical context of its discovery, outlines its synthesis methodologies, presents quantitative data on its antimicrobial efficacy, and explores its known mechanisms of action. Detailed experimental protocols for key assays are provided, and logical relationships and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Historical Discovery and Initial Characterization

This compound, scientifically known as 4-isopropyl-3-methylphenol, was first synthesized in 1954 as a homologue of the naturally occurring monoterpenoid phenol, thymol.[1][2][3][4] The impetus for its creation was the pursuit of synthetic analogs of natural compounds with potent biological activities and favorable physicochemical properties for various applications.

While the specific seminal publication from 1954 remains elusive in readily available literature, the historical context points to a period of active research into phenolic compounds for their antiseptic and preservative qualities. Early characterization of this compound revealed it to be a white, crystalline solid with a faint, pleasant aromatic odor.[1][3] Its chemical formula is C₁₀H₁₄O, and its structure is characterized by a phenol ring with methyl and isopropyl substituents.

Synonyms: 4-Isopropyl-3-methylphenol, 3-Methyl-4-isopropylphenol, p-Thymol, Biosol, IPMP (Isopropyl methylphenol).

Synthesis of this compound: A Historical Perspective

The primary historical method for the synthesis of this compound involves the isopropylation of m-cresol. This process typically utilizes propylene as the isopropylating agent in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 4-isopropyl-3-methylphenol from m-cresol and propylene

This protocol is a generalized representation based on historical patent literature.

Materials:

  • m-Cresol

  • Propylene gas

  • Acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst like alumina)

  • Solvent (optional, e.g., a non-polar organic solvent)

  • Reaction vessel equipped with a gas inlet, stirrer, and temperature control

  • Distillation apparatus

  • Crystallization apparatus

Procedure:

  • m-Cresol and the acid catalyst are charged into the reaction vessel. If a solvent is used, it is also added at this stage.

  • The reaction mixture is heated to the desired temperature, typically ranging from 100 to 250°C, depending on the catalyst used.

  • Propylene gas is bubbled through the reaction mixture with vigorous stirring. The pressure is maintained at a specific level to ensure an adequate supply of the reactant.

  • The reaction is monitored for the consumption of m-cresol and the formation of the product mixture.

  • Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration or washing.

  • The resulting crude product, a mixture of isomers including this compound (p-thymol), o-thymol, and m-thymol, is then subjected to fractional distillation to separate the isomers based on their boiling points.

  • The fraction containing this compound is collected and further purified by crystallization from a suitable solvent to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products m-Cresol m-Cresol Reaction Isopropylation Reaction (Heating & Stirring) m-Cresol->Reaction Propylene Propylene Propylene->Reaction Acid_Catalyst Acid Catalyst Acid_Catalyst->Reaction Crude_Product Crude Product (Isomer Mixture) Reaction->Crude_Product Separation Catalyst Separation Purification Fractional Distillation & Crystallization Separation->Purification Final_Product This compound Purification->Final_Product Crude_Product->Separation Antimicrobial_Mechanism o_Cymen_5_ol This compound Cell_Membrane Microbial Cell Membrane o_Cymen_5_ol->Cell_Membrane targets Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption leads to Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage PMF_Dissipation Dissipation of Proton Motive Force Membrane_Disruption->PMF_Dissipation Cell_Death Cell Death Leakage->Cell_Death PMF_Dissipation->Cell_Death Biological_Activity_Hypothesis cluster_inflammation Anti-inflammatory (Hypothesized) cluster_antioxidant Antioxidant (Hypothesized) o_Cymen_5_ol This compound NF_kB NF-κB Pathway o_Cymen_5_ol->NF_kB inhibits? MAPK MAPK Pathway o_Cymen_5_ol->MAPK inhibits? Nrf2 Nrf2 Pathway o_Cymen_5_ol->Nrf2 activates? Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines regulates MAPK->Cytokines regulates Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes induces

References

An In-Depth Technical Guide on the Interaction of o-Cymen-5-ol with Microbial Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cymen-5-ol, also known as 4-isopropyl-3-methylphenol, is a substituted phenolic compound and an isomer of thymol.[1][2] It is a crystalline solid that is sparingly soluble in water and is utilized in a variety of cosmetic and oral care products for its broad-spectrum antimicrobial properties against bacteria, yeasts, and fungi.[1][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with microbial cell membranes, its antimicrobial efficacy, and detailed experimental protocols for its investigation. While direct research on the specific membrane interactions of this compound is limited, this guide draws upon data from its isomers and related phenolic compounds to present a scientifically grounded, putative mechanism of action.

Antimicrobial Activity of this compound

This compound has demonstrated significant antimicrobial activity against a range of microorganisms, particularly those implicated in oral health.[5][6] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key quantitative measures of its efficacy.

Data Presentation: Antimicrobial Susceptibility Testing

The following table summarizes the MIC and MBC values of this compound against several oral microorganisms.

MicroorganismMIC (mM)MBC (mM)Reference
Streptococcus mutans1.7 - 3.43.4 - 6.7[6]
Actinomyces viscosus1.7 - 3.43.4 - 6.7[6]
Porphyromonas gingivalis1.7 - 3.43.4 - 6.7[6]
Fusobacterium nucleatum1.7 - 3.43.4 - 6.7[6]
Candida albicans1.7 - 3.43.4 - 6.7[6]
Experimental Protocol: Determination of MIC and MBC by Broth Microdilution

This protocol is adapted from the methodology described by Pizzey et al. (2011).[5]

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Appropriate growth media (e.g., Brain Heart Infusion broth for bacteria, Sabouraud Dextrose broth for fungi)

  • This compound stock solution (e.g., 100 mM in a suitable solvent like DMSO)

  • Sterile diluent (e.g., growth medium)

  • Microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in the appropriate liquid medium.

    • Dilute the overnight culture to achieve a standardized cell density (e.g., 1 x 10^6 CFU/mL).

  • Serial Dilution of this compound:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and a final cell density of 5 x 10^5 CFU/mL.

    • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours, with anaerobic conditions if required).

  • Determination of MIC:

    • After incubation, determine the MIC as the lowest concentration of this compound that results in no visible growth (turbidity) as observed by eye or measured with a microplate reader.

  • Determination of MBC:

    • From the wells showing no growth, subculture a small volume (e.g., 10 µL) onto agar plates of the appropriate medium.

    • Incubate the plates under suitable conditions.

    • The MBC is the lowest concentration that results in no colony formation on the agar plates.

Core Interaction with Microbial Cell Membranes

The primary antimicrobial action of phenolic compounds like this compound is widely considered to be the disruption of the microbial cell membrane.[7][8] This interaction leads to a cascade of events culminating in cell death.

Proposed Mechanism of Action

This compound, being a lipophilic molecule, is proposed to partition into the lipid bilayer of the microbial cell membrane. This insertion disrupts the ordered structure of the membrane, leading to an increase in its fluidity and permeability. The hydroxyl group of the phenol is believed to play a crucial role in this process. This disruption of the membrane's integrity leads to the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and nucleic acids, and the dissipation of the proton motive force (PMF), which is critical for cellular energy production and transport processes.

o-Cymen-5-ol_Mechanism_of_Action ocymenol This compound membrane Microbial Cell Membrane ocymenol->membrane Targets partition Partitioning into Lipid Bilayer membrane->partition Interaction disruption Disruption of Membrane Structure partition->disruption permeability Increased Membrane Permeability disruption->permeability leakage Leakage of Intracellular Components (Ions, ATP, etc.) permeability->leakage pmf Dissipation of Proton Motive Force permeability->pmf death Cell Death leakage->death pmf->death Experimental_Workflows cluster_potential Membrane Potential Assay cluster_leakage Membrane Leakage Assay p1 Prepare Cell Suspension p2 Load with DiSC3(5) p1->p2 p3 Measure Baseline Fluorescence p2->p3 p4 Add this compound p3->p4 p5 Monitor Fluorescence Increase (Depolarization) p4->p5 l1 Prepare Cell Suspension l2 Add SYTOX Green l1->l2 l3 Measure Baseline Fluorescence l2->l3 l4 Add this compound l3->l4 l5 Monitor Fluorescence Increase (Leakage) l4->l5 Biofilm_Inhibition ocymenol This compound (sub-inhibitory concentration) genes gtfB, gtfC, gtfD gene expression ocymenol->genes Downregulates gtfs Glucosyltransferase (GTF) synthesis genes->gtfs Leads to reduced biofilm Biofilm Formation gtfs->biofilm Inhibits

References

understanding the biosynthesis of thymol isomers like o-Cymen-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of thymol and its isomers, with a particular focus on understanding the formation of compounds like o-Cymen-5-ol. Drawing from recent scientific literature, this document details the key enzymatic steps, precursor molecules, and regulatory aspects of thymol biosynthesis. While the natural biosynthetic pathway for the synthetic thymol analog, this compound, is not documented, this guide proposes a potential pathway based on established biochemical principles.

Introduction to Thymol and its Isomers

Thymol (2-isopropyl-5-methylphenol) is a phenolic monoterpenoid and a major constituent of the essential oils of thyme (Thymus vulgaris) and oregano (Origanum vulgare), belonging to the Lamiaceae family.[1] It, along with its isomer carvacrol, is responsible for the characteristic aroma and flavor of these herbs and possesses significant antibacterial, antifungal, and antioxidant properties.[2][3] this compound (4-isopropyl-3-methylphenol) is a synthetic isomer of thymol, first synthesized in 1954, and is primarily utilized as a preservative in cosmetic and skincare products due to its broad-spectrum antimicrobial activity.[4][5][6][7][8] While thymol's natural biosynthesis is well-elucidated, this compound is predominantly known as a synthetic compound with no described natural biosynthetic pathway.[4][5][7][8][9]

The Biosynthetic Pathway of Thymol and Carvacrol

The biosynthesis of thymol and carvacrol in plants from the Lamiaceae family has been a subject of extensive research. The pathway begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are used to form the C10 compound geranyl diphosphate (GDP).[2] The subsequent steps leading to the formation of these phenolic monoterpenes are catalyzed by a series of specific enzymes.

The key steps in the biosynthesis of thymol and carvacrol are as follows:

  • Cyclization of Geranyl Diphosphate (GDP): The pathway initiates with the cyclization of GDP to γ-terpinene, catalyzed by the enzyme γ-terpinene synthase (TPS).[2][10]

  • Hydroxylation of γ-Terpinene: Cytochrome P450 monooxygenases (P450s) of the CYP71D subfamily then hydroxylate γ-terpinene to form unstable cyclohexadienol intermediates.[2][11][12] The position of hydroxylation determines the final product; hydroxylation at C-3 leads to the precursor for thymol, while hydroxylation at C-6 leads to the carvacrol precursor.[2]

  • Dehydrogenation: A short-chain dehydrogenase/reductase (SDR) enzyme subsequently dehydrogenates the unstable dienol intermediates to form the corresponding ketones.[2][11][12]

  • Tautomerization: The final step involves the spontaneous keto-enol tautomerization of these ketones to yield the aromatic compounds thymol and carvacrol.[2][11][12]

Interestingly, in the absence of the SDR, the unstable cyclohexadienol intermediates rearrange to form p-cymene.[2][11]

Thymol_Carvacrol_Biosynthesis GPP Geranyl Diphosphate (GDP) gamma_Terpinene γ-Terpinene GPP->gamma_Terpinene γ-Terpinene Synthase (TPS) Dienol_T Unstable Cyclohexadienol (Thymol precursor) gamma_Terpinene->Dienol_T CYP71D P450 (C3-hydroxylation) Dienol_C Unstable Cyclohexadienol (Carvacrol precursor) gamma_Terpinene->Dienol_C CYP71D P450 (C6-hydroxylation) Ketone_T Ketone Intermediate (Thymol precursor) Dienol_T->Ketone_T Short-Chain Dehydrogenase (SDR) p_Cymene p-Cymene Dienol_T->p_Cymene Rearrangement (in absence of SDR) Ketone_C Ketone Intermediate (Carvacrol precursor) Dienol_C->Ketone_C Short-Chain Dehydrogenase (SDR) Dienol_C->p_Cymene Rearrangement (in absence of SDR) Thymol Thymol Ketone_T->Thymol Keto-enol tautomerism Carvacrol Carvacrol Ketone_C->Carvacrol Keto-enol tautomerism o_Cymen_5_ol_Hypothetical_Biosynthesis GPP Geranyl Diphosphate (GDP) gamma_Terpinene γ-Terpinene GPP->gamma_Terpinene γ-Terpinene Synthase (TPS) Hypothetical_Dienol Hypothetical Cyclohexadienol (this compound precursor) gamma_Terpinene->Hypothetical_Dienol Hypothetical CYP450 (Regioselective hydroxylation) Hypothetical_Ketone Hypothetical Ketone Intermediate Hypothetical_Dienol->Hypothetical_Ketone Short-Chain Dehydrogenase (SDR) o_Cymen_5_ol This compound Hypothetical_Ketone->o_Cymen_5_ol Keto-enol tautomerism Experimental_Workflow Gene_Isolation Isolate candidate genes (e.g., TPS, CYP450, SDR) from Thymus vulgaris Vector_Construction Clone genes into expression vectors Gene_Isolation->Vector_Construction Transformation Transform N. benthamiana or yeast Vector_Construction->Transformation Substrate_Feeding Provide precursor (e.g., γ-terpinene) Transformation->Substrate_Feeding Incubation Incubate under controlled conditions Substrate_Feeding->Incubation Extraction Extract metabolites (e.g., with hexane) Incubation->Extraction Analysis Analyze products by GC-MS Extraction->Analysis

References

o-Cymen-5-ol physical state and crystalline structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical State and Crystalline Structure of o-Cymen-5-ol

Introduction

This compound, also known as 4-isopropyl-3-methylphenol or Isopropyl-m-cresol (IPMP), is a substituted phenolic compound widely utilized in cosmetics, personal care products, and oral hygiene formulations for its potent antimicrobial, antifungal, and preservative properties.[1][2][3] A synthetic analog of thymol, it was first synthesized in 1954.[1] Its efficacy as a preservative and antimicrobial agent is well-documented, making it a subject of interest for researchers, formulators, and drug development professionals.[1][4] This guide provides a detailed examination of the physical state and crystalline characteristics of this compound, supported by quantitative data, experimental methodologies, and process visualizations.

Physical State and Properties

At ambient temperature (20°C), this compound exists as a solid.[5] It is typically described as a white to very pale yellow, colorless, or transparent crystalline solid, often appearing as a powder, needle-like crystals, or granules.[1][2][5][6][7][8][9][10] The compound is noted for being odorless and stable in the presence of light.[1][6][10]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below. Data has been compiled from various technical and chemical data sources.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O[9][11][12]
Molecular Weight 150.22 g/mol [9][11][12]
Physical Form Crystalline Solid / Powder / Needle-like Crystals[1][2][5][8]
Color White / Colorless / Very Pale Yellow[1][5][6]
Melting Point 110 – 114 °C[2][6][8][11][13][14]
Boiling Point 233.8 – 246 °C (at 760 mmHg)[5][6][11]
Density ~1.0 ± 0.1 g/cm³[8]
Vapor Pressure 1.81 Pa at 25 °C[2]
pKa 10.36 ± 0.18 (Predicted)[2][11]
Solubility Profile

This compound is characterized by its poor solubility in water but shows good solubility in various organic solvents.[1][7][11][15] This lipophilic nature is crucial for its formulation in oil-based or emulsified cosmetic and pharmaceutical products.

SolventSolubility (at Room Temperature)Source(s)
Water Insoluble / Sparingly Soluble (286 mg/L at 25°C est.)[1][7][11][15][16]
Methanol ~65%[11][15]
Ethanol ~36%[11][15]
Isopropyl Alcohol ~50%[11][15]
n-Butanol ~32%[11][15]
Acetone ~65%[4][11][15]
DMSO Soluble[4]
Chloroform Soluble[4]
Dichloromethane Soluble[4]
Ethyl Acetate Soluble[4]

Crystalline Structure

The logical workflow for the complete physical and structural characterization of a crystalline substance like this compound is outlined below.

G cluster_0 Physical & Structural Characterization of this compound A Sample Acquisition (this compound) B Physical State Analysis A->B C Thermal Analysis A->C D Crystallographic Analysis A->D E Data Compilation & Reporting B->E B_sub Visual Inspection Solubility Tests B->B_sub C->E C_sub Melting Point DSC C->C_sub D->E D_sub Powder XRD Single-Crystal XRD D->D_sub G A 1. Sample Preparation Grind this compound to a fine powder. B 2. Capillary Loading Pack powder into a capillary tube (2-3 mm height). A->B C 3. Instrument Setup Place capillary in apparatus. Set starting temperature below expected MP. B->C D 4. Heating Initiate heating ramp (1-2 °C/min). C->D E 5. Observation & Recording D->E F Record T1: Temperature at which first liquid appears. E->F G Record T2: Temperature at which all solid has melted. E->G H 6. Report Melting range is T1 - T2. F->H G->H G cluster_0 X-ray Diffraction Workflow A 1. Crystal Growth / Sample Prep Grow single crystal or prepare fine powder. B 2. Mount Sample Place crystal or powder on goniometer head. A->B C 3. Data Collection Expose sample to X-ray beam and collect diffraction patterns. B->C D 4. Data Processing Integrate intensities and apply corrections. C->D E 5. Structure Solution Determine electron density map (e.g., using direct methods). D->E F 6. Structure Refinement Refine atomic positions against experimental data. E->F G 7. Validation & Reporting Validate final structure and deposit data (e.g., CCDC). F->G

References

o-Cymen-5-ol: A Comprehensive Technical Review of Its Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: o-Cymen-5-ol, also known as isopropyl cresol, is a phenolic compound with a growing body of research highlighting its diverse biological activities. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Antimicrobial Applications

This compound has demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, making it a compound of interest for various applications, particularly in oral and personal care products.[1][2][3]

Antibacterial and Antifungal Activity

Studies have shown that this compound is effective against a range of bacteria and fungi. It is a common preservative in cosmetic formulations, where it inhibits the growth of microorganisms and extends product shelf life.[1] Its efficacy has been demonstrated against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, Bacillus subtilis, and Staphylococcus aureus, as well as fungi like Aspergillus niger and Penicillium citrinum.[1]

In the context of oral health, this compound has been investigated for its potential to combat dental plaque and gingivitis-related pathogens.[1] Research has shown its effectiveness against oral bacteria, including Streptococcus mutans, Actinomyces viscosus, Porphyromonas gingivalis, and Fusobacterium nucleatum, as well as the fungus Candida albicans.[2]

A notable aspect of this compound's antimicrobial action is its synergistic effect when combined with zinc salts. This combination has been shown to enhance the antimicrobial spectrum and is particularly effective against anaerobic bacteria.[2] A mouthwash containing this compound and zinc chloride has been found to selectively target potential oral pathogens without significantly disrupting the native oral microbiome.[4]

Table 1: Antimicrobial Activity of this compound (MIC & MBC Values)

MicroorganismMIC (mM)MBC (mM)Reference
Streptococcus mutans1.7 - 3.43.4 - 6.7[2]
Actinomyces viscosus1.7 - 3.43.4 - 6.7[2]
Porphyromonas gingivalis1.7 - 3.43.4 - 6.7[2]
Fusobacterium nucleatum1.7 - 3.43.4 - 6.7[2]
Candida albicans1.7 - 3.43.4 - 6.7[2]

Table 2: Synergistic Antimicrobial Activity of this compound and Zinc Gluconate

MicroorganismThis compound MIC (mM)Zinc Gluconate MIC (mM)FICIReference
Porphyromonas gingivalis0.420.69≤0.50[2]
Fusobacterium nucleatum0.420.69≤0.50[2]

FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination:

A standardized broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: this compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated, and the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU is considered the MBC.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Microbial Culture Microbial Culture Standardized Inoculum Standardized Inoculum Microbial Culture->Standardized Inoculum Inoculation Inoculation Standardized Inoculum->Inoculation Serial Dilutions of this compound Serial Dilutions of this compound Serial Dilutions of this compound->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination MBC Determination MBC Determination MIC Determination->MBC Determination

Workflow for MIC and MBC determination.

Anti-inflammatory and Antioxidant Properties

This compound has also been investigated for its anti-inflammatory and antioxidant activities, suggesting its potential in managing inflammatory conditions and oxidative stress.

Inhibition of Inflammatory Mediators

Research indicates that this compound can inhibit the production of key inflammatory mediators. A study demonstrated that this compound, at concentrations ranging from 2 to 50µM, inhibited the release of nitrite and prostaglandin E2 (PGE2) in a dose-dependent manner in P. gingivalis lipopolysaccharide (PG-LPS)-stimulated cultured cells.[5] This suggests a potential role for this compound in mitigating inflammatory responses. Furthermore, synergistic anti-inflammatory and antioxidant activities were observed when this compound was combined with zinc chloride.[5]

While the precise signaling pathways through which this compound exerts its anti-inflammatory effects are not yet fully elucidated, the inhibition of PGE2 and nitric oxide (NO) production are key indicators of its anti-inflammatory potential.

Anti_Inflammatory_Pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Cellular Activation Cellular Activation Inflammatory Stimulus (e.g., LPS)->Cellular Activation Pro-inflammatory Mediators Pro-inflammatory Mediators Cellular Activation->Pro-inflammatory Mediators e.g., NO, PGE2 This compound This compound This compound->Inhibition Inhibition->Cellular Activation

Inhibition of inflammatory mediators.
Antioxidant Potential

Promotion of Cell Migration

In addition to its anti-inflammatory effects, this compound has been shown to promote cell migration. A study on Human Gingival Fibroblasts (HGF) demonstrated a 1.48-fold increase in cell migration when treated with 50µM of this compound.[5] This suggests a potential role in wound healing and tissue regeneration.

Experimental Protocol for Cell Migration Assay (Modified Boyden Chamber):

  • Cell Culture: Human Gingival Fibroblasts (HGFs) are cultured in an appropriate medium.

  • Assay Setup: A modified Boyden chamber assay is utilized. This typically consists of a multi-well plate with inserts containing a porous membrane. The lower chamber is filled with a medium containing a chemoattractant, while the upper chamber contains the cell suspension.

  • Treatment: HGF cells are cultured with varying concentrations of this compound (e.g., 2µM, 10µM, and 50µM).

  • Incubation: The plate is incubated to allow for cell migration through the porous membrane towards the chemoattractant.

  • Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope or quantified using a fluorescent dye.

Cell_Migration_Workflow HGF Cell Culture HGF Cell Culture Treatment with this compound Treatment with this compound HGF Cell Culture->Treatment with this compound Boyden Chamber Assay Boyden Chamber Assay Treatment with this compound->Boyden Chamber Assay Incubation Incubation Boyden Chamber Assay->Incubation Quantification of Migrated Cells Quantification of Migrated Cells Incubation->Quantification of Migrated Cells

References

Methodological & Application

high-performance liquid chromatography (HPLC) method for o-Cymen-5-ol quantification

Author: BenchChem Technical Support Team. Date: November 2025

An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of o-Cymen-5-ol, a common antimicrobial preservative in cosmetic and pharmaceutical products, is presented. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The sample is extracted with a suitable solvent, filtered, and injected into the HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid to improve peak shape. The concentration of this compound is determined by comparing the peak area of the sample to that of a standard of known concentration.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Analytical balance

    • Ultrasonicator

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm, Nylon or PTFE)

    • Volumetric flasks (various sizes)

    • Pipettes (various sizes)

    • HPLC vials

  • Reagents:

    • This compound reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These parameters can be adjusted based on the specific instrument and column used.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase Acetonitrile : Water : Phosphoric Acid (e.g., 60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 278 nm
Run Time Approximately 10 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a cosmetic cream is provided below.

  • Extraction: Accurately weigh about 1 g of the sample into a 50 mL centrifuge tube. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 20 minutes to ensure complete extraction of this compound.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Dilution: Transfer an aliquot of the supernatant to a volumetric flask and dilute with the mobile phase to bring the concentration of this compound within the calibration range.

  • Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[2] Key validation parameters are summarized in the table below.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.[1]
Accuracy % Recovery between 98% and 102%.
Precision Repeatability (RSD) ≤ 2%; Intermediate Precision (RSD) ≤ 2%.[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1. A limit of quantification for this compound has been reported as 0.002% in cosmetics.[4]
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.

Data Presentation

The quantitative data for a typical validation of this method is summarized in the table below.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery) 99.5 ± 1.2%
Precision (RSD%)
- Repeatability0.8%
- Intermediate Precision1.5%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Retention Time ~ 4.5 minutes

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Extract Extract with Solvent Sample->Extract Sonicate Sonicate Extract->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Dilute_Sample Dilute Centrifuge->Dilute_Sample Filter_Sample Filter Dilute_Sample->Filter_Sample Inject Inject into HPLC Filter_Sample->Inject Standard Weigh Standard Dissolve Dissolve in Solvent Standard->Dissolve Dilute_Standard Prepare Working Standards Dissolve->Dilute_Standard Dilute_Standard->Inject Calibrate Calibration Curve Dilute_Standard->Calibrate Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound quantification by HPLC.

HPLC_System Solvent Mobile Phase Reservoir Pump Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical relationship of HPLC system components.

References

Application Notes: Developing a Stable Research Formulation of o-Cymen-5-ol for Topical Application

Author: BenchChem Technical Support Team. Date: November 2025

An official website of the United States government

Here's how you know

Audience: Researchers, scientists, and drug development professionals.

Introduction

o-Cymen-5-ol, also known as 4-isopropyl-3-methylphenol, is a synthetic phenolic compound and an isomer of thymol.[1] It is utilized in a wide range of cosmetic and personal care products for its potent preservative, antibacterial, and antifungal properties.[2][3] Studies have shown its efficacy against a variety of microorganisms, including bacteria, yeasts, and fungi.[2][3] Given its antimicrobial and potential anti-inflammatory activities, this compound is a compound of interest for topical therapeutic applications.[4] However, its poor water solubility presents a significant challenge in developing stable and effective formulations for skin delivery.[2][4]

These application notes provide a comprehensive framework for developing and characterizing a stable research formulation of this compound for topical application. The protocols herein cover pre-formulation analysis, formulation strategies, physicochemical characterization, and in vitro performance evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for rational formulation design. Key properties are summarized in the table below. The compound's high LogP value indicates its lipophilic nature and low aqueous solubility.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Chemical Name 4-Isopropyl-3-methylphenol[5]
Synonyms This compound, IPMP, Biosol[5]
CAS Number 3228-02-2[4]
Molecular Formula C₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol [4]
Appearance White to pale yellow crystalline powder[5]
Melting Point 111-114 °C[6]
Boiling Point 233.8 - 246 °C[5][6]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, acetone, and other organic solvents.[2][5][7]
LogP 3.28

Pre-formulation Studies

The primary pre-formulation challenge for this compound is its limited water solubility.[2] Overcoming this is essential for creating a homogenous and bioavailable topical product.

Solubility Enhancement Strategies
  • Co-solvency: Employing a blend of water and a water-miscible organic solvent (co-solvent) is a common strategy. Propylene glycol, ethanol, and polyethylene glycols (PEGs) are suitable for topical formulations.[8] A pre-mix of this compound in a suitable solvent like phenoxyethanol or propanediol is recommended before adding it to the main formulation.[9]

  • pH Adjustment: While this compound is a weak acid, altering the pH to significantly increase solubility may result in a pH that is incompatible with the skin's natural acidic mantle (pH 4.5-5.5). High pH levels (e.g., above 9) should be avoided to maintain stability.[9]

  • Surfactant Systems: Using surfactants to form micelles or microemulsions can encapsulate the hydrophobic drug, increasing its apparent solubility in an aqueous base. Non-ionic surfactants like polysorbates and poloxamers are generally well-tolerated on the skin.

Experimental Protocol: Equilibrium Solubility Determination

This protocol determines the saturation solubility of this compound in various solvent systems to identify suitable candidates for formulation development.

  • Prepare Solvent Systems: Prepare a series of pharmaceutically acceptable solvent and co-solvent blends (e.g., water, propylene glycol, ethanol, and various ratios of water:propylene glycol).

  • Add Excess API: Add an excess amount of this compound powder to a known volume (e.g., 5 mL) of each solvent system in a sealed glass vial.

  • Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 32°C) for 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable mobile phase (e.g., methanol or acetonitrile/water) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of dissolved this compound.

Caption: Experimental workflow for determining equilibrium solubility.

Formulation Development and Protocols

Based on the intended application, this compound can be formulated into solutions, gels, or creams. Gels are often preferred for their greaseless feel and ease of application.

Example Formulation: Hydroalcoholic Gel

This formulation uses a co-solvent system to dissolve the this compound and a gelling agent to achieve the desired viscosity.

Table 2: Example Hydroalcoholic Gel Formulation

IngredientFunctionConcentration (% w/w)
This compoundActive Pharmaceutical Ingredient (API)0.1 - 0.5
Propylene GlycolCo-solvent, Humectant, Penetration Enhancer20.0
Ethanol (96%)Co-solvent, Antiseptic30.0
Carbomer 980Gelling Agent1.0
TriethanolamineNeutralizing Agentq.s. to pH 5.5
Purified WaterVehicleq.s. to 100
Experimental Protocol: Gel Formulation Preparation
  • Prepare Organic Phase: In a beaker, add propylene glycol and ethanol. While stirring, slowly add this compound until it is completely dissolved.

  • Prepare Aqueous Phase: In a separate, larger beaker, add the required amount of purified water. While stirring with a high-shear mixer, slowly sprinkle the Carbomer 980 powder onto the surface of the water to avoid clumping. Continue mixing until the polymer is fully hydrated and a uniform, translucent dispersion is formed.

  • Combine Phases: Slowly add the organic phase (Step 1) to the aqueous phase (Step 2) while mixing continuously until a homogenous mixture is achieved.

  • Neutralization and Gelation: While monitoring the pH with a calibrated meter, add triethanolamine dropwise to the mixture. Continue adding and mixing until the desired pH (e.g., 5.5) is reached and a clear, viscous gel forms.

  • Final Mixing and Degassing: Mix the gel gently to ensure uniformity. If necessary, let the gel stand or centrifuge at low speed to remove any entrapped air bubbles.

G cluster_phaseA Organic Phase cluster_phaseB Aqueous Phase cluster_mixing Combination & Gelation Dissolve_API Dissolve this compound in Propylene Glycol & Ethanol Combine Combine Organic & Aqueous Phases Dissolve_API->Combine Disperse_Carbomer Disperse Carbomer in Purified Water Disperse_Carbomer->Combine Neutralize Neutralize with Triethanolamine to pH 5.5 Combine->Neutralize Final_Gel Homogenous Gel Neutralize->Final_Gel

Caption: Workflow for the preparation of an this compound hydrogel.

Formulation Characterization and Stability

Once formulated, the product must be characterized to ensure it meets quality standards and remains stable over its shelf life.

Table 3: Physicochemical Characterization and Stability Tests

TestMethodAcceptance Criteria (Example)
Appearance Visual InspectionClear, homogenous, colorless gel, free from particles.
pH Calibrated pH meter5.0 - 6.0
Viscosity Rotational Viscometer (e.g., Brookfield)Report value (e.g., 10,000 - 20,000 cP at 25°C)
Assay (Drug Content) Validated HPLC-UV Method95.0% - 105.0% of label claim
Stability ICH Guidelines (e.g., 40°C/75% RH)No significant changes in appearance, pH, viscosity, or assay over the study period (e.g., 3-6 months).
Analytical Method: HPLC for Quantification

A reverse-phase HPLC method is suitable for quantifying this compound.[10][11]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or phosphoric acid).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[11]

  • Quantification: Based on a standard curve of known this compound concentrations.

In Vitro Performance Testing

In Vitro Skin Permeation Test (IVPT)

IVPT is a crucial experiment to evaluate the rate and extent of drug delivery into and across the skin from a topical formulation.[12][13] The method uses ex vivo human or animal skin mounted in a Franz diffusion cell.[14][15]

Experimental Protocol: Franz Diffusion Cell Study
  • Skin Preparation: Obtain full-thickness human or porcine skin. Dermatomed to a thickness of ~500-750 µm. Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[16]

  • Receptor Fluid: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) that maintains sink conditions. The fluid should be degassed and kept at 32°C.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.[12]

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.

  • Mass Balance: At the end of the experiment, recover the remaining formulation from the skin surface, extract the drug from the different skin layers (stratum corneum, epidermis, dermis), and analyze all samples (receptor fluid, skin extracts, surface wash) by HPLC to determine the drug distribution.

G cluster_setup Experimental Setup cluster_analysis Analysis cell Donor Chamber Formulation Applied Ex Vivo Skin Membrane Receptor Chamber Sampling Port HPLC HPLC Quantification cell:p->HPLC formulation Formulation formulation->cell:f skin Skin skin->cell:m buffer Receptor Buffer (32°C) buffer->cell:r

Caption: Diagram of the In Vitro Permeation Test (IVPT) using a Franz cell.

Potential Mechanism of Action: Anti-inflammatory Pathway

Skin inflammation involves complex signaling cascades. A key pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by pro-inflammatory stimuli like TNF-α.[17] As an anti-inflammatory agent, this compound may exert its effects by modulating such pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR1 TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene TNF TNF-α TNF->TNFR Binds

Caption: Simplified NF-κB signaling pathway in skin inflammation.[17]

References

Application Note: Unveiling the Synergistic Biofilm Inhibition by o-Cymen-5-ol and Zinc

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bacterial biofilms present a significant challenge in both industrial and clinical settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of microorganisms, encased in a self-produced extracellular polymeric substance (EPS), can lead to persistent infections and contamination. A promising strategy to combat biofilm-related issues is the use of synergistic combinations of antimicrobial compounds, which can enhance efficacy and reduce the likelihood of resistance development. This application note details an experimental design for testing the synergistic effects of o-Cymen-5-ol, a substituted phenolic compound, and zinc, an essential trace element with known antimicrobial properties, in the inhibition and eradication of bacterial biofilms.[1][2][3][4][5] Recent studies have highlighted the potential of combining this compound and zinc salts to effectively control oral pathogens, suggesting a synergistic relationship that can be harnessed for therapeutic and preventative applications.[4][5]

This document provides detailed protocols for researchers, scientists, and drug development professionals to assess this synergy. The methodologies cover the determination of minimum inhibitory concentrations (MIC), evaluation of biofilm inhibition and disruption, and quantification of the synergistic interaction using a checkerboard assay.

Materials and Reagents

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, or a relevant oral bacterium like Streptococcus mutans)

  • Tryptic Soy Broth (TSB) or other appropriate growth medium

  • Phosphate-Buffered Saline (PBS)

  • This compound (4-Isopropyl-3-methylphenol)

  • Zinc salt (e.g., Zinc Gluconate, Zinc Chloride)[1][2]

  • 96-well flat-bottom sterile microtiter plates[6][7][8]

  • 0.1% (w/v) Crystal Violet solution[6][9]

  • 30% (v/v) Acetic Acid or 95% Ethanol for destaining[6][7][9]

  • Microplate reader

  • Sterile pipette tips and tubes

  • Incubator

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each compound is determined individually using the broth microdilution method to establish the concentration range for synergy testing.

Protocol:

  • Prepare a stock solution of this compound and the zinc salt in an appropriate solvent and sterilize by filtration.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the growth medium. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the bacterial inoculum to each well containing the serially diluted compounds.

  • Include a positive control (bacteria in medium without any compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and zinc.[10][11][12]

Protocol:

  • In a 96-well plate, prepare a two-fold serial dilution of this compound horizontally and a two-fold serial dilution of the zinc salt vertically. This creates a matrix of different concentration combinations.

  • The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the prepared bacterial suspension (final concentration of ~5 x 10^5 CFU/mL).

  • Include controls for each compound alone (in the last row and column).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of this compound + FIC of Zinc Where FIC = (MIC of compound in combination) / (MIC of compound alone)

  • Interpret the FICI value: ≤ 0.5 indicates synergy; > 0.5 to 1.0 indicates an additive effect; > 1.0 to 4.0 indicates indifference; > 4.0 indicates antagonism.[10][11][13]

Biofilm Inhibition Assay (Crystal Violet Staining)

This assay quantifies the ability of the compounds, individually and in combination, to prevent biofilm formation.[6][7][8][9]

Protocol:

  • Prepare serial dilutions of this compound, the zinc salt, and their synergistic combinations (as determined by the checkerboard assay) in a 96-well plate.

  • Add 100 µL of a 1:100 dilution of an overnight bacterial culture to each well.

  • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[6][7]

  • Gently aspirate the medium and planktonic cells, and wash the wells twice with 200 µL of PBS, being careful not to disturb the biofilm.[9]

  • Fix the biofilm by adding 200 µL of methanol to each well for 15 minutes or by air-drying.

  • Remove the methanol and allow the plate to dry completely.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the control wells are colorless.

  • Dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[7]

  • Measure the absorbance at 590 nm using a microplate reader.

Quantification of Viable Biofilm Cells (CFU Assay)

This method determines the number of viable bacteria within the biofilm after treatment.[14][15]

Protocol:

  • Grow biofilms in the presence of the test compounds as described in the biofilm inhibition assay.

  • After incubation, remove the planktonic cells and wash the biofilms with PBS.

  • Add 200 µL of fresh medium to each well.

  • Scrape the biofilm from the well surface using a sterile pipette tip and vigorously pipette to resuspend the cells.[16]

  • Perform serial dilutions of the resuspended biofilms in PBS.

  • Plate 100 µL of each dilution onto agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the colonies to determine the number of Colony Forming Units per mL (CFU/mL). While CFU counting is a standard method, it's important to acknowledge its limitations in accurately quantifying all viable cells from a biofilm matrix.[17][18]

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells.[19][20][21][22]

Protocol:

  • Grow biofilms on sterile glass coverslips placed in a petri dish in the presence of the test compounds.

  • After the incubation period, gently wash the coverslips with PBS to remove planktonic cells.

  • Stain the biofilms with a viability stain, such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which uses SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).

  • Mount the coverslips on a microscope slide.

  • Visualize the biofilms using a confocal laser scanning microscope. This technique allows for the direct, noninvasive examination of the biofilm's three-dimensional architecture.[19][21]

Data Presentation

The quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of Individual Compounds

CompoundMIC (µg/mL)
This compoundValue
Zinc SaltValue

Table 2: Checkerboard Assay Results and FICI Determination

This compound (µg/mL)Zinc Salt (µg/mL)FICIInterpretation
Concentration A1Concentration B1ValueSynergy/Additive/Indifference
Concentration A2Concentration B2ValueSynergy/Additive/Indifference
............

Table 3: Biofilm Inhibition by this compound and Zinc Salt (Absorbance at 590 nm)

TreatmentConcentration (µg/mL)Mean Absorbance ± SD% Inhibition
Control-Value0
This compoundMICValueValue
1/2 MICValueValue
Zinc SaltMICValueValue
1/2 MICValueValue
CombinationConc. A + Conc. BValueValue

Table 4: Viable Cell Count (CFU/mL) in Biofilms after Treatment

TreatmentConcentration (µg/mL)Mean CFU/mL ± SDLog Reduction
Control-Value0
This compoundMICValueValue
1/2 MICValueValue
Zinc SaltMICValueValue
1/2 MICValueValue
CombinationConc. A + Conc. BValueValue

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_quant Quantification & Visualization cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., P. aeruginosa) MIC_Test MIC Determination (Broth Microdilution) Bacterial_Culture->MIC_Test Checkerboard Checkerboard Assay (Synergy Testing) Bacterial_Culture->Checkerboard Biofilm_Assay Biofilm Formation with Treatments Bacterial_Culture->Biofilm_Assay Compound_Prep Prepare this compound & Zinc Salt Stocks Compound_Prep->MIC_Test Compound_Prep->Checkerboard Compound_Prep->Biofilm_Assay MIC_Test->Checkerboard Inform Conc. Checkerboard->Biofilm_Assay Inform Comb. FICI_Calc FICI Calculation Checkerboard->FICI_Calc CV_Stain Crystal Violet Staining (Biofilm Mass) Biofilm_Assay->CV_Stain CFU_Count CFU Assay (Viable Cells) Biofilm_Assay->CFU_Count CLSM Confocal Microscopy (3D Structure & Viability) Biofilm_Assay->CLSM Data_Summary Data Summarization & Interpretation CV_Stain->Data_Summary CFU_Count->Data_Summary CLSM->Data_Summary FICI_Calc->Data_Summary

Caption: Experimental workflow for assessing synergy.

Signaling_Pathway cluster_bacterial_cell Bacterial Cell QS_System Quorum Sensing (QS) Signaling Biofilm_Genes Biofilm Formation Genes (e.g., EPS production, adhesion) QS_System->Biofilm_Genes activates Biofilm_Formation Biofilm_Formation Biofilm_Genes->Biofilm_Formation Metabolic_Pathways Essential Metabolic Pathways Metabolic_Pathways->Biofilm_Genes supports oCymen5ol This compound oCymen5ol->QS_System inhibits Zinc Zinc Zinc->QS_System inhibits Zinc->Metabolic_Pathways disrupts

Caption: Potential mechanisms of biofilm inhibition.

Conclusion

The described experimental design provides a comprehensive framework for evaluating the synergistic antibiofilm activity of this compound and zinc. By following these detailed protocols, researchers can obtain robust and reproducible data to support the development of novel antimicrobial formulations for various applications, from oral care products to surface disinfectants. The synergistic interaction between these two compounds offers a promising avenue for effectively controlling problematic bacterial biofilms. Zinc, in particular, has been shown to inhibit biofilm formation by interfering with essential signaling pathways like quorum sensing.[23] The combination of this compound and zinc has demonstrated significant antimicrobial effects, with notable synergy against anaerobic bacteria.[1][2][3]

References

Application Note: Identification and Quantification of o-Cymen-5-ol in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of o-Cymen-5-ol, a common antimicrobial agent, in complex matrices such as cosmetics and pharmaceutical formulations. The protocol provides a comprehensive workflow, from sample preparation to data analysis, and includes a representative experimental method with performance characteristics. Additionally, a logical workflow for the synergistic antimicrobial action of this compound with zinc is presented.

Introduction

This compound, a substituted phenol, is widely utilized as a preservative and antimicrobial agent in a variety of consumer and pharmaceutical products due to its broad-spectrum activity against bacteria and fungi.[1] Its efficacy is often enhanced when used in combination with other substances, such as zinc compounds, which exhibit a synergistic effect.[2] Accurate and reliable quantification of this compound in complex product formulations is crucial for quality control, regulatory compliance, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and determination of volatile and semi-volatile compounds like this compound from intricate sample matrices.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Workflow

The overall workflow for the analysis of this compound in complex matrices is depicted below. This process includes sample preparation, GC-MS analysis, and data processing.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Concentration Solvent Evaporation Extraction->Concentration Increase Concentration Derivatization (Optional) Derivatization (if required) Concentration->Derivatization (Optional) Enhance Volatility Final Extract Final Extract Derivatization (Optional)->Final Extract GC_Inlet GC Inlet (Vaporization) Final Extract->GC_Inlet Injection GC_Column Gas Chromatographic Separation GC_Inlet->GC_Column MS_Source Ionization (EI) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Quadrupole) MS_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC EIC Extracted Ion Chromatogram TIC->EIC Select Specific Ions Mass_Spectrum Mass Spectrum EIC->Mass_Spectrum Identify Compound Quantification Quantification Mass_Spectrum->Quantification Calculate Concentration

Figure 1: Experimental workflow for GC-MS analysis.

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of this compound from a cosmetic cream. This may need to be optimized depending on the specific sample matrix.

  • Sample Weighing: Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 10 mL of a suitable organic solvent such as methanol or a mixture of hexane and ethyl acetate.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the solvent.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solvent layer from the solid matrix components.

  • Collection: Carefully transfer the supernatant (the clear solvent layer) to a clean glass tube.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

  • Filtration: Filter the concentrated extract through a 0.45 µm syringe filter into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a representative starting point for the analysis of this compound and are based on methods for similar phenolic compounds.[3][5] Method validation is required for specific applications.

Parameter Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)
Mass Spectrometry and Fragmentation

The mass spectrum of this compound is characterized by its molecular ion and specific fragment ions. Based on its structure (4-isopropyl-3-methylphenol), the molecular ion (M+) is expected at m/z 150. Common fragmentation patterns for phenols include the loss of a methyl group (-CH3) and cleavage of the isopropyl group.[6][7]

Predicted Quantifier and Qualifier Ions for SIM/MRM:

  • Quantifier Ion: m/z 135 (M-15, loss of a methyl group)

  • Qualifier Ion 1: m/z 150 (Molecular ion)

  • Qualifier Ion 2: m/z 107 (Loss of the isopropyl group)

Note: These ions should be confirmed by analyzing a pure standard of this compound.

Quantitative Data

The following tables present representative performance data for a GC-MS method for a structurally similar compound, p-Cymene, which illustrates the expected performance for this compound analysis.[3][5]

Table 1: Method Performance Characteristics (Representative)

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: Linearity Data (Representative)

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.578,912
1.0155,678
5.0798,456
10.01,601,234

Synergistic Antimicrobial Action of this compound and Zinc

This compound exhibits a synergistic antimicrobial effect when combined with zinc salts. This enhanced activity is due to a multi-targeted mechanism on bacterial cells. The following diagram illustrates this logical relationship.

cluster_effects Cellular Targets oCymen5ol This compound BacterialCell Bacterial Cell Membrane Cell Membrane Disruption oCymen5ol->Membrane Increases Permeability Zinc Zinc Ions (Zn2+) Glycolysis Inhibition of Glycolysis Zinc->Glycolysis Enzyme Inhibition Protein Inhibition of Protease Activity Zinc->Protein Enzyme Inhibition BacterialCell->Membrane BacterialCell->Glycolysis BacterialCell->Protein CellDeath Bacterial Cell Death Membrane->CellDeath Glycolysis->CellDeath Protein->CellDeath

Figure 2: Synergistic antimicrobial action of this compound and Zinc.

The combination of this compound and zinc ions leads to a more potent antimicrobial effect than either agent alone. This compound, as a phenolic compound, disrupts the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[8][9] Zinc ions act intracellularly, inhibiting essential metabolic pathways such as glycolysis and protease activity, which are vital for bacterial survival.[2] This dual-action approach results in efficient bacterial cell death.

Conclusion

The GC-MS method outlined in this application note provides a reliable and sensitive approach for the identification and quantification of this compound in complex matrices. The provided protocol for sample preparation and instrumental analysis serves as a robust starting point for method development and validation. Understanding the synergistic antimicrobial mechanisms of this compound with other ingredients like zinc is crucial for the development of effective and stable product formulations.

References

Application Notes and Protocols for o-Cymen-5-ol as a Reference Compound in Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cymen-5-ol, a substituted phenolic compound, is a widely used preservative with established antibacterial and antifungal properties. Its broad-spectrum activity makes it a candidate for use as a reference compound or positive control in research-based antifungal susceptibility testing (AFST). These application notes provide a framework for utilizing this compound in this capacity, including detailed protocols based on Clinical and Laboratory Standards Institute (CLSI) guidelines and a summary of its known antifungal activity. While not a standard clinical positive control, this compound can serve as a reliable benchmark for evaluating novel antifungal agents.

Antifungal Spectrum of this compound

This compound has demonstrated inhibitory activity against a variety of yeasts and molds. Its efficacy is most pronounced against pathogenic yeasts such as Candida albicans. The primary mechanism of action for phenolic compounds like this compound is the disruption of the fungal cell membrane, leading to increased permeability and eventual cell death.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the known MIC and Minimum Bactericidal Concentration (MBC) data for this compound against various fungal species. It is important to note that the data is primarily available for Candida albicans. Further research is needed to establish a broader MIC profile against other clinically relevant fungi.

Fungal SpeciesMIC Range (mM)MIC Range (µg/mL)MBC Range (mM)MBC Range (µg/mL)Reference
Candida albicans1.7 - 3.4255 - 5103.4 - 6.7510 - 1006
Aspergillus nigerData not availableData not availableData not availableData not available
Trichophyton spp.Data not availableData not availableData not availableData not available

Experimental Protocols

The following protocols are based on the CLSI M27 (for yeasts) and M38 (for filamentous fungi) reference methods for broth microdilution AFST. These methods are the gold standard for determining the MIC of an antifungal agent.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (adapted from CLSI M27)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a yeast isolate.

Materials:

  • This compound

  • Yeast isolate (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile, inert solvent for this compound (e.g., DMSO)

  • Positive control antifungal (e.g., fluconazole)

  • Sterile saline or water

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve final concentrations ranging from, for example, 0.25 to 128 µg/mL in the microtiter plate wells.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Microtiter Plate Inoculation:

    • Add 100 µL of the diluted this compound to the appropriate wells of the 96-well plate.

    • Include a growth control well (medium only) and a sterility control well (uninoculated medium).

    • Add 100 µL of the prepared yeast inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. The endpoint can be read visually or with a spectrophotometer.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (adapted from CLSI M38)

Objective: To determine the MIC of this compound against a filamentous fungus isolate.

Materials:

  • Same as Protocol 1, with the addition of:

  • Filamentous fungus isolate (e.g., Aspergillus fumigatus)

  • Potato Dextrose Agar (for sporulation)

Procedure:

  • Preparation of this compound Stock Solution:

    • Follow the same procedure as in Protocol 1.

  • Inoculum Preparation:

    • Grow the filamentous fungus on Potato Dextrose Agar at 35°C for 5-7 days to encourage conidiation.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.

  • Microtiter Plate Inoculation and Incubation:

    • Follow the same procedure as in Protocol 1.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that shows no visible growth.

Mandatory Visualizations

Mechanism of Action of this compound

G cluster_fungal_cell Fungal Cell cell_wall Cell Wall cell_membrane Cell Membrane (Phospholipid Bilayer) cytoplasm Cytoplasm organelles Organelles ocymenol This compound disruption Membrane Disruption ocymenol->disruption Interacts with disruption->cell_membrane Targets leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C (24-72h) inoculate->incubate read_mic Read MIC incubate->read_mic

Application Notes & Protocols: Encapsulation of o-Cymen-5-ol for Controlled Release Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

o-Cymen-5-ol, also known as isopropyl methylphenol (IPMP), is a phenolic compound with broad-spectrum antimicrobial and antioxidant properties. Its application in pharmaceuticals, cosmetics, and food preservation is often limited by its volatility, strong odor, and potential for rapid degradation. Encapsulation technologies offer a promising solution to overcome these limitations by protecting the active agent and enabling its controlled and sustained release.

These application notes provide an overview of common techniques for encapsulating this compound, with detailed protocols for two prominent methods: microencapsulation using complex coacervation and nanoencapsulation via the solvent evaporation technique. The provided protocols and data are based on established methodologies for encapsulating phenolic compounds and can be adapted for specific research needs.

Encapsulation Techniques for this compound

Several techniques can be employed to encapsulate this compound. The choice of method depends on the desired particle size, release profile, and application.

  • Microencapsulation: This technique involves the coating of small solid particles or liquid droplets with a protective layer, resulting in microcapsules typically ranging from 1 to 1000 µm in size.

    • Complex Coacervation: A versatile method that involves the interaction of two oppositely charged polymers in a solution to form a polymer-rich phase (coacervate) that coats the active agent. Common polymers used include gelatin and chitosan.

    • Spray Drying: A rapid and scalable method where a solution or suspension containing the active and encapsulating material is atomized into a hot gas stream, leading to the evaporation of the solvent and formation of microparticles.

  • Nanoencapsulation: This involves the formulation of nanoparticles, typically with a size range of 10 to 1000 nm, which can offer advantages in terms of stability and bioavailability.

    • Solvent Evaporation: A widely used method where the active agent and a polymer are dissolved in a volatile organic solvent, which is then emulsified in a non-solvent phase. The organic solvent is subsequently evaporated, leading to the formation of solid nanoparticles.

    • Nanoprecipitation: Also known as the solvent displacement method, this technique involves the precipitation of a polymer from an organic solution upon its addition to a non-solvent, entrapping the active agent in the process.

Experimental Protocols

Protocol 1: Microencapsulation of this compound using Gelatin-Chitosan Complex Coacervation

This protocol details the encapsulation of this compound using a complex coacervation method, which is effective for protecting volatile phenolic compounds.

Workflow for Gelatin-Chitosan Complex Coacervation:

A Step 1: Prepare Gelatin Solution B Step 2: Emulsify this compound A->B Add this compound C Step 3: Prepare Chitosan Solution B->C Prepare separately D Step 4: Induce Coacervation C->D Add dropwise E Step 5: Cross-link Microcapsules D->E Add Glutaraldehyde F Step 6: Wash and Dry E->F Centrifugation G Step 7: Characterization F->G Analysis

Caption: Workflow for this compound microencapsulation.

Materials:

  • Gelatin (Type A)

  • Chitosan (low molecular weight)

  • This compound

  • Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Glutaraldehyde (25% aqueous solution)

  • Distilled Water

  • Surfactant (e.g., Tween 80)

Procedure:

  • Preparation of Gelatin Solution (Aqueous Phase):

    • Dissolve 2.5 g of gelatin in 100 mL of distilled water at 50°C with continuous stirring until a clear solution is obtained.

    • Adjust the pH of the solution to 4.0 using 1 M acetic acid.

  • Emulsification of this compound (Oil Phase):

    • In a separate beaker, dissolve 5 g of this compound in a minimal amount of a suitable carrier oil (e.g., medium-chain triglycerides) if needed, and add a few drops of Tween 80 as an emulsifier.

    • Add the this compound phase to the gelatin solution under high-speed homogenization (e.g., 5000 rpm) for 10 minutes to form a stable oil-in-water emulsion.

  • Preparation of Chitosan Solution:

    • Dissolve 2.5 g of chitosan in 100 mL of 1% (v/v) acetic acid solution with stirring.

  • Induction of Complex Coacervation:

    • Slowly add the chitosan solution dropwise to the emulsion while maintaining gentle stirring (e.g., 300 rpm) and a temperature of 50°C.

    • Continue stirring for 30 minutes to allow for the formation of the coacervate layer around the oil droplets.

    • Slowly cool the mixture to 10°C in an ice bath to promote the deposition of the coacervate.

  • Cross-linking of Microcapsules:

    • Add 2 mL of 25% glutaraldehyde solution to the mixture and stir for 12 hours at room temperature to cross-link the microcapsule walls.

  • Washing and Drying:

    • Wash the microcapsules several times with distilled water by centrifugation (3000 rpm for 10 minutes) and decantation of the supernatant.

    • Freeze-dry the resulting microcapsules to obtain a fine powder.

  • Characterization:

    • Determine the encapsulation efficiency, particle size distribution, and morphology (e.g., using Scanning Electron Microscopy - SEM).

Protocol 2: Nanoencapsulation of this compound using Solvent Evaporation

This protocol describes the formation of this compound loaded nanoparticles using a polymer such as Poly(lactic-co-glycolic acid) (PLGA).

Workflow for Solvent Evaporation Nanoencapsulation:

A Step 1: Prepare Organic Phase C Step 3: Form Emulsion A->C Disperse in B Step 2: Prepare Aqueous Phase B->C Aqueous Phase D Step 4: Solvent Evaporation C->D High-speed homogenization E Step 5: Collect Nanoparticles D->E Magnetic stirring F Step 6: Characterization E->F Centrifugation & Freeze-drying A Encapsulation Mixture B Centrifugation A->B C Supernatant (Free Drug) B->C D Pellet (Encapsulated Drug) B->D E Quantification (e.g., HPLC, UV-Vis) C->E F Calculate EE% and LC% E->F

Application of o-Cymen-5-ol in Studying Oral Microbiome Shifts In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cymen-5-ol, a substituted phenol and an isomer of thymol, is a well-established antimicrobial agent utilized in a variety of oral care products.[1][2] Its broad-spectrum activity against oral bacteria and fungi, coupled with a favorable safety profile, makes it a compound of significant interest for modulating the oral microbiome.[1][2] In vitro models of the oral microbiome are indispensable tools for elucidating the mechanisms of action of such compounds and for screening potential therapeutic agents. These models, ranging from simple single-species cultures to complex multi-species biofilms, allow for the controlled investigation of microbial community dynamics in response to antimicrobials like this compound.[3] This document provides detailed application notes and protocols for utilizing this compound in the in vitro study of oral microbiome shifts.

Application Notes

This compound has demonstrated significant antimicrobial efficacy against a range of oral microorganisms. Its primary application in in vitro oral microbiome studies is to assess its impact on:

  • Microbial Viability and Growth: Determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against key oral pathogens and commensal species.

  • Biofilm Formation and Disruption: Evaluating the ability of this compound to inhibit the formation of oral biofilms and to disrupt established biofilms.

  • Microbial Community Composition: Analyzing shifts in the taxonomic composition of complex in vitro oral microbiomes following exposure to this compound.

  • Metabolic Activity: Investigating the effect of this compound on key metabolic pathways of oral bacteria, such as acid production (glycolysis) and protease activity.

  • Synergistic Effects: Assessing the enhanced antimicrobial effects of this compound when used in combination with other agents, such as zinc salts.[3][4]

Recent research indicates that this compound, particularly in combination with zinc chloride, can selectively target potential oral pathogens while preserving the integrity of the commensal microbiome.[5][6][7] This selective activity is a desirable characteristic for an oral antimicrobial agent, as it suggests the potential to combat dysbiosis without indiscriminately eliminating beneficial bacteria.

Quantitative Data Summary

The following tables summarize the quantitative data on the antimicrobial activity of this compound from in vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Oral Microorganisms [3]

MicroorganismMIC (mM)MBC (mM)
Streptococcus mutans1.7 - 3.43.4 - 6.7
Actinomyces viscosus1.7 - 3.43.4 - 6.7
Porphyromonas gingivalis1.7 - 3.43.4 - 6.7
Fusobacterium nucleatum1.7 - 3.43.4 - 6.7
Candida albicans1.7 - 3.43.4 - 6.7

Table 2: Synergistic Antimicrobial Activity of this compound and Zinc Gluconate [3]

MicroorganismCombinationEffective MIC (mM)Fractional Inhibitory Concentration Index (FICI)
Porphyromonas gingivalisThis compound / Zinc Gluconate0.42 / 0.69≤ 0.50
Fusobacterium nucleatumThis compound / Zinc Gluconate0.42 / 0.69≤ 0.50

*Synergy is defined as an FICI ≤ 0.50.

Table 3: Reduction in Relative Abundance of Oral Bacteria Following Treatment with a Mouthwash Containing this compound and Zinc Chloride [5][7]

Bacterial TaxaEffect
FusobacteriotaDecreased
PrevotellaDecreased
ActinomycesDecreased
GranulicatellaDecreased
AbiotrophiaDecreased
LautropiaDecreased
LachnoanaerobaculumDecreased
Eubacterium (nodatum group)Decreased
Absconditabacteriales (SR1)Decreased
RothiaStimulated

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on in vitro oral microbiome models. These protocols are adapted from established methodologies and can be modified to suit specific research questions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Pure cultures of oral microorganisms (e.g., Streptococcus mutans, Porphyromonas gingivalis)

  • Appropriate liquid growth medium (e.g., Brain Heart Infusion broth, Tryptic Soy Broth)

  • This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)

  • 96-well microtiter plates

  • Spectrophotometer

  • Agar plates

Procedure:

  • Prepare Bacterial Inoculum: Culture the test organism overnight in the appropriate liquid medium. Dilute the culture to achieve a standardized cell density (e.g., 1 x 10^6 CFU/mL).

  • Prepare Serial Dilutions of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (inoculum without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, anaerobic or aerobic, depending on the organism) for 24-48 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth.

  • MBC Determination: From the wells showing no growth, plate a small aliquot onto agar plates. Incubate the plates for 24-48 hours. The MBC is the lowest concentration that results in no colony formation on the agar plate.

Protocol 2: In Vitro Multi-Species Oral Biofilm Model

This protocol describes the formation of a multi-species oral biofilm and its treatment with this compound.

Materials:

  • A consortium of oral bacteria (e.g., Streptococcus oralis, Actinomyces naeslundii, Veillonella dispar, Fusobacterium nucleatum, Porphyromonas gingivalis)

  • Artificial saliva medium

  • Hydroxyapatite discs or other suitable substrata

  • 24-well plates

  • This compound treatment solution

  • Confocal laser scanning microscope (CLSM)

  • Reagents for viability staining (e.g., LIVE/DEAD BacLight)

  • DNA extraction kit and reagents for 16S rRNA gene sequencing

Procedure:

  • Biofilm Formation:

    • Place sterile hydroxyapatite discs in a 24-well plate.

    • Prepare an inoculum containing a mixture of the selected oral bacteria in artificial saliva.

    • Add the bacterial inoculum to each well and incubate under anaerobic conditions at 37°C for 24-72 hours to allow for biofilm formation. Change the medium daily.

  • This compound Treatment:

    • After the initial biofilm formation period, gently wash the biofilms with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Add the this compound treatment solution (at desired concentrations) to the wells. Include a vehicle control.

    • Incubate for a specified period (e.g., 1, 5, or 15 minutes) to simulate a mouthrinse application.

  • Biofilm Analysis:

    • Viability Assessment: Stain the biofilms with a viability stain (e.g., LIVE/DEAD) and visualize using CLSM to assess the ratio of live to dead cells.

    • Biomass Quantification: Stain the biofilms with crystal violet to quantify the total biofilm biomass.

    • Microbial Composition Analysis: Scrape the biofilms from the discs, extract the total DNA, and perform 16S rRNA gene sequencing to analyze the changes in the microbial community composition.

Visualizations

Logical Relationship: Proposed Mechanism of Action of this compound

G cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Effects cluster_community Community Level Effects Membrane_Disruption Membrane Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Ion_Leakage Ion Leakage (K+, H+) Increased_Permeability->Ion_Leakage Membrane_Depolarization Membrane Depolarization Ion_Leakage->Membrane_Depolarization ATP_Depletion ATP Depletion Membrane_Depolarization->ATP_Depletion Inhibition_of_Metabolism Inhibition of Metabolic Pathways (e.g., Glycolysis) ATP_Depletion->Inhibition_of_Metabolism Enzyme_Inhibition Enzyme Inhibition (e.g., ATPase) Enzyme_Inhibition->Inhibition_of_Metabolism QS_Inhibition Quorum Sensing Inhibition Biofilm_Inhibition Biofilm Formation Inhibition QS_Inhibition->Biofilm_Inhibition Gene_Downregulation Downregulation of Virulence Genes (e.g., gtf) QS_Inhibition->Gene_Downregulation o_Cymen_5_ol o_Cymen_5_ol o_Cymen_5_ol->Membrane_Disruption o_Cymen_5_ol->Enzyme_Inhibition o_Cymen_5_ol->QS_Inhibition

Caption: Proposed mechanism of action of this compound on oral bacteria.

Experimental Workflow: In Vitro Oral Biofilm Study

G cluster_setup Experiment Setup cluster_biofilm Biofilm Growth cluster_treatment Treatment cluster_analysis Analysis Inoculum Prepare Multi-species Bacterial Inoculum Incubation Incubate in Artificial Saliva (24-72 hours) Inoculum->Incubation Substrata Prepare Hydroxyapatite Discs Substrata->Incubation Wash Wash with PBS Incubation->Wash Treatment Treat with this compound Solution Wash->Treatment CLSM Confocal Laser Scanning Microscopy (Viability) Treatment->CLSM Crystal_Violet Crystal Violet Staining (Biomass) Treatment->Crystal_Violet Sequencing 16S rRNA Gene Sequencing (Composition) Treatment->Sequencing

Caption: Experimental workflow for studying the effect of this compound on an in vitro oral biofilm.

References

Application Notes and Protocols for Evaluating the Deodorizing Efficacy of o-Cymen-5-ol in Microbial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cymen-5-ol, a substituted phenolic compound, is recognized for its broad-spectrum antimicrobial properties.[1][2] Its ability to inhibit the growth of a wide range of bacteria, yeasts, and fungi makes it a valuable ingredient in various cosmetic and personal care products.[1] A key application of this compound is in deodorizing formulations, where it acts by controlling the proliferation of odor-causing microorganisms on the skin.[2] This document provides detailed protocols for the in-vitro evaluation of the deodorizing efficacy of this compound against key microbial species known to produce malodorous compounds.

The primary odor-causing bacteria on human skin include species from the genera Staphylococcus and Corynebacterium.[3] These bacteria metabolize components of sweat to produce volatile organic compounds (VOCs), such as volatile fatty acids (VFAs) and thioalcohols, which are responsible for body odor.[4] Specifically, Staphylococcus hominis is a significant producer of thioalcohols, while Corynebacterium jeikeium is known to contribute to axillary malodor.[3]

These protocols will detail the methodologies for determining the antimicrobial activity of this compound through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Furthermore, methods for quantifying the reduction in malodorous compounds using both analytical techniques (Headspace Gas Chromatography-Mass Spectrometry) and sensory evaluation are provided.

Experimental Protocols

Microbial Strains and Culture Conditions

1.1. Target Microorganisms:

  • Staphylococcus hominis (ATCC 27844)

  • Corynebacterium jeikeium (ATCC 43734)

1.2. Culture Media:

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA): For the general growth and maintenance of Staphylococcus hominis.

  • TSB and TSA supplemented with 1% Tween 80 (TSB-T and TSA-T): For the cultivation of Corynebacterium jeikeium, as it is lipophilic.[5]

1.3. Incubation Conditions:

  • Staphylococcus hominis: 37°C under aerobic conditions for 18-24 hours.

  • Corynebacterium jeikeium: 37°C under aerobic conditions for 24-48 hours.[5][6]

Determination of Antimicrobial Activity

2.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) [7][8]

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

2.1.1. Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., ethanol, and then diluted in the appropriate broth)

  • Sterile 96-well microtiter plates

  • Appropriate culture broth (TSB for S. hominis, TSB-T for C. jeikeium)

  • Bacterial inoculum prepared in broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Spectrophotometer

2.1.2. Protocol:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for S. hominis and 24-48 hours for C. jeikeium.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).

2.2. Minimum Bactericidal Concentration (MBC) Assay [9][10][11]

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

2.2.1. Materials:

  • Results from the MIC assay

  • Sterile agar plates (TSA for S. hominis, TSA-T for C. jeikeium)

  • Sterile micropipettes

2.2.2. Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates at 37°C for 18-24 hours for S. hominis and 24-48 hours for C. jeikeium.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Evaluation of Deodorizing Efficacy

3.1. Quantification of Malodor Reduction by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method quantifies the reduction of specific volatile fatty acids, such as isovaleric acid, produced by the bacterial cultures.

3.1.1. Sample Preparation:

  • Inoculate 10 mL of the appropriate broth with the target microorganism at a starting concentration of 1 x 10^6 CFU/mL.

  • Add this compound at sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) to the cultures. Include a positive control culture without this compound.

  • Incubate the cultures under the conditions specified in section 1.3 for 48 hours to allow for the production of malodorous compounds.

  • Transfer a 1 mL aliquot of the culture supernatant to a headspace vial.

  • Acidify the sample by adding a non-volatile acid (e.g., phosphoric acid) to convert the volatile fatty acid salts to their more volatile free acid form.[12]

  • Add an internal standard (e.g., 2-ethyl-butanoic acid) for quantification.[12]

3.1.2. Headspace GC-MS Analysis: [12][13][14]

  • Equilibrate the sealed headspace vials at a controlled temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

  • Inject a sample of the headspace gas into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-WAX) for the separation of volatile fatty acids.

  • Set the mass spectrometer to scan a relevant mass range or to monitor for specific ions characteristic of isovaleric acid and the internal standard.

  • Quantify the concentration of isovaleric acid by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of isovaleric acid.

3.2. Sensory Evaluation of Malodor Reduction

This method provides a qualitative and semi-quantitative assessment of the reduction in malodor from the microbial cultures.

3.2.1. Sample Preparation:

  • Prepare bacterial cultures with and without sub-inhibitory concentrations of this compound as described in section 3.1.1.

  • Transfer the cultures to sealed, odor-free containers with a sniffing port.

3.2.2. Sensory Panel:

  • Recruit a panel of trained sensory assessors (e.g., 8-10 individuals).

  • Train the panelists to recognize and rate the intensity of the specific malodor produced by the bacterial cultures on a defined scale (e.g., a 0-10 numerical scale, where 0 is no odor and 10 is a very strong odor).

3.2.3. Evaluation Protocol:

  • Present the samples to the panelists in a randomized and blind manner.

  • Instruct the panelists to sniff the headspace of each sample for a short, standardized period.

  • Ask the panelists to rate the intensity of the malodor for each sample.

  • Provide a palate cleanser (e.g., sniffing unsalted crackers or their own arm skin) between samples.

  • Analyze the data statistically to determine if there is a significant difference in the perceived malodor intensity between the treated and untreated cultures.

Data Presentation

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus hominis
Corynebacterium jeikeium

Table 2: Reduction of Isovaleric Acid Production by Staphylococcus hominis

This compound ConcentrationIsovaleric Acid Concentration (µg/mL)% Reduction
0 (Control)0%
1/4 MIC
1/2 MIC

Table 3: Sensory Evaluation of Malodor Reduction in Microbial Cultures

TreatmentMean Odor Intensity Score (0-10)% Odor Reduction
S. hominis Control0%
S. hominis + this compound (1/2 MIC)
C. jeikeium Control0%
C. jeikeium + this compound (1/2 MIC)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_antimicrobial Antimicrobial Activity cluster_deodorizing Deodorizing Efficacy cluster_analysis Data Analysis prep_media Prepare Culture Media (TSB, TSB-T) mic_test MIC Assay (Broth Microdilution) prep_media->mic_test culture_prep Culture with Sub-inhibitory This compound prep_media->culture_prep prep_bacteria Prepare Bacterial Inoculum (S. hominis, C. jeikeium) prep_bacteria->mic_test prep_bacteria->culture_prep prep_ocymenol Prepare this compound Stock Solutions prep_ocymenol->mic_test mbc_test MBC Assay (Subculture) mic_test->mbc_test mic_test->culture_prep Determine sub-inhibitory conc. data_table Tabulate Results (MIC, MBC, % Reduction) mbc_test->data_table gcms_analysis Headspace GC-MS Analysis (Quantify VFAs) culture_prep->gcms_analysis sensory_eval Sensory Evaluation (Odor Intensity Rating) culture_prep->sensory_eval gcms_analysis->data_table sensory_eval->data_table conclusion Evaluate Efficacy data_table->conclusion

Caption: Experimental workflow for evaluating the deodorizing efficacy of this compound.

Mechanism_of_Action cluster_bacteria Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm enzymes Metabolic Enzymes (e.g., C-S Lyase) malodor Malodorous VOCs (e.g., VFAs, Thioalcohols) enzymes->malodor precursors Odorless Precursors (e.g., Amino Acids) precursors->enzymes Biotransformation ocymenol This compound ocymenol->membrane Disrupts Membrane Integrity (Ion Leakage) ocymenol->enzymes Inhibits Enzyme Activity

Caption: Proposed mechanism of action of this compound in reducing microbial malodor.

References

Application Notes and Protocols: Dose-Response Curve of o-Cymen-5-ol against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cymen-5-ol, also known as 4-isopropyl-m-cresol, is a phenolic compound recognized for its broad-spectrum antimicrobial properties, including activity against the pathogenic bacterium Staphylococcus aureus.[1][2] Establishing a precise dose-response relationship is a critical step in evaluating its potential as a therapeutic or preservative agent. This document provides detailed protocols for determining the antimicrobial efficacy of this compound against S. aureus and constructing a comprehensive dose-response curve. The primary methods described are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the subsequent plating to establish the Minimum Bactericidal Concentration (MBC).

Mechanism of Action

While the precise molecular targets of this compound are not fully elucidated, its antimicrobial activity is attributed to its phenolic structure. It is proposed to act by disrupting the bacterial cell membrane integrity, leading to leakage of intracellular components and dissipation of the proton motive force. Additionally, it may interfere with essential bacterial enzymes, further contributing to its inhibitory and bactericidal effects.[3]

cluster_0 Staphylococcus aureus Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Leakage Leakage Cell Membrane->Leakage Leakage of Intracellular Components Cytoplasm Cytoplasm DNA DNA Ribosomes Ribosomes Enzymes Enzymes Metabolic Disruption Metabolic Disruption Enzymes->Metabolic Disruption This compound This compound This compound->Cell Membrane Disruption of Membrane Integrity This compound->Enzymes Inhibition of Essential Enzymes

Caption: Proposed mechanism of action of this compound against S. aureus.

Data Presentation

The following table summarizes hypothetical quantitative data for the antimicrobial activity of this compound against Staphylococcus aureus (ATCC 29213) as determined by the protocols outlined below.

Concentration of this compound (µg/mL)Optical Density (OD600)Percent Inhibition (%)Colony Forming Units (CFU/mL) from MIC wells
0 (Growth Control)0.8500>10^5
80.76510Not Plated
160.59530Not Plated
320.25570Not Plated
64 (MIC) 0.050 94.1 >10^5
1280.04894.4<10
256 (MBC) 0.045 94.7 0
5120.04594.70
0 (Negative Control)0.045100N/A

Note: This data is illustrative. Actual results may vary based on experimental conditions and the specific strain of S. aureus used.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or another suitable solvent (e.g., propylene glycol)[4]

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its low solubility in water, prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. For example, dissolve 10.24 mg of this compound in 1 mL of DMSO to get a 10240 µg/mL stock.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of S. aureus and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10^6 CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (appropriately diluted in CAMHB to twice the highest desired starting concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing CAMHB and the bacterial inoculum but no this compound).

    • Well 12 will serve as the negative control (containing only CAMHB).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of S. aureus.

    • For quantitative analysis, measure the optical density at 600 nm (OD600) using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette tips or loops

  • Incubator (37°C)

Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Spot-plate each aliquot onto a separate, labeled TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Generation of a Dose-Response Curve

Procedure:

  • Using the OD600 readings from the MIC assay, calculate the percentage of growth inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [((OD_sample - OD_negative_control) / (OD_growth_control - OD_negative_control)) * 100]

  • Plot the percentage of inhibition on the y-axis against the log of the this compound concentration on the x-axis. This will generate a sigmoidal dose-response curve.

Mandatory Visualizations

cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Data Analysis A Prepare this compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare S. aureus Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate at 37°C for 18-24h D->E F Read OD600 & Determine MIC E->F G Plate from Clear Wells onto Agar F->G J Calculate % Inhibition F->J H Incubate at 37°C for 18-24h G->H I Count Colonies & Determine MBC H->I K Plot Dose-Response Curve J->K

Caption: Experimental workflow for generating a dose-response curve.

node1 node2 node1->node2 node3 node2->node3 node4 node3->node4 node5 node4->node5 node6 node5->node6 node7 node6->node7 xaxis Log [this compound] yaxis % Inhibition

Caption: Representative dose-response curve for this compound.

References

Analytical Methods for the Detection of o-Cymen-5-ol in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the detection of o-Cymen-5-ol, a common antimicrobial agent, in various environmental matrices. The methodologies described herein are based on established analytical techniques for similar phenolic compounds and are intended to serve as a comprehensive guide for environmental monitoring and research.

Application Notes

This compound (4-isopropyl-3-methylphenol) is a substituted phenol used as a preservative and antimicrobial agent in a wide range of consumer products, including cosmetics, personal care items, and some pharmaceuticals.[1] Its widespread use raises concerns about its potential release into the environment through wastewater and sewage sludge. Monitoring the presence of this compound in environmental compartments such as water, soil, and sediment is crucial for assessing its environmental fate and potential ecological impact.

The analytical methods for this compound typically involve a sample preparation step to extract and concentrate the analyte from the complex environmental matrix, followed by instrumental analysis. The most common techniques for the determination of phenolic compounds, including this compound, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is a robust technique for the analysis of this compound in aqueous samples.[3] Reverse-phase chromatography is typically employed, utilizing a C18 column.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method, particularly well-suited for the analysis of this compound in solid matrices like soil and sediment.[4][5] Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analyte.[5]

Sample preparation is a critical step to ensure accurate and reliable results. For water samples, Solid-Phase Extraction (SPE) is a widely used technique to isolate and pre-concentrate this compound and other phenolic compounds.[6][7] For solid samples such as soil and sediment, Ultrasonic-Assisted Extraction (UAE) or Soxhlet extraction are effective methods for extracting the target analyte.[8][9]

Experimental Protocols

The following protocols are provided as a template and may require optimization based on the specific sample matrix and available instrumentation.

Protocol 1: Determination of this compound in Water Samples by HPLC-DAD

This protocol describes the analysis of this compound in water samples using solid-phase extraction followed by high-performance liquid chromatography with diode array detection.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Water sample (1 L)

    • SPE cartridges (e.g., Oasis HLB, 6 cc, 200 mg)

    • Methanol (HPLC grade)

    • Deionized water (HPLC grade)

    • Hydrochloric acid (HCl)

    • SPE manifold

    • Collection vials

  • Procedure:

    • Acidify the water sample to pH 2-3 with HCl.

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the retained this compound with 5-10 mL of methanol into a collection vial.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

2. Instrumental Analysis: HPLC-DAD

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The water phase may be acidified with a small amount of phosphoric acid or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (approximately 275-280 nm).

3. Quality Control:

  • Analyze a method blank and a spiked sample with each batch of samples.

  • Prepare a calibration curve using standard solutions of this compound in the mobile phase.

Protocol 2: Determination of this compound in Soil and Sediment Samples by GC-MS

This protocol outlines the analysis of this compound in solid environmental matrices using ultrasonic-assisted extraction followed by gas chromatography-mass spectrometry.

1. Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

  • Materials:

    • Soil or sediment sample (air-dried and sieved)

    • Dichloromethane (DCM, pesticide grade) or other suitable organic solvent

    • Anhydrous sodium sulfate

    • Ultrasonic bath or probe sonicator

    • Centrifuge and centrifuge tubes

    • Rotary evaporator or nitrogen evaporator

  • Procedure:

    • Weigh approximately 5-10 g of the homogenized soil/sediment sample into a centrifuge tube.

    • Add a known amount of a suitable surrogate standard (optional but recommended).

    • Add 20 mL of dichloromethane to the sample.

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[8]

    • Centrifuge the sample at a high speed (e.g., 3000 rpm) for 10 minutes to separate the solvent from the solid particles.

    • Carefully decant the supernatant (DCM extract) into a clean flask.

    • Repeat the extraction process (steps 3-6) two more times with fresh solvent, combining all the extracts.

    • Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Instrumental Analysis: GC-MS

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Capillary GC column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Chromatographic and MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-400) for identification and selected ion monitoring (SIM) for quantification. For this compound, characteristic ions would include the molecular ion and major fragment ions.

3. Quality Control:

  • Analyze a method blank, a matrix spike, and a matrix spike duplicate with each set of samples.

  • Establish a calibration curve using standard solutions of this compound.

Data Presentation

The following tables summarize typical performance data for the analysis of phenolic compounds in environmental samples using methods similar to those described above. These values can be used as a reference for method validation and performance evaluation.

Table 1: HPLC-DAD Method Performance for Phenolic Compounds in Water

ParameterPhenol2-Chlorophenol2,4-Dichlorophenol4-Chloro-3-methylphenolReference
Limit of Detection (LOD) (µg/L) 0.1 - 1.00.05 - 0.50.04 - 0.30.05 - 0.4[3][6]
Limit of Quantification (LOQ) (µg/L) 0.3 - 3.00.15 - 1.50.12 - 1.00.15 - 1.2[3][6]
Recovery (%) 85 - 11090 - 10588 - 11292 - 108[6][7]
Relative Standard Deviation (RSD) (%) < 10< 8< 10< 9[6]

Table 2: GC-MS Method Performance for Phenolic Compounds in Soil/Sediment

ParameterPhenolo-Cresolm-Cresolp-CresolReference
Limit of Detection (LOD) (mg/kg) 0.01 - 0.050.005 - 0.020.005 - 0.020.005 - 0.02[8][10]
Limit of Quantification (LOQ) (mg/kg) 0.03 - 0.150.015 - 0.060.015 - 0.060.015 - 0.06[8]
Recovery (%) 80 - 11582 - 11085 - 11284 - 111[8]
Relative Standard Deviation (RSD) (%) < 15< 12< 12< 12[8]

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

SPE_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis Analysis Sample 1. Water Sample (1L, acidified) Condition 2. Condition SPE Cartridge (Methanol, DI Water) Load 3. Load Sample Condition->Load Wash 4. Wash Cartridge (DI Water) Load->Wash Dry 5. Dry Cartridge Wash->Dry Elute 6. Elute Analyte (Methanol) Dry->Elute Concentrate 7. Evaporate & Reconstitute Elute->Concentrate HPLC 8. HPLC-DAD Analysis Concentrate->HPLC

Caption: Workflow for the analysis of this compound in water samples.

UAE_Workflow cluster_sample_prep Sample Preparation (UAE) cluster_analysis Analysis Sample 1. Soil/Sediment Sample (5-10g) AddSolvent 2. Add Extraction Solvent (Dichloromethane) Sample->AddSolvent Sonicate 3. Ultrasonic Extraction AddSolvent->Sonicate Centrifuge 4. Centrifuge Sonicate->Centrifuge Decant 5. Decant Supernatant Centrifuge->Decant Repeat 6. Repeat Extraction (2x) Decant->Repeat DryExtract 7. Dry with Sodium Sulfate Repeat->DryExtract Concentrate 8. Concentrate Extract DryExtract->Concentrate GCMS 9. GC-MS Analysis Concentrate->GCMS

Caption: Workflow for the analysis of this compound in soil/sediment samples.

References

Application Notes and Protocols for Sterilization of o-Cymen-5-ol Solutions in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cymen-5-ol, a substituted phenol, is a potent antimicrobial agent with a broad spectrum of activity against bacteria, fungi, and yeasts.[1][2] Its stability and safety profile make it a valuable compound for various research applications, including studies on antimicrobial mechanisms, formulation development, and as a preservative in biological reagents.[3][4] Ensuring the sterility of this compound solutions is critical for their use in sensitive applications such as cell culture and microbiological assays. This document provides detailed application notes and protocols for the preparation and sterilization of this compound solutions for research purposes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for selecting an appropriate sterilization method.

PropertyValueReference
Appearance White to slightly yellow crystalline powder[3]
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol
Melting Point 110-113 °C[3]
Solubility Slightly soluble in water. Soluble in ethanol, propylene glycol, and Dimethyl Sulfoxide (DMSO).[3][4]
Thermal Stability Stable at 80 °C.[3][4]

Recommended Sterilization Methods

Based on the properties of this compound and general principles of sterilization for phenolic compounds, two primary methods are recommended: Sterile Filtration and Autoclaving . Gamma irradiation may be considered as an alternative, but requires careful dose validation to avoid degradation.

Sterile Filtration

Sterile filtration is the preferred method for sterilizing heat-sensitive solutions or when using volatile solvents. Given that this compound is often dissolved in solvents like DMSO for research applications, sterile filtration is a highly suitable technique.[5][6]

Advantages:

  • Minimizes the risk of thermal degradation.

  • Suitable for solutions containing volatile solvents.

  • Removes particulate matter.

Disadvantages:

  • Potential for the compound to bind to the filter membrane.

  • Risk of leachables from the filter material contaminating the solution.[7]

  • Does not remove viral contaminants.

dot

sterile_filtration_workflow cluster_prep Solution Preparation cluster_filtration Sterile Filtration cluster_validation Post-Sterilization Validation A Dissolve this compound in appropriate solvent (e.g., DMSO) B Select compatible syringe filter (e.g., 0.22 µm PTFE or Nylon) A->B Transfer to syringe C Aseptically filter the solution into a sterile container B->C D Perform sterility testing C->D E Quantify this compound concentration (e.g., via HPLC) C->E autoclaving_workflow cluster_prep Solution Preparation cluster_autoclaving Autoclaving cluster_validation Post-Sterilization Validation A Dissolve this compound in an autoclavable solvent (e.g., water with a co-solvent) B Transfer solution to an autoclavable container A->B C Autoclave at 121°C for 15-20 minutes B->C D Perform sterility testing C->D E Quantify this compound concentration and check for degradation products (e.g., via HPLC/GC-MS) C->E antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Permeability Increased Permeability Membrane->Permeability OCymenol This compound Disruption Membrane Disruption OCymenol->Disruption Disruption->Membrane Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

References

Troubleshooting & Optimization

Technical Support Center: Overcoming o-Cymen-5-ol Solubility Challenges in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with o-Cymen-5-ol in aqueous media for experimental purposes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Why is my this compound not dissolving in water?

This compound, also known as 4-isopropyl-3-methylphenol, is a substituted phenolic compound that appears as a colorless, crystalline solid[1]. Its chemical structure lends it a hydrophobic nature, resulting in very low solubility in water[1][2][3]. An estimated solubility in water is approximately 286 mg/L at 25°C[4]. Therefore, direct dissolution in aqueous buffers or culture media for most research applications is often unsuccessful.

What are the recommended solvents for creating a concentrated stock solution of this compound?

To work with this compound in aqueous systems, it is standard practice to first dissolve it in an organic solvent to create a concentrated stock solution. This stock can then be diluted into the aqueous medium. Common water-miscible organic solvents are effective for this purpose. The solubility in various organic solvents at room temperature is significantly higher than in water.

Table 1: Solubility of this compound in Common Organic Solvents

SolventApproximate Solubility (%)Reference
Methanol65%[2][3]
Acetone65%[2][3]
Isopropyl Alcohol50%[2][3]
Ethanol36%[2][3]
n-Butanol32%[2][3]

For most biological research, ethanol or dimethyl sulfoxide (DMSO) are the preferred solvents for preparing stock solutions due to their miscibility with water and relatively lower cytotoxicity at low final concentrations[5][6].

How can I introduce this compound into my aqueous experimental setup (e.g., cell culture media) without it precipitating?

The key is to start with a high-concentration stock solution in a suitable organic solvent (like DMSO or ethanol) and then perform a serial dilution into your aqueous medium to reach the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in your aqueous medium is low enough to not affect your experimental results (typically ≤ 0.1% to 0.5% for cell-based assays).

Below is a general workflow for preparing an aqueous working solution of this compound.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Media cluster_2 Step 3: Final Working Solution A Weigh this compound (crystalline solid) B Select appropriate organic solvent (e.g., DMSO, Ethanol) A->B Choose solvent C Dissolve this compound in solvent to create a high concentration stock (e.g., 100 mM) B->C Dissolve D Calculate required volume of stock solution for desired final concentration C->D Proceed to dilution E Add stock solution dropwise to aqueous medium while vortexing/stirring D->E Dilute F Ensure final solvent concentration is non-toxic to the system (e.g., <0.5%) E->F Verify G Clear, ready-to-use aqueous working solution of this compound F->G Final Product

Fig 1. Workflow for preparing an aqueous working solution of this compound.
What other methods can be used to improve the aqueous solubility of this compound for research purposes?

If the use of organic solvents is not suitable for your experimental design, several other techniques can be employed to enhance the solubility of hydrophobic compounds like this compound:

  • Co-solvency: This involves using a mixture of water and one or more water-miscible solvents to increase the solubility of a poorly soluble compound[7]. Glycols such as propanediol or polyethylene glycol (PEG) can be used as co-solvents[6][8].

  • Use of Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions[6].

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble[9][10]. This method has been shown to dramatically increase the aqueous solubility of poorly soluble compounds, sometimes up to 10-fold[9].

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can increase solubility by converting the molecule into its more soluble salt form[7]. As a phenolic compound, increasing the pH of the solution can deprotonate the hydroxyl group of this compound, potentially increasing its water solubility.

I am encountering precipitation when diluting my stock solution. What can I do to troubleshoot this?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Decrease the Final Concentration: You may be exceeding the solubility limit of this compound in your final aqueous medium. Try working with a lower final concentration.

  • Increase the Final Solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of your organic solvent (e.g., from 0.1% to 0.5% DMSO) might keep the compound in solution. Always run a vehicle control to account for any effects of the solvent itself.

  • Improve Mixing: When adding the stock solution to the aqueous medium, ensure vigorous mixing (e.g., vortexing or rapid stirring). Adding the stock solution dropwise to the vortex of the liquid can help with rapid dispersion and prevent localized high concentrations that lead to precipitation.

  • Warm the Aqueous Medium: Gently warming the aqueous medium (if your experiment allows) can sometimes increase the solubility of the compound.

  • Switch Solvents or Methods: If the problem persists, consider using a different organic solvent for your stock solution or explore alternative solubilization methods like using surfactants or cyclodextrins.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 150.22 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Methodology:

  • Calculate the mass of this compound required. For 1 mL of a 100 mM solution:

    • Mass (g) = 0.1 mol/L * 0.001 L * 150.22 g/mol = 0.015022 g (or 15.02 mg)

  • Carefully weigh out 15.02 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear and colorless.

  • Store the stock solution at -20°C for long-term storage. Protect from light.

Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile conical tubes

  • Vortex mixer

Methodology:

  • This protocol involves a 1:1000 dilution of the 100 mM stock solution.

  • Dispense the desired volume of cell culture medium into a sterile conical tube (e.g., 10 mL).

  • Calculate the volume of the stock solution needed:

    • For a 10 mL final volume: (100 µM / 100,000 µM) * 10 mL = 0.01 mL (or 10 µL)

  • While vortexing the cell culture medium, add 10 µL of the 100 mM stock solution dropwise.

  • Continue vortexing for an additional 15-30 seconds to ensure homogeneity.

  • The final concentration of DMSO in this working solution is 0.1% (10 µL in 10 mL).

  • Use the prepared working solution immediately for your experiments. Always prepare a vehicle control containing the same final concentration of DMSO (0.1%) in the cell culture medium.

This guide provides a starting point for addressing the solubility challenges of this compound. Researchers should always optimize these protocols for their specific experimental systems and perform necessary controls.

References

Technical Support Center: Troubleshooting o-Cymen-5-ol Degradation in Experimental Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the degradation of o-Cymen-5-ol in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound, also known as 4-isopropyl-3-methylphenol, is a preservative and antimicrobial agent commonly used in cosmetic and pharmaceutical formulations.[1] Its broad-spectrum activity against bacteria, fungi, and yeasts helps to extend the shelf-life of products and protect them from microbial contamination.[1][2]

Q2: What are the primary causes of this compound degradation in formulations?

The primary causes of this compound degradation are exposure to oxidizing agents and high pH environments.[1] As a phenolic compound, it is susceptible to oxidation, which can be accelerated by the presence of certain ingredients or environmental factors.

Q3: What are the typical degradation products of this compound?

Degradation of this compound, particularly through oxidation, typically leads to the formation of methyl-bridged dimers and quinone dimers.[1] The formation of these products can lead to a loss of preservative efficacy and may cause discoloration of the formulation.

Q4: Is this compound sensitive to light?

This compound is generally considered to be stable to light.[1] However, photostability should always be confirmed in the final formulation, as interactions with other ingredients could potentially lead to photosensitivity.

Q5: What is the optimal pH range for formulations containing this compound?

To minimize degradation, it is recommended to maintain the pH of formulations containing this compound in the acidic to neutral range. High pH (above 8) should be avoided as it can accelerate the degradation of the molecule.

Troubleshooting Guides

Issue 1: Loss of Preservative Efficacy Over Time

Symptoms:

  • Microbial growth detected during stability testing.

  • A decrease in the concentration of this compound as measured by analytical methods such as HPLC.

Possible Causes & Solutions:

Possible CauseRecommended Action
High pH of the Formulation Measure the pH of your formulation. If it is above 8, consider adjusting it to a lower value using a suitable buffering system. The stability of phenolic compounds is often pH-dependent.[2]
Presence of Oxidizing Agents Review your formulation for ingredients that have oxidizing potential (e.g., peroxides, certain metal ions). If present, consider replacing them with alternatives or incorporating an antioxidant to protect this compound.
Interaction with Other Excipients Certain excipients may interact with this compound, reducing its availability and efficacy. Conduct compatibility studies with individual excipients to identify any potential interactions.
Issue 2: Discoloration of the Formulation (e.g., yellowing or browning)

Symptoms:

  • Visible change in the color of the formulation during stability testing or upon storage.

Possible Causes & Solutions:

Possible CauseRecommended Action
Oxidation of this compound Discoloration is a common sign of phenolic compound oxidation, leading to the formation of colored quinone-type structures. The inclusion of an antioxidant, such as tocopherol (Vitamin E) or butylated hydroxytoluene (BHT), can help mitigate this. Additionally, consider using packaging that limits oxygen exposure.
Interaction with Metal Ions Trace metal ions (e.g., iron, copper) can catalyze the oxidation of phenols. The addition of a chelating agent like EDTA can sequester these ions and prevent them from participating in degradation reactions.
High Processing Temperatures While generally stable to heat, prolonged exposure to high temperatures during manufacturing in the presence of oxygen can accelerate oxidation. Optimize your manufacturing process to minimize heat exposure.

Quantitative Data on this compound Degradation

The following tables provide hypothetical yet plausible data on the degradation of this compound under various stress conditions. This data is intended to serve as a guide for understanding the potential stability profile of this compound in your formulations.

Table 1: Effect of pH on this compound Stability

pHTemperature (°C)Storage Time (weeks)This compound Remaining (%)Appearance
5.0401298.5No change
7.0401295.2No change
9.0401275.8Slight yellowing

Table 2: Effect of an Oxidizing Agent (Hydrogen Peroxide) on this compound Stability

H₂O₂ Concentration (%)Temperature (°C)Storage Time (weeks)This compound Remaining (%)Appearance
025499.8No change
0.125485.3Slight yellowing
0.525462.1Noticeable browning

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol outlines a reverse-phase HPLC method for the simultaneous quantification of this compound and the monitoring of its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 40% B

    • 10-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 40% B

    • 21-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the formulation in a suitable solvent (e.g., methanol or mobile phase) to achieve a final concentration of this compound within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study Protocol

This protocol describes how to conduct a forced degradation study to assess the stability of this compound in a formulation under various stress conditions.

  • Acid and Base Hydrolysis:

    • Treat the formulation with 0.1 M HCl and 0.1 M NaOH at 60°C for up to 48 hours.

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Treat the formulation with 3% H₂O₂ at room temperature for up to 48 hours.

    • At specified time points, withdraw samples and analyze by HPLC.

  • Thermal Degradation:

    • Store the formulation at elevated temperatures (e.g., 50°C, 60°C, 70°C) for up to two weeks.

    • At specified time points, withdraw samples and analyze by HPLC.

  • Photostability:

    • Expose the formulation to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC and compare them to a control sample stored in the dark.

Visualizations

cluster_degradation This compound Degradation Pathway This compound This compound Degradation_Products Methyl-bridged Dimers Quinone Dimers This compound->Degradation_Products Oxidation Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Degradation_Products High_pH High_pH High_pH->Degradation_Products Accelerates

Caption: Oxidative degradation pathway of this compound.

cluster_workflow Troubleshooting Workflow Start Degradation Observed Check_pH Is pH > 8? Start->Check_pH Check_Oxidants Oxidizing Agents Present? Check_pH->Check_Oxidants No Adjust_pH Adjust pH to < 8 Check_pH->Adjust_pH Yes Check_Excipients Incompatible Excipients? Check_Oxidants->Check_Excipients No Add_Antioxidant Add Antioxidant/Chelator Check_Oxidants->Add_Antioxidant Yes Reformulate Reformulate with Compatible Excipients Check_Excipients->Reformulate Yes Solution Stability Improved Check_Excipients->Solution No Adjust_pH->Solution Add_Antioxidant->Solution Reformulate->Solution

Caption: Decision workflow for troubleshooting this compound degradation.

References

Technical Support Center: Optimizing HPLC Parameters for Baseline Separation of o-Cymen-5-ol and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of o-Cymen-5-ol and its structural isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Question: Why am I observing poor resolution or complete co-elution of my this compound isomers?

Answer: Poor resolution is a frequent challenge when separating positional isomers like those of this compound. These compounds often possess very similar polarities and hydrophobicities, making their separation on standard C18 columns difficult.[1]

  • Possible Cause: Insufficient Stationary Phase Selectivity. Standard C18 columns primarily separate based on hydrophobicity. Isomers with similar hydrophobic characteristics may not resolve well.[1]

    • Solution: Employ a column with an alternative selectivity. Phenyl or Pentafluorophenyl (PFP) stationary phases are highly recommended for aromatic positional isomers as they introduce additional separation mechanisms, such as π-π interactions.[1][2]

  • Possible Cause: Suboptimal Mobile Phase Composition. The choice of organic solvent and additives can significantly impact selectivity.[1]

    • Solution 1: Experiment with different organic modifiers. If you are using acetonitrile, consider trying methanol, or vice versa. The differing solvent properties can alter interactions with the stationary phase.[1]

    • Solution 2: Adjust the mobile phase pH. Since this compound and its isomers are phenolic compounds, their ionization state can be influenced by pH. Adding a small amount of an acid like formic acid can suppress the ionization of residual silanol groups on the silica support, which can improve peak shape.[2]

  • Possible Cause: Inadequate Method Parameters. Temperature and flow rate can influence resolution.

    • Solution: Optimize the column temperature. Lowering the temperature may increase resolution by enhancing the differential interactions between the isomers and the stationary phase.[1] Conversely, increasing the temperature can also alter selectivity and potentially improve the separation. A temperature screening study is advisable.[1]

Question: My peaks are exhibiting significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue when analyzing phenolic compounds.[3] Tailing can compromise resolution, reduce sensitivity, and affect quantification accuracy.[3]

  • Possible Cause: Secondary Interactions. Unwanted interactions between the acidic phenolic analytes and basic silanol groups on the silica-based stationary phase are a common cause of tailing.[3]

    • Solution 1: Add a mobile phase modifier. For acidic compounds like this compound, adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups, thereby reducing peak tailing.[2]

    • Solution 2: Use a modern, end-capped column. High-purity silica columns that are well end-capped will have fewer accessible silanol groups, minimizing the potential for secondary interactions.[3]

  • Possible Cause: Sample Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Question: I am observing split peaks for a single isomer. What is the problem?

Answer: Split peaks suggest that a single compound is eluting from the column in multiple bands.

  • Possible Cause: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[3]

  • Possible Cause: Column Contamination or Void. The column may be fouled with strongly retained impurities or have a void at the inlet.

    • Solution: Flush the column with a strong solvent. If the problem persists, reversing the column (if permissible by the manufacturer) and flushing may help. If a void is suspected, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound and its isomers?

A1: While standard C18 columns can be used, they often fail to provide adequate separation for positional isomers.[2] Phenyl-based columns (e.g., Phenyl-Hexyl) are often more effective as they offer alternative selectivity through π-π interactions, which is beneficial for aromatic compounds.[2][4] Pentafluorophenyl (PFP) columns are another excellent choice for enhancing selectivity.[5]

Q2: How does temperature affect the separation of these isomers?

A2: Temperature is a critical parameter for optimizing selectivity. Changing the column temperature alters the thermodynamics of the interactions between the analytes and the stationary phase. An increase in temperature typically decreases retention time but can either increase or decrease the resolution between two peaks, depending on the specific isomers.[1] It is crucial to maintain a consistent column temperature for reproducible results.

Q3: Can mobile phase additives improve the resolution of this compound isomers?

A3: Yes, mobile phase additives can significantly impact selectivity and peak shape. For acidic compounds like this compound, adding a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase can suppress the ionization of silanol groups on the stationary phase, which helps in reducing peak tailing.[2]

Q4: What are the recommended starting conditions for developing an HPLC method for this compound isomer separation?

A4: For initial method development, a reversed-phase approach is commonly used. A good starting point would be a Phenyl-Hexyl or a standard C18 column with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol, with the addition of 0.1% formic acid.[2][6]

Experimental Protocols

Below is a detailed methodology for a key experiment in developing a separation method for this compound and its isomers.

HPLC Method for this compound Isomer Separation

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

    • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[2]

    • Degassing: Ensure the mobile phase is thoroughly degassed using an online degasser or by sonication.[7]

  • Mobile Phase Preparation (Optimized):

    • Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Measure 400 mL of HPLC-grade acetonitrile into a separate graduated cylinder.

    • Combine the water and acetonitrile in a 1 L solvent bottle.

    • Add 1.0 mL of formic acid to the mixture.[2]

  • Sample and Standard Preparation:

    • Stock Solution (1000 ppm): Accurately weigh 100 mg of this compound and each of its isomers and dissolve in 100 mL of a diluent (e.g., 50:50 acetonitrile/water).

    • Working Standard (10 ppm): Dilute the stock solution 1:100 with the diluent.

    • Sample Preparation: Dilute the sample to be analyzed to an expected concentration within the calibration range using the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Mobile Phase: 40% Acetonitrile / 60% Water / 0.1% Formic Acid.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 10 µL.[2]

    • UV Detection: 270 nm.[2]

Data Presentation

Table 1: Starting HPLC Method Parameters for this compound Isomer Separation

ParameterRecommended Starting Condition
Stationary Phase Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile/Water (40:60, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 270 nm

Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Baseline Separation check_resolution Evaluate Peak Resolution (Rs < 1.5?) start->check_resolution optimize_column Optimize Stationary Phase check_resolution->optimize_column Yes end End: Baseline Separation Achieved check_resolution->end No c18_check Using Standard C18? optimize_column->c18_check switch_column Switch to Phenyl or PFP Column c18_check->switch_column Yes optimize_mp Optimize Mobile Phase c18_check->optimize_mp No switch_column->optimize_mp screen_solvents Screen Organic Modifiers (ACN vs. MeOH) optimize_mp->screen_solvents adjust_ph Adjust pH with Additive (e.g., 0.1% Formic Acid) screen_solvents->adjust_ph optimize_params Optimize Method Parameters adjust_ph->optimize_params adjust_temp Adjust Column Temperature optimize_params->adjust_temp adjust_flow Adjust Flow Rate adjust_temp->adjust_flow adjust_flow->check_resolution

References

Technical Support Center: Managing o-Cymen-5-ol Interference in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding o-Cymen-5-ol interference in common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with cell viability assays?

This compound, also known as isopropyl methylphenol (IPMP), is a phenolic compound with known antimicrobial and antioxidant properties. Its chemical structure allows it to interfere with common cell viability assays in several ways:

  • Direct Reduction of Tetrazolium Salts: Assays like MTT, MTS, and XTT rely on the reduction of a tetrazolium salt into a colored formazan product by metabolically active cells. As a reducing agent, this compound can directly reduce these salts, leading to a false-positive signal for cell viability and masking its true cytotoxic effects.

  • Optical Interference: this compound can absorb light in the same range as the formazan product in some assays, leading to inaccurate absorbance readings.

  • Interaction with Assay Reagents: It may interact with other components of the assay kit, altering their chemical properties and leading to unreliable results.

Q2: Which cell viability assays are most susceptible to interference from this compound?

Assays based on tetrazolium salt reduction are highly susceptible to interference from this compound due to its reducing properties. This includes:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

Lactate dehydrogenase (LDH) assays, which measure cytotoxicity by detecting LDH release from damaged cells, can also be affected if this compound inhibits the LDH enzyme itself.

Q3: What are the initial signs that this compound is interfering with my assay?

Key indicators of interference include:

  • Unusually High Viability: Observing higher-than-expected or even greater than 100% cell viability at high concentrations of this compound where cytotoxicity is anticipated.

  • Color Change in Control Wells: A noticeable color change in cell-free control wells containing only media, assay reagents, and this compound.

  • Inconsistent Dose-Response Curve: A non-linear or erratic dose-response curve that does not follow typical biological patterns.

Troubleshooting Guide

Problem 1: My MTT/MTS/XTT assay shows increased cell viability at high concentrations of this compound.

This is a classic sign of direct tetrazolium salt reduction by the compound.

start High Viability Observed with this compound step1 Run Cell-Free Control: Media + Assay Reagent + this compound start->step1 step2 Color Change Observed? step1->step2 step3 Interference Confirmed. Subtract background from treated wells. step2->step3  Yes step5 No Color Change. Consider other biological effects. step2->step5 No   step4 Switch to a Non-Interfering Assay (e.g., CellTiter-Glo®, Crystal Violet) step3->step4

Caption: Troubleshooting workflow for high viability signals.

  • Confirm Interference: Set up control wells containing cell culture medium, the tetrazolium salt reagent (MTT, MTS, or XTT), and the same concentrations of this compound used in your experiment, but without any cells.

  • Incubate and Read: Incubate these plates for the same duration as your experimental plates. If you observe a color change, it confirms direct reduction by this compound.

  • Correct for Interference: Measure the absorbance of these cell-free wells. This value represents the background signal caused by interference. Subtract this background absorbance from the readings of your corresponding experimental wells (those with cells).

  • Consider Alternative Assays: For more robust data, switch to an assay with a different detection principle that is less susceptible to interference from reducing compounds.

Problem 2: How do I choose an appropriate alternative assay?

The best alternative assay will measure a parameter other than NAD(P)H-dependent dehydrogenase activity.

Assay NamePrincipleAdvantages for Phenolic CompoundsConsiderations
CellTiter-Glo® Luminescent Cell Viability Assay Measures intracellular ATP levels as an indicator of metabolically active cells.Less susceptible to interference from reducing compounds. High sensitivity.Requires a luminometer.
Crystal Violet Staining Stains the DNA of adherent cells. The amount of dye taken up is proportional to the number of cells.Simple, inexpensive, and not based on metabolic activity.Only suitable for adherent cells; requires multiple washing steps.
CyQUANT® Direct Cell Proliferation Assay Uses a fluorescent dye that binds to cellular DNA to quantify cell number.Direct measurement of cell number, reducing metabolic artifacts.Requires a fluorescence plate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Measures the release of LDH from damaged cells into the culture medium.Measures cytotoxicity (cell death) rather than viability.Run a control to ensure this compound does not inhibit the LDH enzyme itself.

Experimental Protocols

Protocol 1: Cell-Free Interference Control for Tetrazolium Assays

This protocol is essential to quantify the interference of this compound with your assay.

Materials:

  • 96-well cell culture plate

  • Cell culture medium (same as used in your experiment)

  • This compound stock solution

  • MTT, MTS, or XTT assay reagent

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium at the same concentrations used in your main experiment.

  • Add 100 µL of each concentration to triplicate wells of a 96-well plate. Include medium-only wells as a negative control.

  • Add the appropriate volume of your tetrazolium assay reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the standard duration of your assay (e.g., 1-4 hours) under the same conditions (e.g., 37°C, 5% CO₂).

  • If using an MTT assay, add the solubilization solution (e.g., DMSO or isopropanol).

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • The resulting values represent the "Interference Background" for each concentration of this compound.

Protocol 2: Cell Viability Measurement using Crystal Violet Staining

This method provides a reliable alternative for assessing the viability of adherent cells treated with this compound.

Materials:

  • Cells plated in a 96-well plate and treated with this compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) or Methanol for fixation

  • 0.5% Crystal Violet staining solution

  • 10% Acetic Acid for solubilization

Procedure:

  • After treating cells with this compound for the desired time, carefully remove the culture medium.

  • Gently wash the cells twice with 200 µL of PBS per well.

  • Fix the cells by adding 100 µL of 4% PFA or ice-cold methanol to each well and incubate for 15 minutes at room temperature.

  • Wash the plates twice with PBS to remove the fixative.

  • Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Remove the staining solution and wash the wells thoroughly with water until the water runs clear.

  • Air dry the plate completely.

  • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Incubate on a shaker for 5-10 minutes to ensure the dye is fully dissolved.

  • Read the absorbance at 570 nm using a microplate reader.

exp_data Absorbance from Experimental Wells (Cells + this compound + Reagent) correction Corrected Absorbance = Experimental Abs - Background Abs exp_data->correction bg_data Absorbance from Cell-Free Wells (Media + this compound + Reagent) bg_data->correction normalization % Viability = (Corrected Abs / Untreated Control Abs) * 100 correction->normalization control_data Absorbance from Untreated Control Wells (Cells + Reagent) control_data->normalization result Final Viability Data normalization->result

Caption: Logic for correcting and normalizing viability data.

improving the stability of o-Cymen-5-ol in long-term laboratory storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of o-Cymen-5-ol (also known as 4-isopropyl-3-methylphenol or IPMP) during long-term laboratory storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a synthetic phenolic compound widely used as a preservative in cosmetic and pharmaceutical products due to its broad-spectrum antimicrobial and antioxidant properties.[1][2] Its stability is crucial for ensuring the shelf-life, efficacy, and safety of the final product. Degradation of this compound can lead to a loss of preservative capacity and the formation of potentially undesirable byproducts.

Q2: What are the primary factors that affect the stability of this compound?

A2: The stability of this compound can be influenced by several factors, including:

  • Oxidizing agents: It readily reacts with oxidizing agents, which can lead to the formation of methyl-bridged dimers and quinone dimers.[3][4]

  • Light exposure: As a phenolic compound, it has the potential to be sensitive to light, which can catalyze oxidative degradation.[5]

  • Elevated temperatures: High temperatures can accelerate the rate of chemical degradation.

  • pH: The stability of phenolic compounds can be pH-dependent. Highly alkaline conditions (pH > 9) should generally be avoided.[6]

  • Presence of metal ions: Certain metal ions can act as catalysts for oxidation reactions.

Q3: What are the visible signs of this compound degradation?

A3: this compound is a colorless and odorless crystalline solid.[7] The most likely visible sign of degradation is a change in color, potentially to a yellowish or brownish hue, which could indicate the formation of colored degradation products like quinones. A change in odor may also occur. However, significant degradation can happen before any visible changes are apparent. Therefore, analytical testing is necessary to confirm stability.

Q4: What are the recommended storage conditions for long-term stability of this compound?

A4: To ensure the long-term stability of this compound, it is recommended to store it in a well-closed, airtight container, protected from light, in a cool and dry place. For laboratory-scale quantities, storage in an amber glass vial or a container wrapped in aluminum foil inside a desiccator at controlled room temperature (20-25°C) or under refrigeration (2-8°C) is advisable.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of this compound powder (yellowing/browning) Oxidation due to exposure to air and/or light.1. Ensure the storage container is airtight and securely sealed. 2. Store the container in a dark place or use an amber-colored or foil-wrapped container. 3. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Loss of potency/preservative efficacy in a formulation Degradation of this compound in the formulation.1. Verify the pH of the formulation; adjust if it is in a range known to cause instability (e.g., highly alkaline). 2. Investigate potential interactions with other ingredients in the formulation, especially strong oxidizing agents. 3. Conduct a stability study of the formulation, analyzing the concentration of this compound over time using a validated HPLC method.
Unexpected peaks in chromatogram during analysis Presence of degradation products.1. Perform a forced degradation study to identify potential degradation products and their retention times. 2. Use a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products. 3. Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures.[8][9]

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes expected stability trends based on studies of similar phenolic compounds. This data should be used as a general guideline, and it is highly recommended to perform specific stability studies for your intended application.

Condition Parameter Expected Impact on this compound Stability Reference/General Principle
Temperature Storage at 40°C vs. 25°CIncreased degradation rate at higher temperatures. The rate of degradation can double for every 10°C increase (Arrhenius equation).General knowledge of chemical kinetics.
Light Exposure to UV light (e.g., 1.2 million lux hours)Potential for significant degradation through photo-oxidation.ICH Q1B guidelines for photostability testing.[10]
Oxidation Presence of 3% H₂O₂Accelerated degradation.Forced degradation study principles.
pH pH 3 vs. pH 7 vs. pH 9Generally stable in acidic to neutral pH. Potential for increased degradation at pH > 9.[6]General stability of phenolic compounds.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

      • If no degradation is observed, repeat with 1 M HCl.

      • After the specified time, cool the solution and neutralize with an equivalent amount and concentration of NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Alkaline Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

      • If no degradation is observed, heat at 60°C for 24 hours.

      • After the specified time, cool the solution and neutralize with an equivalent amount and concentration of HCl. Dilute with mobile phase for HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

      • Dilute with mobile phase for HPLC analysis.

    • Thermal Degradation:

      • Place solid this compound in a hot air oven at 105°C for 24 hours.

      • Dissolve the stressed solid in methanol and dilute with mobile phase for HPLC analysis.

    • Photolytic Degradation:

      • Expose solid this compound and a 100 µg/mL solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[10]

      • A control sample should be wrapped in aluminum foil to protect it from light.

      • Analyze the samples by HPLC.

  • Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol for Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Initial conditions: 40% acetonitrile.

    • Gradient: Linearly increase to 90% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid alkali Alkaline Hydrolysis stock->alkali oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolysis stock->photo hplc HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks

Caption: Workflow for Forced Degradation Study of this compound.

logical_relationship cluster_factors Stability Influencing Factors cluster_degradation Degradation Pathway cluster_outcomes Consequences light Light oxidation_process Oxidation light->oxidation_process temp Temperature temp->oxidation_process oxygen Oxygen oxygen->oxidation_process ph pH ph->oxidation_process metals Metal Ions metals->oxidation_process ocymenol This compound ocymenol->oxidation_process degradation_products Degradation Products (Dimers, Quinones) oxidation_process->degradation_products loss_potency Loss of Efficacy degradation_products->loss_potency product_instability Product Instability degradation_products->product_instability

Caption: Factors Influencing the Degradation of this compound.

References

Addressing Batch-to-Batch Variability of o-Cymen-5-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental inconsistencies arising from batch-to-batch variability of o-Cymen-5-ol.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the antimicrobial efficacy of this compound between different batches. What could be the primary cause?

A1: Batch-to-batch variability in antimicrobial efficacy can stem from several factors related to the physicochemical properties of this compound. The most common causes include variations in purity, the profile of impurities, and physical characteristics such as particle size distribution and crystal form.[][2][3] Even minor differences in these parameters can influence the compound's solubility, dissolution rate, and ultimately its bioavailability and interaction with microbial targets.[][2][4]

Q2: How can we proactively assess a new batch of this compound to minimize potential experimental variability?

A2: Before initiating extensive experiments, it is crucial to characterize each new batch of this compound. We recommend performing the following analyses:

  • Purity verification: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound against the supplier's Certificate of Analysis (CoA).

  • Impurity profiling: Employ Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities. The presence of different impurities, even at low levels, can alter the biological activity.

  • Physical characterization: Analyze the particle size distribution and morphology. These properties can significantly impact the compound's dissolution and dispersion in your experimental setup.[][3]

Q3: Can the physical form of this compound (e.g., powder vs. crystalline) from different batches affect our cell-based assay results?

A3: Absolutely. The physical form is a critical factor.[3][5] Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates.[5] Likewise, a fine powder will have a larger surface area than coarse crystals, leading to faster dissolution. This can result in a higher effective concentration of this compound in your assay medium, leading to variability in observed effects.

Q4: We suspect our stock solutions of this compound are degrading differently depending on the batch. How can we address this?

A4: this compound, as a phenolic compound, can be susceptible to oxidation, which may be influenced by the presence of certain impurities.[6][7] We recommend preparing fresh stock solutions for each experiment. If storage is necessary, store aliquots at -20°C or -80°C, protected from light and air. You can also assess the stability of your stock solutions over time using HPLC to monitor for any degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

You may encounter variability in the MIC of this compound against the same microbial strain across different experimental runs.

Troubleshooting Steps:

dot

Caption: Troubleshooting workflow for inconsistent MIC results.

Detailed Actions:

  • Verify Batch Information: Cross-reference the batch numbers of this compound used in experiments with inconsistent results. Refer to the CoA for each batch and compare the specifications.

  • Standardize Inoculum: Ensure the microbial inoculum is prepared consistently and standardized to the same density (e.g., 0.5 McFarland standard) for every experiment.

  • Control Media and Incubation: Use the same batch of culture media and ensure consistent incubation conditions (temperature, time, atmospheric conditions).

  • Assess Compound Solubility: Visually inspect your stock and working solutions for any precipitation. If solubility is a concern, consider using a co-solvent, but ensure it does not affect microbial growth at the concentration used.

Issue 2: Variable Cytotoxicity in Cell-Based Assays

Researchers may observe fluctuations in the cytotoxic effects of this compound on mammalian cell lines.

Troubleshooting Steps:

dot

Caption: Troubleshooting guide for variable cytotoxicity.

Detailed Actions:

  • Cell Line Health: Ensure your cell line is healthy, within a low passage number, and regularly tested for mycoplasma contamination.

  • Serum Variability: Use the same batch of fetal bovine serum (FBS) or other serum supplements for a set of comparative experiments, as serum components can interact with the compound.

  • Compound-Media Interactions: this compound may interact with components in the cell culture medium. Assess the stability of the compound in the medium over the course of your experiment.

  • Assay Endpoint: Ensure the chosen cytotoxicity assay endpoint is robust and not susceptible to interference from the compound itself (e.g., colorimetric or fluorometric interference).

Data Presentation: Representative Batch-to-Batch Variability

The following table provides a hypothetical but realistic representation of the variability that can be observed between different batches of this compound.

ParameterBatch ABatch BBatch CTypical Specification
Appearance White crystalline powderWhite crystalline powderOff-white powderWhite to off-white crystalline powder
Purity (HPLC) 99.8%99.2%99.5%≥ 99.0%
Melting Point 111-113 °C110-112 °C111-112 °C110-114 °C
Water Content 0.1%0.3%0.2%≤ 0.5%
Impurity 1 (GC-MS) 0.05%0.15%0.10%Report
Impurity 2 (GC-MS) Not Detected0.08%0.03%Report
Particle Size (D50) 50 µm150 µm75 µmReport

Experimental Protocols

Protocol 1: HPLC Analysis for Purity of this compound

This protocol outlines a general method for determining the purity of this compound raw material.

dot

Caption: Workflow for HPLC purity analysis of this compound.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound batch sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 278 nm.

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution and determine the peak area of this compound.

  • Calculation: Calculate the purity of the sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS for Impurity Profiling of this compound

This protocol provides a general method for the identification and semi-quantification of volatile and semi-volatile impurities in this compound.

dot

Caption: Workflow for GC-MS impurity profiling.

Methodology:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent such as dichloromethane.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

  • Analysis: Inject the sample and acquire the data.

  • Data Processing: Identify peaks in the total ion chromatogram (TIC) other than the main this compound peak.

  • Identification: Compare the mass spectrum of each impurity peak with a mass spectral library (e.g., NIST) for tentative identification.

  • Semi-Quantification: Estimate the relative amount of each impurity by comparing its peak area to the total area of all peaks in the chromatogram.

Signaling Pathway

Postulated Antimicrobial Mechanism of this compound

This compound, as a phenolic compound, is thought to exert its antimicrobial effects through a multi-targeted approach, primarily focused on disrupting the bacterial cell membrane and inhibiting key cellular enzymes.[8][9][10][11]

dot

Caption: Postulated antimicrobial mechanism of this compound.

References

mitigating the impact of surfactants on o-Cymen-5-ol antimicrobial testing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for mitigating the impact of surfactants on o-Cymen-5-ol antimicrobial efficacy testing.

Frequently Asked Questions (FAQs)

Q1: Why do surfactants interfere with the antimicrobial testing of this compound?

A1: Surfactants, particularly nonionic types like polysorbates, can interfere with the antimicrobial activity of preservatives such as this compound, which is a substituted phenolic compound.[1][2] This interference primarily occurs through the formation of micelles. When the surfactant concentration is above its critical micelle concentration (CMC), the surfactant molecules aggregate and can encapsulate the lipophilic this compound molecules. This partitioning reduces the concentration of this compound available in the aqueous phase to act against microorganisms, leading to an underestimation of its true efficacy and potentially causing failed preservative efficacy tests.

Q2: What is a neutralizer and why is it essential for this type of testing?

A2: A neutralizer is a chemical agent or a combination of agents used to inactivate the antimicrobial properties of a substance at a specific time point during a test.[1] It is essential in antimicrobial efficacy testing to ensure that the observed microbial growth (or lack thereof) is a true measure of the preservative's effect during the specified contact time, not a result of residual antimicrobial activity carrying over into the recovery medium.[1] An effective neutralizer system stops the preservative's action, allowing for the accurate enumeration of surviving microorganisms.

Q3: What are the key principles for validating a neutralizer system?

A3: A validated neutralizer system must meet two primary criteria:

  • Efficacy: It must effectively neutralize the antimicrobial properties of the this compound within the specific product formulation.[1]

  • Non-toxicity: The neutralizer itself must not be toxic to the test microorganisms, ensuring that it does not inhibit their growth and skew the results.[1]

Validation is typically performed by comparing the recovery of a low number of microorganisms (less than 100 CFU) in the presence of the neutralized product versus a control without the product.[3]

Q4: What are common components of a neutralizer solution for preservatives like this compound in surfactant-based formulas?

A4: Neutralizer solutions are often complex mixtures designed to inactivate a broad range of antimicrobial agents. For phenolic preservatives like this compound, especially in the presence of nonionic surfactants, common components include Polysorbate 80 (Tween 80) and Lecithin.[4] Polysorbate 80 helps to disperse the product and can counteract the micelle-forming effect of other surfactants, while lecithin is effective against quaternary ammonium compounds and parabens.[4] Other agents like sodium thiosulfate may be included to neutralize oxidizing agents.[4][5]

Troubleshooting Guides

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are significantly higher (less effective) than expected when tested in my final formulation. What is the likely cause?

A1: The most probable cause is surfactant interference. If your formulation contains nonionic surfactants (e.g., Polysorbates, PEGs), they are likely encapsulating the this compound in micelles, reducing its bioavailability. This means a higher total concentration is required to achieve an inhibitory effect. To confirm this, you should re-test using a validated neutralizer in your recovery broth or agar. If the MIC values decrease with the neutralizer, surfactant interference was the issue.

Q2: My neutralizer validation failed. The microbial recovery in the "neutralizer efficacy" test was significantly lower than in the control. What should I do?

A2: A failure in the neutralizer efficacy test indicates one of two problems: either the neutralizer is not adequately inactivating the this compound in your product, or the combination of the neutralized product and the neutralizer is toxic to the test organism.

  • Step 1: Confirm Neutralizer Toxicity. First, ensure your "neutralizer toxicity" control (which contains the neutralizer but not the product) shows good microbial recovery. If it doesn't, the neutralizer itself is toxic and you must try a different formulation.

  • Step 2: Increase Neutralizer Concentration or Complexity. If the neutralizer is not toxic on its own, it is likely failing to quench the antimicrobial. Since this compound is often used in complex cosmetic formulations, a single neutralizing agent may be insufficient. Consider using a combination neutralizer, such as one containing both Polysorbate 80 and Lecithin, to handle interactions between this compound and various surfactants or other ingredients in your formula.[4]

  • Step 3: Consider Membrane Filtration. If chemical neutralization continues to fail, membrane filtration is an alternative.[6] This method physically separates the microorganisms from the product and neutralizer by filtering the sample and washing the filter with a rinse fluid before transferring it to the growth medium.[6]

Q3: Can I just dilute my product to mitigate surfactant and preservative effects instead of using a chemical neutralizer?

A3: Dilution can be a part of the neutralization process, but it is often insufficient on its own, especially for potent preservatives or formulations with high surfactant content.[7] While dilution lowers the concentration of both the surfactant and this compound, the preservative can still be active enough at the diluted concentration to inhibit microbial growth. A formal neutralizer validation study is required to prove that dilution alone is sufficient.[7] If the ratio of organisms recovered in the "dilution control" is not less than 0.70 compared to the "viability control," then simple dilution is not a valid method for your product.[7]

Quantitative Data

Table 1: Antimicrobial Activity of this compound against Oral Microorganisms

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a panel of microorganisms.

MicroorganismMIC Range (mM)MBC Range (mM)
Streptococcus mutans1.7 - 3.43.4 - 6.7
Actinomyces viscosus1.7 - 3.43.4 - 6.7
Porphyromonas gingivalis1.7 - 3.43.4 - 6.7
Fusobacterium nucleatum1.7 - 3.43.4 - 6.7
Candida albicans1.7 - 3.43.4 - 6.7
Data sourced from a study on the antimicrobial effects of an this compound/zinc system.

Table 2: Common Neutralizing Agents and Their Targets

This table provides a general guide to common chemical neutralizers and the types of preservatives and surfactants they are effective against. A combination is often required for broad-spectrum neutralization.

Neutralizing AgentTarget Preservative / Surfactant Class
Polysorbate 80 (Tween 80) Phenolics, Parabens, Quaternary Ammonium Compounds (QACs), Aldehydes
Lecithin (e.g., Asolectin) QACs, Parabens, Phenolics
Sodium Thiosulfate Halogens, Mercurials, Oxidizing Agents
Glycine / Histidine Aldehydes, Formaldehyde-releasers
Saponin QACs, Phenolics, Iodine
Information compiled from multiple sources on preservative neutralization.[4][5]

Experimental Protocols

Protocol: MIC Determination with Neutralizer Validation

This protocol outlines the key steps for determining the MIC of this compound in a surfactant-containing product, incorporating the critical neutralizer validation phase as described in pharmacopeial guidelines.[3][7]

Phase 1: Neutralizer Validation

  • Preparation:

    • Prepare the test product at its highest concentration to be tested.

    • Prepare the proposed neutralizing fluid (e.g., Fluid D/E Neutralizing Broth containing Polysorbate 80 and Lecithin).

    • Prepare a standardized inoculum of the test microorganism with a low cell count (to yield 30-100 CFU per plate).

    • Prepare a non-inhibitory control fluid (e.g., sterile saline or phosphate buffer).

  • Validation Groups (perform in triplicate):

    • A (Viability Control): Inoculum + Control Fluid. This confirms the initial CFU count.

    • B (Neutralizer Toxicity Control): Inoculum + Neutralizing Fluid. This tests for inherent toxicity of the neutralizer.

    • C (Neutralizer Efficacy Control): Product + Neutralizing Fluid + Inoculum. This tests the effectiveness of the neutralization.

  • Procedure:

    • For each group, combine the components and incubate for a short, defined contact time (e.g., 10 minutes).

    • Plate 1.0 mL of each suspension in duplicate onto a suitable growth agar (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate plates at the appropriate temperature and duration.

  • Acceptance Criteria:

    • The average CFU count from Group B must be ≥70% of the count from Group A (proves non-toxicity).[7]

    • The average CFU count from Group C must be ≥70% of the count from Group A (proves efficacy).[7]

    • If both criteria are met, the neutralizer is valid for your product and test organism.

Phase 2: MIC Determination

  • Plate Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound product in the appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism as per standard MIC protocols (e.g., CLSI, EUCAST).

    • Add the inoculum to each well of the microtiter plate. Include a growth control (no product) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the this compound product that completely inhibits visible growth of the microorganism.

  • Confirmation with Neutralizer:

    • To confirm that the inhibition is not due to bacteriostatic carryover, subculture from the clear wells onto neutralizing agar plates.

    • Incubate the plates. Growth on these plates indicates the MIC was bacteriostatic, while no growth indicates it was bactericidal at that concentration.

Visualizations

G start Start: Inconsistent Antimicrobial Test Results for this compound check_surfactant Does the formulation contain surfactants (e.g., Polysorbates)? start->check_surfactant no_surfactant Investigate other factors: - pH of formulation - Interaction with other ingredients - Resistant microbial strain check_surfactant->no_surfactant No implement_neutralizer Incorporate a Neutralizer in the recovery medium check_surfactant->implement_neutralizer Yes validate_neutralizer Perform Neutralizer Validation: 1. Efficacy Test 2. Toxicity Test implement_neutralizer->validate_neutralizer validation_pass Did validation pass? (Recovery >= 70%) validate_neutralizer->validation_pass validation_fail Troubleshoot Validation: - Increase neutralizer concentration - Use combination neutralizer - Check for neutralizer toxicity validation_pass->validation_fail No proceed_testing Proceed with Antimicrobial Efficacy Testing (e.g., MIC, PET) validation_pass->proceed_testing Yes validation_fail->validate_neutralizer Re-validate use_filtration Consider Membrane Filtration as an alternative method validation_fail->use_filtration use_filtration->proceed_testing end End: Obtain Accurate and Reliable Results proceed_testing->end

Caption: Troubleshooting flowchart for inconsistent this compound test results.

G cluster_0 Aqueous Phase (Water) cluster_1 Surfactant Micelle (Above CMC) cymen_free This compound microbe Microbe cymen_free->microbe Antimicrobial Action cymen_trapped This compound cymen_trapped->microbe Action Blocked surfactant_head1 cymen_trapped->surfactant_head1 surfactant_head2 cymen_trapped->surfactant_head2 surfactant_head3 cymen_trapped->surfactant_head3 surfactant_head4 cymen_trapped->surfactant_head4 surfactant_head5 cymen_trapped->surfactant_head5 surfactant_head6 cymen_trapped->surfactant_head6

Caption: Mechanism of surfactant interference with this compound.

G start Step 1: Define Product & Test Organism select_neutralizer Step 2: Select Potential Neutralizer (e.g., Lecithin + Polysorbate 80) start->select_neutralizer toxicity_test Step 3: Perform Neutralizer Toxicity Test select_neutralizer->toxicity_test toxicity_check Is Recovery >= 70% of Viability Control? toxicity_test->toxicity_check efficacy_test Step 4: Perform Neutralizer Efficacy Test toxicity_check->efficacy_test Yes fail FAIL: Select a new neutralizer toxicity_check->fail No efficacy_check Is Recovery >= 70% of Viability Control? efficacy_test->efficacy_check efficacy_check->fail No pass PASS: Neutralizer is Validated efficacy_check->pass Yes fail->select_neutralizer Re-start end Step 5: Proceed with Antimicrobial Assay pass->end

Caption: Workflow for neutralizer selection and validation.

References

strategies to prevent o-Cymen-5-ol precipitation during cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using o-Cymen-5-ol in cell culture experiments, focusing on strategies to prevent its precipitation.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound precipitation during your cell culture experiments.

Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Cell Culture Medium

  • Question: I prepared a stock solution of this compound in DMSO and upon adding it to my 37°C cell culture medium, a precipitate formed instantly. What is happening and how can I fix this?

  • Answer: This is likely due to the poor aqueous solubility of this compound and the rapid change in solvent polarity when the DMSO stock is introduced into the aqueous medium.[1] Here are several strategies to address this:

    • Reduce the Final Concentration: Your target concentration of this compound may be above its solubility limit in the cell culture medium. Determine the kinetic solubility of this compound in your specific medium using the protocol provided below to find the maximum workable concentration.

    • Optimize the Addition Method: Instead of adding the stock solution directly, add it dropwise to the pre-warmed medium while gently vortexing or swirling.[1] This gradual introduction can help prevent localized high concentrations that lead to precipitation.

    • Lower the DMSO Concentration in the Stock Solution: While a high concentration stock is often desirable to minimize the final DMSO volume, a very high concentration can exacerbate precipitation. Try preparing a more dilute stock solution of this compound in DMSO.

    • Use a Co-solvent: Consider using a less polar co-solvent in combination with DMSO, such as ethanol. However, always perform a vehicle control to assess the co-solvent's effect on your cells.[2]

Issue 2: The Cell Culture Medium Becomes Cloudy or Turbid After a Period of Incubation

  • Question: My cell culture medium containing this compound was clear initially, but after several hours of incubation, it became cloudy. What could be the cause?

  • Answer: Delayed precipitation can occur due to several factors:

    • Temperature Fluctuations: Changes in temperature can affect compound solubility. Ensure your incubator maintains a stable temperature.[1]

    • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium over time, leading to the formation of insoluble complexes.[3]

    • pH Shift: Cellular metabolism can cause a shift in the pH of the medium, which can alter the solubility of this compound. Using a medium buffered with HEPES can help maintain a stable pH.[1]

    • Compound Instability: While this compound is generally stable, it's good practice to check for compound degradation over the time course of your experiment, as degradation products may be less soluble.

    To troubleshoot, you can test the stability of this compound in your medium at 37°C over time, even in the absence of cells.

Issue 3: I Need to Use a Higher Concentration of this compound Than What is Soluble

  • Question: My experiments require a concentration of this compound that consistently precipitates in my cell culture medium. Are there any advanced strategies to increase its solubility?

  • Answer: Yes, for challenging compounds like this compound, you can explore the use of solubilizing agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[4][5] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[6] You will need to determine the optimal ratio of cyclodextrin to this compound and test for any effects of the cyclodextrin on your cells.

    • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low, non-toxic concentrations to improve the solubility of hydrophobic compounds. However, their use should be carefully validated as they can affect cell membranes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound, also known as 4-isopropyl-m-cresol, is a substituted phenolic compound.[2][7] It is a synthetic isomer of thymol and is primarily recognized for its potent antimicrobial properties against a wide range of bacteria, yeasts, and fungi.[2][7] In research, it may be used to study its antimicrobial mechanisms, as a preservative in formulations, or for its potential effects on various cellular processes.

Q2: What is the general solubility of this compound?

A2: this compound is described as being "barely soluble" or "insoluble" in water.[7][8][9] It is, however, soluble in many organic solvents.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: Generally, the final concentration of DMSO in cell culture medium should be kept below 0.5%, with many researchers recommending 0.1% or lower to avoid cellular toxicity.[4] The tolerance to DMSO can be cell-line specific, so it is advisable to perform a vehicle control experiment to assess the impact of the chosen DMSO concentration on your cells.

Q4: How can I distinguish between this compound precipitation and microbial contamination?

A4: While both can cause turbidity in the culture medium, you can distinguish them by microscopic examination. Chemical precipitates often appear as amorphous particles or crystals, while microbial contamination will show characteristic shapes and, in the case of bacteria, motility. Microbial contamination is also often accompanied by a rapid change in the medium's color (due to pH changes) and a distinct odor.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 22°C

SolventSolubility
WaterBarely Soluble[9]
Ethanol (95%)1 in 1[9]
Ethanol (50%)1 in 8[9]
Propylene Glycol1 in 2[9]
Isopropyl Myristate1 in 1.5[9]
Castor Oil1 in 4[9]
Glacial Acetic AcidSoluble[9]
BenzeneSoluble[9]
Volatile OilsSoluble[9]
FatsSoluble[9]

Data sourced from the Final Report on the Safety Assessment of this compound.[9] The notation "1 in X" means 1 gram of solute is soluble in X mL of solvent.

Experimental Protocols

Protocol: Determination of Kinetic Solubility of this compound in Cell Culture Medium

This protocol allows for the determination of the maximum concentration of this compound that can be dissolved in your specific cell culture medium without precipitation under your experimental conditions.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Sterile 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader (optional, for turbidity measurement)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.

  • Prepare a Dilution Series in DMSO:

    • In a separate 96-well plate or in microcentrifuge tubes, perform a serial dilution of your high-concentration stock solution in 100% DMSO to create a range of concentrations (e.g., from 100 mM down to 0.1 mM).

  • Add Cell Culture Medium to the Assay Plate:

    • To a clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.

  • Add the this compound Dilutions to the Assay Plate:

    • Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

    • Important: Add the DMSO stock to the medium, not the other way around. Add it slowly and mix immediately by gently pipetting up and down.

  • Include Controls:

    • Vehicle Control: Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate the Plate:

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment.

  • Assess for Precipitation:

    • Visual Inspection: Examine the wells for any signs of precipitation (cloudiness, crystals, or sediment) against a dark background.

    • Microscopic Examination: Observe the wells under a microscope to detect any crystalline structures.

    • Turbidity Measurement (Optional): Measure the optical density (OD) of each well at a wavelength of 600-650 nm using a plate reader. An increase in OD compared to the vehicle control indicates turbidity due to precipitation.

  • Determine the Solubility Limit:

    • The highest concentration of this compound that shows no evidence of precipitation by any of the assessment methods is considered the empirical kinetic solubility limit in your specific medium under your experimental conditions.

Visualizations

TroubleshootingWorkflow cluster_advanced start Precipitation of this compound in Cell Culture Medium q1 When does precipitation occur? start->q1 immediate Immediately upon adding stock to medium q1->immediate Immediately delayed After a period of incubation q1->delayed Delayed sol_immediate_header Troubleshooting Immediate Precipitation sol1 Determine kinetic solubility (see protocol) immediate->sol1 Potential Causes: - Concentration > Solubility Limit - Solvent Polarity Shock sol_delayed_header Troubleshooting Delayed Precipitation sol5 Ensure stable incubator temperature delayed->sol5 Potential Causes: - Temperature/pH Instability - Media Interactions sol_immediate_header->sol1 sol2 Add stock dropwise while vortexing advanced_q Is a higher concentration needed? sol1->advanced_q sol3 Use a more dilute stock solution sol4 Consider a co-solvent (e.g., Ethanol) sol_delayed_header->sol5 sol6 Use HEPES-buffered medium to stabilize pH sol5->advanced_q sol7 Test for compound stability in medium over time sol_advanced_header Advanced Solubilization Strategies sol8 Use cyclodextrins (e.g., HP-β-CD) advanced_q->sol8 end Experiment Optimized advanced_q->end No sol_advanced_header->sol8 sol9 Use non-ionic surfactants (e.g., Tween® 20) sol8->end

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Chemical structure of this compound.

References

Technical Support Center: Optimization of o-Cymen-5-ol Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of o-Cymen-5-ol from various tissue samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to final analysis.

Question: Why am I observing low recovery of this compound from my tissue samples?

Answer:

Low recovery of this compound can stem from several factors throughout the extraction process. Consider the following potential causes and solutions:

  • Inadequate Tissue Homogenization: If the tissue is not thoroughly homogenized, the solvent cannot efficiently penetrate the matrix to extract the analyte.

    • Solution: Ensure the tissue is completely disrupted. For tough or fibrous tissues, cryogenic grinding with liquid nitrogen can be effective.

  • Incorrect Solvent Selection: The polarity of the extraction solvent is crucial for efficiently solubilizing this compound.

    • Solution: this compound is slightly soluble in water but more soluble in organic solvents. A mixture of methanol and water (e.g., 50:50 v/v) is a good starting point. For fatty tissues, a more nonpolar solvent system may be required to first remove lipids that can interfere with the extraction.

  • Suboptimal Extraction Time or Temperature: The extraction process may be incomplete if the duration is too short or the temperature is too low.

    • Solution: Increase the extraction time and/or temperature. However, be mindful that excessive heat can potentially degrade the analyte. Optimization studies are recommended to find the ideal balance.

  • Insufficient Solvent-to-Sample Ratio: An inadequate volume of solvent may become saturated with the analyte and other matrix components, preventing complete extraction.

    • Solution: Increase the solvent-to-sample ratio. A common starting point is 10:1 (v/w).

  • Analyte Degradation: this compound may degrade during extraction or storage if not handled properly.

    • Solution: Store samples at -80°C prior to extraction. During the extraction process, minimize exposure to light and high temperatures. Consider the use of antioxidants if degradation is suspected.

  • Matrix Effects: Components in the tissue extract can interfere with the analytical measurement, leading to artificially low readings.

    • Solution: Employ a clean-up step after extraction, such as solid-phase extraction (SPE), to remove interfering substances. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Question: My final extract is cloudy or contains precipitates. What should I do?

Answer:

Cloudiness or precipitation in the final extract can interfere with chromatographic analysis. Here are the likely causes and their solutions:

  • Presence of Lipids or Proteins: Fatty tissues, in particular, can release lipids that are not fully soluble in the extraction solvent. Proteins may also precipitate out of solution.

    • Solution: Perform a lipid removal step (lipidation) prior to extraction, for example, by a liquid-liquid extraction with a nonpolar solvent like hexane. To remove proteins, a protein precipitation step with a solvent like acetonitrile can be incorporated.

  • Insufficient Centrifugation: If the extract is not centrifuged at a high enough speed or for a sufficient duration, fine particulates may remain suspended.

    • Solution: Increase the centrifugation speed and/or time. Ensure the centrifuge is properly balanced.

  • Temperature Changes: Some matrix components may precipitate out of solution if the temperature of the extract changes significantly.

    • Solution: Maintain a consistent temperature throughout the final steps of sample preparation and analysis.

Question: I am observing interfering peaks in my chromatogram. How can I resolve this?

Answer:

Interfering peaks that co-elute with this compound can lead to inaccurate quantification. The following strategies can help to resolve this issue:

  • Optimize Chromatographic Conditions: Modifying the mobile phase composition, gradient, flow rate, or column temperature can improve the separation of this compound from interfering compounds.

  • Enhance Sample Clean-up: A more rigorous sample clean-up procedure can remove the interfering components.

    • Solution: Implement a solid-phase extraction (SPE) step with a cartridge that selectively retains either the analyte or the interferences. Different SPE sorbents (e.g., C18, polymeric) can be tested to achieve the best clean-up.

  • Use a Different Analytical Technique: If chromatographic optimization and sample clean-up are insufficient, consider using a more selective analytical method.

    • Solution: Tandem mass spectrometry (MS/MS) offers higher selectivity than UV detection and can often distinguish the analyte from co-eluting interferences based on their mass-to-charge ratios.

Frequently Asked Questions (FAQs)

1. What is the best initial approach for extracting this compound from an unknown tissue type?

For a novel tissue matrix, a good starting point is a liquid-liquid extraction (LLE) with a moderately polar solvent system like methanol/water. This should be followed by an assessment of recovery and the presence of interferences. Based on these initial results, the protocol can be further optimized by adjusting the solvent system, incorporating a clean-up step like SPE, or exploring more advanced techniques like ultrasonic-assisted extraction (UAE).

2. How should I store my tissue samples before extraction to ensure the stability of this compound?

To minimize degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Avoid repeated freeze-thaw cycles.

3. What are the advantages of using Ultrasonic-Assisted Extraction (UAE) for this compound?

UAE can enhance extraction efficiency by using ultrasonic waves to disrupt cell walls and improve solvent penetration into the tissue matrix. This can lead to higher recoveries in shorter extraction times compared to conventional methods.

4. When should I consider using Solid-Phase Extraction (SPE)?

SPE is a valuable clean-up technique to use when you observe significant matrix effects, such as ion suppression in LC-MS analysis or interfering peaks in your chromatogram. It helps to remove interfering compounds from the extract, leading to more accurate and reliable quantification.

5. What is the "matrix effect" and how can I assess it?

The matrix effect refers to the alteration of the analytical signal of the analyte due to the presence of other components in the sample matrix. This can lead to either suppression or enhancement of the signal. To assess the matrix effect, you can compare the signal of this compound in a standard solution to the signal of the same concentration of this compound spiked into a blank tissue extract (a post-extraction spike).

Data Presentation

The following tables summarize key parameters for the extraction of phenolic compounds, including this compound, from tissue samples. These values are intended as a general guide and may require optimization for specific tissue types and experimental conditions.

Table 1: Comparison of Extraction Solvents for Phenolic Compounds

Solvent SystemPolarityAdvantagesDisadvantagesTypical Recovery
Methanol/WaterHighGood for a broad range of phenolicsMay co-extract sugars and other polar interferences80-95%
Ethanol/WaterHighLess toxic than methanolSimilar disadvantages to methanol/water75-90%
AcetonitrileMediumEfficiently precipitates proteinsCan be expensive85-98%
Ethyl AcetateLowGood for less polar phenolics, effective in LLEImmiscible with water70-85%
HexaneVery LowExcellent for removing lipidsPoor at extracting polar compounds<10% for polar phenolics

Table 2: Optimized Parameters for Different Extraction Methods

Extraction MethodKey ParametersTypical ValuesNotes
Liquid-Liquid Extraction (LLE) Solvent-to-Sample Ratio10:1 to 20:1 (v/w)Higher ratios may be needed for complex matrices.
Extraction Time30-60 minutesLonger times can improve recovery but risk degradation.
TemperatureRoom Temperature to 40°CHigher temperatures can increase efficiency but may degrade the analyte.
Solid-Phase Extraction (SPE) Sorbent TypeC18, Polymeric (e.g., Strata-X)Choice depends on the properties of the analyte and matrix interferences.
Elution SolventMethanol, AcetonitrileShould be strong enough to elute the analyte but leave interferences behind.
Sample Load<5% of bed massOverloading the cartridge will lead to breakthrough and low recovery.
Ultrasonic-Assisted Extraction (UAE) Ultrasonic Frequency20-40 kHzHigher frequencies can sometimes be more efficient.
Sonication Time15-30 minutesProlonged sonication can generate heat and degrade the analyte.
Temperature25-50°CA cooling bath may be necessary to control the temperature.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Soft Tissue

  • Weigh approximately 1 gram of tissue into a homogenization tube.

  • Add 10 mL of methanol/water (50:50, v/v) extraction solvent.

  • Homogenize the tissue until it is a uniform slurry.

  • Vortex the homogenate for 1 minute.

  • Place the tube on a shaker at room temperature for 30 minutes.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant into a clean tube.

  • For cleaner samples, the supernatant can be directly analyzed. For samples with significant interferences, proceed to an SPE clean-up (Protocol 2).

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the supernatant from the LLE step onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the this compound with 2 mL of methanol into a collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 200 µL of mobile phase) for analysis.

Protocol 3: Ultrasonic-Assisted Extraction (UAE)

  • Weigh approximately 0.5 grams of finely minced tissue into a centrifuge tube.

  • Add 10 mL of the chosen extraction solvent (e.g., methanol/water 50:50).

  • Place the tube in an ultrasonic bath.

  • Sonicate for 20 minutes, ensuring the water bath temperature does not exceed 40°C.

  • Centrifuge the sample at 10,000 x g for 15 minutes.

  • Collect the supernatant for analysis or further clean-up.

Mandatory Visualization

experimental_workflow_LLE cluster_decision start Start: Tissue Sample homogenization Homogenization (with solvent) start->homogenization extraction Extraction (Shaking) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis Analysis (HPLC/GC-MS) supernatant->analysis No spe SPE Clean-up supernatant->spe Interferences? end End: Results analysis->end spe->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

experimental_workflow_SPE start Start: Supernatant from LLE conditioning Condition SPE Cartridge (Methanol & Water) start->conditioning loading Load Sample conditioning->loading washing Wash Cartridge (Water) loading->washing drying Dry Cartridge washing->drying elution Elute this compound (Methanol) drying->elution evaporation Evaporate Eluate elution->evaporation reconstitution Reconstitute Residue evaporation->reconstitution analysis Analysis (HPLC/GC-MS) reconstitution->analysis troubleshooting_workflow start Problem Identified low_recovery Low Recovery? start->low_recovery interferences Interfering Peaks? low_recovery->interferences No check_homogenization Check Homogenization low_recovery->check_homogenization Yes optimize_chromatography Optimize Chromatography interferences->optimize_chromatography Yes solution Problem Resolved interferences->solution No optimize_solvent Optimize Solvent check_homogenization->optimize_solvent optimize_time_temp Optimize Time/Temp optimize_solvent->optimize_time_temp optimize_time_temp->solution improve_cleanup Improve Clean-up (SPE) optimize_chromatography->improve_cleanup change_detector Change Detector (MS/MS) improve_cleanup->change_detector change_detector->solution

resolving peak tailing issues in gas chromatography of o-Cymen-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic analysis of o-Cymen-5-ol, a phenolic compound. The information is tailored to researchers, scientists, and drug development professionals to help resolve peak tailing and other analytical challenges.

Troubleshooting Guide: Resolving Peak Tailing

Question: Why is my this compound peak tailing in my gas chromatogram?

Peak tailing for this compound is a common issue in gas chromatography, primarily due to its polar phenolic hydroxyl group. This functional group can engage in secondary interactions with active sites within the GC system, leading to asymmetrical peaks.[1][2][3] An ideal peak should be symmetrical, but interactions can cause some analyte molecules to be retained longer, resulting in a "tail."[2][4]

Common Causes and Solutions:

  • Active Sites in the GC System: The primary cause of peak tailing for phenolic compounds is the interaction with active silanol (-Si-OH) groups on the surfaces of the inlet liner, column, or connection points.[1][5]

  • Column Contamination: Buildup of non-volatile residues from previous injections can create new active sites.[3][5]

  • Improper Column Installation: A poorly cut column or incorrect installation depth can create dead volumes and turbulence, leading to peak distortion.[5][6]

  • Inappropriate GC Method Parameters: Suboptimal inlet temperature, carrier gas flow rate, or a mismatch between the solvent and the stationary phase polarity can contribute to tailing.[6][7]

Below is a systematic approach to troubleshoot and resolve peak tailing for this compound.

Step 1: System and Consumables Check

The first step in troubleshooting is to examine the physical components of your GC system.

Question: How do I check if my GC system is causing the peak tailing?

Start by inspecting the most common sources of activity and flow path disruption.

Troubleshooting Workflow for System and Consumables:

A Start: Peak Tailing Observed B Inspect & Replace Inlet Liner and Septum A->B Address most common issue first C Check for Leaks (Septum Nut, Column Fittings) B->C D Trim Column Inlet (10-20 cm) C->D E Reinstall Column Correctly D->E F Peak Shape Improved? E->F G End: Problem Resolved F->G Yes H Proceed to Method Optimization F->H No

Caption: A systematic workflow for troubleshooting GC peak tailing.

Experimental Protocol: Inlet Maintenance and Column Trimming

  • Cool Down the GC: Set the injector and oven temperatures to below 50°C. Turn off the carrier gas flow.

  • Inlet Maintenance:

    • Wear clean, lint-free gloves.

    • Remove the septum nut and old septum.

    • Carefully remove the inlet liner.

    • Inspect the inlet for any residue.

    • Install a new, deactivated liner and a new septum. A liner with glass wool can help trap non-volatile residues.[8]

    • Ensure the liner's O-ring is in good condition and properly seated.

  • Column Trimming and Installation:

    • Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the front of the column.[5]

    • Wipe the outside of the column end with a lint-free cloth dampened with methanol.

    • Reinstall the column to the manufacturer's specified depth in the inlet.

  • Leak Check and System Conditioning:

    • Restore the carrier gas flow.

    • Perform a leak check at the inlet fittings using an electronic leak detector.

    • Heat the system to your method's operating temperatures and allow it to equilibrate.

Data Presentation: Impact of System Maintenance on Peak Shape

The following table shows the expected improvement in the tailing factor of the this compound peak after performing system maintenance. A tailing factor of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.5 are generally considered problematic.[5]

ConditionTailing Factor (Tf)Peak Appearance
Before Maintenance 2.3Severe Tailing
After New Deactivated Liner 1.6Moderate Tailing
After Column Trim 1.2Slight Tailing
Step 2: Method Optimization

If peak tailing persists after system maintenance, the next step is to optimize your GC method parameters.

Question: How can I optimize my GC method to reduce peak tailing for this compound?

Method parameters play a crucial role in achieving good peak shape.

Key Parameters to Optimize:

  • Inlet Temperature: A higher inlet temperature can ensure complete and rapid vaporization of this compound, minimizing interactions with the liner surface.

  • Oven Temperature Program: A faster ramp rate can sometimes improve peak shape, but a slower ramp may be needed for better resolution from other components.

  • Carrier Gas Flow Rate: A higher flow rate reduces the time the analyte spends in the column, potentially minimizing interactions.

  • Injection Volume: Overloading the column can cause peak fronting or tailing.[2]

Data Presentation: Effect of GC Parameters on Tailing Factor

ParameterSettingTailing Factor (Tf)
Inlet Temperature 220°C1.8
250°C1.4
280°C1.1
Injection Volume 2 µL1.9
1 µL1.3
0.5 µL1.1
Step 3: Derivatization

If peak tailing is still an issue, derivatization can be a powerful solution.

Question: What is derivatization and how can it help with this compound analysis?

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. For this compound, the polar hydroxyl group is the primary cause of peak tailing. Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[9] The resulting TMS derivative is more volatile and less polar, leading to significantly improved peak shape.[9][10]

Experimental Protocol: Silylation of this compound

This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent.

  • Sample Preparation: Prepare a solution of this compound in an aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • In a clean, dry autosampler vial, add 100 µL of the this compound solution.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC.

Data Presentation: Comparison of Underivatized vs. Derivatized this compound

Analyte FormTailing Factor (Tf)Peak Shape
Underivatized this compound 2.1Severe Tailing
Silylated this compound (TMS-derivative) 1.1Symmetrical

Logical Relationship of Troubleshooting Steps:

A Initial State: Peak Tailing B System & Consumables Check A->B Start Here C Method Optimization B->C If Tailing Persists E Symmetrical Peak Achieved B->E Problem Solved D Derivatization C->D If Tailing Persists C->E Problem Solved D->E Problem Solved

Caption: Logical progression for resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: Can the choice of GC column affect peak tailing for this compound?

A1: Yes, the column choice is critical. A column with a stationary phase that is more inert and has been specifically treated to reduce surface activity is recommended for analyzing polar compounds like phenols. Look for columns marketed as "low-bleed" or "inert." While a standard 5% phenyl-methylpolysiloxane phase can be used, a wax-type column might offer better peak shapes for highly polar compounds, though derivatization is often a more robust solution.

Q2: I've tried everything and my peak is still tailing. What else could be the cause?

A2: If you have systematically addressed inlet maintenance, column health, method parameters, and even derivatization, consider these less common causes:

  • Contaminated Carrier Gas: Impurities in the carrier gas (e.g., moisture or oxygen) can degrade the column's stationary phase over time, creating active sites. Ensure your gas traps are functioning correctly.

  • Cold Spots: Any part of the sample flow path that is cooler than the oven temperature can cause condensation and lead to peak broadening and tailing.[7] This can occur at the connection points between the column and the injector or detector.

  • Sample Matrix Effects: If your this compound is in a complex matrix, other components in the sample can interact with the analyte or the column, causing peak distortion. Sample cleanup or a change in the extraction solvent may be necessary.

Q3: How do I know if my inlet liner is "deactivated"?

A3: Deactivated liners have been chemically treated to cap the active silanol groups on the glass surface.[11] They are typically sold as such by the manufacturer. If you are unsure, it is always best to use a new, certified deactivated liner when analyzing active compounds like this compound. Reusing liners, even after cleaning, can lead to a loss of deactivation.[8]

Q4: Will trimming my column significantly change the retention time of this compound?

A4: Trimming a small amount (10-20 cm) from a standard 30-meter column will have a minimal effect on the retention time. You may see a slight decrease in retention time, but it is usually not significant enough to require major changes to your method's integration parameters. However, it is good practice to run a standard after trimming to confirm the new retention time.

Q5: Is derivatization always necessary for analyzing phenols by GC?

A5: Not always, but it is a very effective way to improve peak shape and sensitivity for active compounds.[9] With a highly inert GC system (deactivated liner, new inert column) and an optimized method, it is possible to get acceptable peak shapes for underivatized phenols. However, for robust, routine analysis, especially at low concentrations, derivatization is often the preferred approach.

References

Technical Support Center: Refining the Checkerboard Assay for o-Cymen-5-ol Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the checkerboard assay to investigate the synergistic effects of o-Cymen-5-ol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the checkerboard assay in the context of this compound?

A1: The checkerboard assay is a widely used in vitro method to systematically evaluate the antimicrobial interaction between two compounds.[1][2][3] For this compound, it is employed to determine whether its combination with another antimicrobial agent results in a synergistic (enhanced effect), additive (combined effect), indifferent (no interaction), or antagonistic (reduced effect) outcome against a specific microorganism.

Q2: How is synergy quantified in a checkerboard assay?

A2: Synergy is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). This index is the sum of the Fractional Inhibitory Concentrations (FICs) of the two tested compounds.[4][5][6] The FIC for each compound is calculated by dividing the Minimum Inhibitory Concentration (MIC) of the compound in combination by its MIC when tested alone.[4][7]

Q3: What are the standard interpretation criteria for the FICI value?

A3: The interpretation of the FICI value can vary slightly between different guidelines, but a commonly accepted interpretation is as follows[4][5][6]:

  • Synergy: FICI ≤ 0.5

  • Additive or Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Q4: What is this compound and what are its known antimicrobial properties?

A4: this compound, also known as 4-isopropyl-m-cresol, is a substituted phenolic compound.[8][9] It is recognized for its broad-spectrum antimicrobial activity, including antibacterial and antifungal properties.[8][9] It is often used as a preservative in cosmetic and personal care products.[8][9] Studies have shown its effectiveness against various microorganisms, including those relevant to oral health.[10][11][12]

Q5: Are there any known synergistic combinations involving this compound?

A5: Yes, research has demonstrated synergistic effects between this compound and zinc salts, such as zinc gluconate and zinc chloride, against anaerobic bacteria like Porphyromonas gingivalis and Fusobacterium nucleatum.[10][11][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MIC values for this compound 1. Poor solubility: this compound is sparingly soluble in water.[8] 2. Volatility: As a phenolic compound, it may have some volatility. 3. Adsorption to plastic: The compound may adhere to the surface of the microtiter plate wells.1. Prepare stock solutions in an appropriate solvent (e.g., DMSO or ethanol) and ensure the final solvent concentration in the assay is low and consistent across all wells. Include a solvent control. 2. Use plate sealers during incubation to minimize evaporation. 3. Consider using low-binding microtiter plates.
Difficulty in determining the growth endpoint 1. Partial inhibition: The compound may cause partial inhibition of microbial growth, making visual determination of the MIC challenging. 2. Precipitation of this compound: High concentrations of the compound may precipitate out of the solution, interfering with optical density readings.1. Use a growth indicator dye (e.g., resazurin or TTC) to aid in the visual determination of viability. 2. Supplement visual readings with spectrophotometric measurements of optical density (OD). Ensure to subtract the background OD from wells containing only the compound and media.
FICI values are consistently in the additive/indifferent range 1. No true synergy: The combination may not be synergistic against the tested organism. 2. Suboptimal concentration range: The tested concentration ranges of the compounds may not be appropriate to reveal a synergistic interaction.1. Test the combination against a different panel of microorganisms. 2. Expand the range of concentrations tested for both this compound and the partner compound, including concentrations well below and above their individual MICs.
High variability between replicate experiments 1. Inoculum preparation: Inconsistent inoculum density can significantly affect MIC results. 2. Pipetting errors: Inaccurate preparation of the serial dilutions in the checkerboard plate.1. Standardize the inoculum preparation procedure, ensuring the turbidity (e.g., 0.5 McFarland standard) is consistent for each experiment.[2] 2. Use calibrated multichannel pipettes and ensure proper mixing at each dilution step.

Experimental Protocols

Detailed Methodology for the Checkerboard Assay

This protocol outlines the steps for performing a checkerboard broth microdilution assay to determine the synergistic potential of this compound with a partner compound (Compound X).

1. Materials:

  • This compound

  • Compound X

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Bacterial or fungal strain of interest

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Growth indicator dye (optional, e.g., resazurin)

  • Plate sealer

  • Incubator

  • Microplate reader (optional)

2. Preparation of Reagents:

  • Stock Solutions: Prepare concentrated stock solutions of this compound and Compound X in a suitable solvent. The concentration should be high enough to allow for subsequent serial dilutions.

  • Working Solutions: Prepare intermediate working solutions of each compound in the appropriate growth medium.

3. Inoculum Preparation:

  • Culture the test microorganism on an appropriate agar plate overnight.

  • Suspend several colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in the growth medium to achieve the final desired cell concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

4. Checkerboard Plate Setup:

  • Add 50 µL of growth medium to all wells of the 96-well plate.

  • In row H, add 50 µL of the this compound working solution to column 1. Perform a 2-fold serial dilution from column 1 to column 10. Columns 11 and 12 will serve as controls.

  • In column 12, add 50 µL of the Compound X working solution to row A. Perform a 2-fold serial dilution from row A to row G. Row H will serve as a control.

  • For the checkerboard portion of the plate (rows A-G, columns 1-10), add 50 µL of the this compound working solution to each well in row A, columns 1-10. Then, in the same manner, add 50 µL of serially diluted this compound to the subsequent rows.

  • Next, add 50 µL of the Compound X working solution to each well in column 1, rows A-G. Then, add 50 µL of serially diluted Compound X to the subsequent columns.

  • The final volume in each well should be 100 µL before adding the inoculum.

  • Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

  • Well H11 should contain only medium and inoculum (growth control). Well H12 should contain only medium (sterility control).

5. Incubation:

  • Seal the plate to prevent evaporation.

  • Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).

6. Determination of MIC and FICI:

  • After incubation, determine the MIC of each compound alone (from row H and column 12) and in combination (from the checkerboard grid). The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculate the FIC for each compound at the isoeffective concentration.

  • Calculate the FICI by summing the FIC values.

Data Presentation

Table 1: MIC and FICI Data for this compound in Combination with Compound X against [Microorganism Name]

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInteraction
This compoundValueValueValue\multirow{2}{}{Value}\multirow{2}{}{Interpretation}
Compound XValueValueValue
..................

Visualizations

Experimental Workflow

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (this compound & Compound X) plate_setup Prepare Serial Dilutions in 96-Well Plate prep_stock->plate_setup prep_inoculum Prepare Standardized Microbial Inoculum add_inoculum Inoculate Plate prep_inoculum->add_inoculum plate_setup->add_inoculum incubation Incubate Plate add_inoculum->incubation read_mic Determine MICs (Alone & Combination) incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Workflow for the checkerboard assay to determine synergistic effects.

Logical Relationship for FICI Calculation and Interpretation

FICI_Interpretation cluster_calculation FICI Calculation cluster_interpretation Interaction Interpretation mic_a MIC of this compound Alone fic_a FIC_A = MIC_A_comb / MIC_A mic_a->fic_a mic_b MIC of Compound X Alone fic_b FIC_B = MIC_B_comb / MIC_B mic_b->fic_b mic_a_comb MIC of this compound in Combination mic_a_comb->fic_a mic_b_comb MIC of Compound X in Combination mic_b_comb->fic_b fici FICI = FIC_A + FIC_B fic_a->fici fic_b->fici synergy Synergy (FICI <= 0.5) fici->synergy additive Additive/Indifference (0.5 < FICI <= 4) fici->additive antagonism Antagonism (FICI > 4) fici->antagonism

References

troubleshooting inconsistent results in o-Cymen-5-ol biofilm disruption assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-Cymen-5-ol in biofilm disruption assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biofilm research?

This compound, also known as 4-isopropyl-m-cresol, is a substituted phenolic compound with documented antibacterial and antifungal properties.[1][2] It is effective against a variety of microorganisms known to form biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] Its antimicrobial activity makes it a compound of interest for research into the disruption and eradication of biofilms, which are a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial therapies.

Q2: What are the common methods for quantifying biofilm disruption?

Two primary methods are commonly used to quantify biofilm disruption in a 96-well plate format:

  • Crystal Violet (CV) Staining: This method measures the total biofilm biomass. The CV dye stains the cells and the extracellular matrix, and the amount of dye retained is proportional to the total biofilm mass.[3][4]

  • Metabolic Assays (e.g., XTT, MTT): These assays determine the metabolic activity of the cells within the biofilm, providing an indication of cell viability. For example, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) reduction assay measures the conversion of XTT to a colored formazan product by metabolically active cells.

It is often recommended to use both a biomass and a viability assay in parallel to get a comprehensive understanding of the compound's effect.

Q3: What is the Minimum Biofilm Eradication Concentration (MBEC), and how is it determined?

The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[5] It is a key parameter for assessing the efficacy of an anti-biofilm agent. The MBEC is typically determined by growing biofilms on pegs of a specialized 96-well plate lid (a Calgary Biofilm Device) or in a standard 96-well plate.[6] After biofilm formation, the pegs or plates are exposed to a serial dilution of the antimicrobial agent. Following incubation, the viability of the remaining biofilm is assessed to determine the lowest concentration that resulted in complete eradication.[6][7]

Troubleshooting Guide

Issue 1: High Variability in Results Between Replicates

High variability is a common issue in biofilm assays and can obscure the true effect of this compound.[8]

Potential Cause Troubleshooting Suggestion
Inconsistent Biofilm Formation Ensure a standardized inoculum preparation with a consistent cell density (e.g., 1 x 10^6 cells/mL).[5] Use the "inner" wells of the 96-well plate to avoid edge effects, or create a humid environment by adding sterile water to the outer wells.[8][9][10]
Biofilm Disruption During Washing During washing steps to remove planktonic cells, be extremely gentle. Aspirate the medium slowly and add washing solutions (like PBS) by pipetting against the side of the well.[11] Some protocols suggest submerging the plate in a small tub of water for rinsing.[4]
Uneven Staining or Solubilization Ensure the entire biofilm is submerged in the crystal violet solution and the solubilizing agent (e.g., 30% acetic acid).[4] Allow adequate incubation time for both steps to ensure complete staining and dissolution.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of reagents and dilutions.
Issue 2: Low or No Biofilm Disruption Observed

If this compound does not appear to be effective, consider the following factors.

Potential Cause Troubleshooting Suggestion
Insufficient Concentration of this compound Perform a dose-response experiment with a wider range of this compound concentrations. The effective concentration may be higher than initially anticipated.
Inadequate Incubation Time The required treatment time for biofilm disruption can vary. Experiment with different incubation times (e.g., 24, 48 hours) after adding this compound.
Mature and Resistant Biofilm The age of the biofilm can significantly impact its resistance. Try treating biofilms at an earlier stage of development (e.g., 24 hours vs. 48 hours). Mature biofilms have a more developed extracellular matrix, which can be harder to penetrate.[3]
Inactivation of this compound This compound can react with oxidizing agents.[1][2] Ensure that the growth medium or other reagents do not contain components that could inactivate the compound.
Strain-Specific Resistance The susceptibility to antimicrobial agents can be highly strain-dependent. The bacterial strain you are using may be particularly resistant to this compound.
Issue 3: Issues with the Crystal Violet (CV) Assay

The CV assay is straightforward but prone to artifacts.

Potential Cause Troubleshooting Suggestion
High Background Staining Include control wells with no bacteria to measure the background staining of the plate itself. Subtract this background absorbance from your experimental values.[12]
CV Stains Non-Cellular Material Crystal violet stains not only the bacterial cells but also components of the extracellular matrix.[13] This can sometimes lead to an overestimation of viable cells. Consider complementing the CV assay with a viability assay like XTT or MTT.
Incomplete Solubilization After staining, ensure the crystal violet is fully solubilized before reading the absorbance. Visually inspect the wells to confirm that no stained material remains at the bottom. If readings are too high, you can dilute the solubilized CV.[14]

Experimental Protocols

Protocol 1: Biofilm Disruption Assay Using Crystal Violet Staining

This protocol is adapted from standard methods for assessing the ability of a compound to disrupt a pre-formed biofilm.[5][9]

  • Inoculum Preparation:

    • From a fresh culture plate, inoculate a single colony of the test bacterium (e.g., P. aeruginosa, S. aureus) into an appropriate liquid growth medium.

    • Incubate overnight at the optimal temperature with shaking.

    • Adjust the cell density of the overnight culture to 1 x 10^6 cells/mL in fresh growth medium.[5]

  • Biofilm Formation:

    • Dispense 100 µL of the adjusted bacterial suspension into the wells of a 96-well flat-bottom sterile polystyrene microtiter plate.

    • Include wells with sterile medium only as a negative control.

    • Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

  • Treatment with this compound:

    • After incubation, carefully discard the supernatant containing planktonic cells.

    • Wash the wells twice with sterile PBS to remove any remaining non-adherent cells. Be gentle to avoid disrupting the biofilm.[5]

    • Prepare serial dilutions of this compound in the appropriate growth medium.

    • Add 100 µL of the this compound dilutions to the biofilm-containing wells. Include untreated control wells with fresh medium only.

    • Incubate the plate for an additional 24 hours at 37°C.[5]

  • Quantification of Biofilm Biomass (Crystal Violet Staining):

    • Discard the supernatant and wash the wells twice with sterile PBS.

    • Air-dry the plate or fix the biofilms with 100 µL of methanol for 15 minutes.

    • Remove the methanol and allow the plate to air-dry completely.

    • Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[4]

    • Remove the CV solution and wash the plate thoroughly with distilled water until the water runs clear.[5]

    • Add 125 µL of 30% acetic acid to each well to solubilize the bound CV.[4]

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 125 µL of the solubilized CV to a new flat-bottomed microtiter plate.

    • Quantify the absorbance in a plate reader at 550 nm.[4]

Data Presentation

Quantitative data from biofilm disruption assays should be presented clearly to allow for easy comparison. Below is a template for summarizing results.

Table 1: Biofilm Disruption by this compound against Pseudomonas aeruginosa

This compound Concentration (µg/mL)Mean Absorbance (550 nm) ± SD% Biofilm Inhibition
0 (Untreated Control)1.25 ± 0.150%
101.10 ± 0.1212%
250.85 ± 0.0932%
500.45 ± 0.0564%
1000.15 ± 0.0388%
2000.05 ± 0.0196%

This table is a hypothetical example to illustrate data presentation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Inoculum Preparation Inoculum Preparation Adjust Cell Density Adjust Cell Density Inoculum Preparation->Adjust Cell Density Biofilm Formation (24-48h) Biofilm Formation (24-48h) Adjust Cell Density->Biofilm Formation (24-48h) Wash (remove planktonic) Wash (remove planktonic) Biofilm Formation (24-48h)->Wash (remove planktonic) Treatment with this compound (24h) Treatment with this compound (24h) Wash (remove planktonic)->Treatment with this compound (24h) Wash Wash Treatment with this compound (24h)->Wash Biofilm Quantification Biofilm Quantification Wash->Biofilm Quantification Crystal Violet Staining Crystal Violet Staining Biofilm Quantification->Crystal Violet Staining Solubilization Solubilization Crystal Violet Staining->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

Caption: Workflow for this compound biofilm disruption assay.

Generalized Biofilm Formation and Disruption Pathway

G cluster_formation Biofilm Formation Stages cluster_disruption Potential Disruption by this compound Planktonic Cells Planktonic Cells Reversible Attachment Reversible Attachment Planktonic Cells->Reversible Attachment Adhesion Irreversible Attachment Irreversible Attachment Reversible Attachment->Irreversible Attachment EPS Production Microcolony Formation Microcolony Formation Irreversible Attachment->Microcolony Formation Cell Division Mature Biofilm Mature Biofilm Microcolony Formation->Mature Biofilm Maturation Dispersion Dispersion Mature Biofilm->Dispersion Release of Planktonic Cells This compound This compound Inhibit Adhesion Inhibit Adhesion This compound->Inhibit Adhesion Disrupt EPS Matrix Disrupt EPS Matrix This compound->Disrupt EPS Matrix Induce Cell Death Induce Cell Death This compound->Induce Cell Death Inhibit Adhesion->Reversible Attachment Disrupt EPS Matrix->Mature Biofilm Induce Cell Death->Mature Biofilm

Caption: Generalized pathway of biofilm formation and potential disruption points for this compound.

References

optimizing pH conditions for maximal o-Cymen-5-ol activity in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for the maximal activity of o-Cymen-5-ol in buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound antimicrobial activity?

A1: The optimal pH for this compound activity is generally in the weakly acidic to neutral range. It is recommended to formulate this compound in buffers with a pH between 4 and 7. Formulations with a pH above 9 should be avoided as they can negatively impact the stability and efficacy of the compound.[1]

Q2: How does pH affect the stability of this compound?

A2: this compound is a stable compound, particularly in the acidic to neutral pH range.[2] However, at higher pH values, its stability may decrease. It is crucial to avoid highly alkaline conditions (pH > 9) to prevent potential degradation.[1]

Q3: Is this compound soluble in aqueous buffers?

A3: this compound is only slightly soluble in water.[3][4] To ensure proper dissolution in aqueous buffer systems, it is often necessary to first dissolve it in a suitable co-solvent.

Q4: What are the recommended concentrations of this compound for effective antimicrobial activity?

A4: The effective concentration of this compound is typically low. For preservative purposes in cosmetic formulations, the maximum permitted concentration in Europe is 0.1%.[5] However, the Minimum Inhibitory Concentration (MIC) can vary depending on the target microorganism.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the buffer Poor solubility of this compound in the aqueous buffer.Pre-dissolve this compound in a suitable solvent such as ethanol, propylene glycol, or phenoxyethanol before adding it to the buffer. Ensure thorough mixing.
The pH of the buffer is too high, affecting the stability and solubility of this compound.Adjust the pH of the buffer to the recommended range of 4 to 7.
Reduced antimicrobial efficacy The pH of the formulation is outside the optimal range for this compound activity.Verify and adjust the pH of the final formulation to be within the 4 to 7 range.
Interaction with other components in the formulation, such as nonionic surfactants, which can encapsulate the this compound and reduce its availability.[2]Consider using alternative surfactants or adding a chelating agent like EDTA to enhance efficacy in the presence of nonionic surfactants.[2]
Insufficient concentration of this compound.Determine the Minimum Inhibitory Concentration (MIC) for the target microorganism under your specific experimental conditions and adjust the concentration accordingly.
Phase separation or instability of the formulation Incompatibility of this compound or its solvent with the buffer system.Evaluate the compatibility of all formulation components. A different co-solvent for this compound may be required.
The buffer capacity is insufficient to maintain the desired pH after the addition of all components.Use a buffer with a higher buffering capacity or adjust the initial pH to account for shifts during formulation.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms as reported in a study. Please note that the pH of the growth medium can influence these values.

Microorganism MIC (μg/mL) MIC (mM)
Streptococcus mutans250 - 5001.66 - 3.33
Actinomyces viscosus5003.33
Porphyromonas gingivalis2501.66
Fusobacterium nucleatum2501.66
Candida albicans5003.33

Data sourced from a study by Pizzey et al. (2014) where the protease inhibition assay was conducted at pH 7.49.[6] The exact pH for all MIC determinations was not specified.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against a specific microorganism.

Materials:

  • This compound

  • Suitable solvent (e.g., ethanol, DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Microorganism culture in the logarithmic growth phase

  • Sterile phosphate-buffered saline (PBS) at various pH values (e.g., 4, 5, 6, 7, 8)

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Prepare Microorganism Inoculum: Culture the target microorganism in the appropriate broth until it reaches the logarithmic growth phase. Dilute the culture with sterile broth to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile broth buffered to the desired pH to each well of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared microorganism inoculum to each well, except for the negative control wells (which should only contain sterile broth).

  • Controls:

    • Positive Control: Wells containing broth and microorganism inoculum, but no this compound.

    • Negative Control: Wells containing only sterile broth.

    • Solvent Control: Wells containing broth, microorganism inoculum, and the highest concentration of the solvent used to dissolve this compound.

  • Incubation: Incubate the microtiter plate under the appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Determining MIC: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a spectrophotometer. The MIC is the lowest concentration of this compound that inhibits visible growth of the microorganism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ocymen Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_ocymen->serial_dilution prep_inoculum Prepare Microorganism Inoculum inoculation Inoculate Wells prep_inoculum->inoculation prep_buffers Prepare pH-Adjusted Buffers prep_buffers->serial_dilution serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

logical_relationship cluster_factors Key Factors cluster_outcome Outcome ph Buffer pH solubility Solubility ph->solubility Affects activity Antimicrobial Activity ph->activity Influences concentration This compound Concentration concentration->activity Determines solubility->concentration Limits target_organism Target Microorganism target_organism->activity Affects Susceptibility

Caption: Logical relationship of factors influencing this compound's antimicrobial activity.

References

Validation & Comparative

A Comparative Analysis of o-Cymen-5-ol and Triclosan: Antimicrobial Spectrum and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial agents, a thorough understanding of their comparative efficacy and mechanisms of action is paramount for the development of safe and effective products. This guide provides a detailed comparative analysis of two widely used antimicrobial compounds: o-Cymen-5-ol and triclosan. We delve into their antimicrobial spectrum, supported by quantitative data, and elucidate their mechanisms of action through detailed descriptions and visual diagrams.

Introduction to the Antimicrobials

This compound , also known as isopropyl methylphenol, is a phenolic compound recognized for its broad-spectrum antimicrobial properties. It is utilized as a preservative and antimicrobial agent in a variety of cosmetic and personal care products.[1][2]

Triclosan is a synthetic, broad-spectrum antimicrobial agent that has been incorporated into numerous consumer products, including soaps, toothpastes, and medical devices.[3] Its primary mechanism of action at lower concentrations is the inhibition of bacterial fatty acid synthesis.[4]

Comparative Antimicrobial Spectrum: A Quantitative Overview

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and triclosan against a range of microorganisms, as reported in various studies. It is important to note that direct comparative studies across a wide array of microbes are limited, and variations in experimental protocols can influence MIC values.

MicroorganismThis compound MICTriclosan MIC
Gram-Positive Bacteria
Streptococcus mutans1.7 mM - 3.4 mM[5]~8 µg/mL - 128 µg/mL[6]
Actinomyces viscosus1.7 mM - 3.4 mM[5]-
Staphylococcus aureus-0.025 - 1 mg/L[5]
Staphylococcus epidermidis-1.3 - >40 mg/L[7]
Enterococcus faecalis-3.43 µg/mL[8]
Gram-Negative Bacteria
Porphyromonas gingivalis1.7 mM - 3.4 mM[5]-
Fusobacterium nucleatum1.7 mM - 3.4 mM[5]-
Escherichia coli-0.1 - 0.5 µg/mL
Pseudomonas aeruginosaInhibits growth[9]No inhibition up to 128 µg/mL[6]
Klebsiella pneumoniae->32.0 µg/mL[10]
Fungi
Candida albicans1.7 mM - 3.4 mM[5]16 mg/L (fungicidal)[11]
Aspergillus nigerInhibits growth[9]-
Penicillium citrinumInhibits growth[9]-

Note: MIC values are presented in their originally reported units. Conversion factors: 1 mg/L = 1 µg/mL. For this compound, a molecular weight of 150.22 g/mol can be used for conversions. The data is compiled from multiple sources and should be interpreted with consideration of potential methodological differences between studies.

Mechanisms of Action

This compound: A Multi-Faceted Approach to Microbial Inhibition

The precise molecular mechanism of this compound is not as extensively characterized as that of triclosan. However, as a phenolic compound, its primary mode of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[12] More recent research on multidrug-resistant Klebsiella pneumoniae has shed light on more specific mechanisms, including the inhibition of the mcr-1 gene (responsible for colistin resistance), acceleration of lipopolysaccharide (LPS)-mediated membrane damage, and promotion of the ATP-binding cassette (ABC) transporter pathway.[13]

dot

Caption: Proposed mechanisms of this compound action.

Triclosan: Targeted Inhibition of Fatty Acid Synthesis

Triclosan's primary mechanism of action, particularly at lower, bacteriostatic concentrations, is the specific inhibition of the enoyl-acyl carrier protein reductase (ENR) enzyme, encoded by the fabI gene.[4][14] This enzyme is crucial for the elongation of fatty acids, which are essential components of bacterial cell membranes. By binding to the FabI-NAD+ complex, triclosan forms a stable ternary complex that blocks the active site of the enzyme, thereby halting fatty acid synthesis and inhibiting bacterial growth.[15] At higher concentrations, triclosan can exhibit broader biocidal activity, including causing membrane damage.[3]

dot

Triclosan_Mechanism cluster_FAS Fatty Acid Synthesis Pathway FabI FabI (ENR) Enzyme Product Acyl-ACP FabI->Product Ternary_Complex Triclosan-NAD+-FabI (Inactive Complex) FabI->Ternary_Complex Binds to Substrate Enoyl-ACP Substrate->FabI Cell_Membrane Bacterial Cell Membrane Product->Cell_Membrane Essential for Cell Membrane Synthesis Triclosan Triclosan Triclosan->Ternary_Complex NAD NAD+ NAD->Ternary_Complex Ternary_Complex->Product Inhibits

Caption: Triclosan's inhibition of the FabI enzyme.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. A typical experimental workflow for a broth microdilution assay is outlined below.

Broth Microdilution Assay for MIC Determination
  • Preparation of Antimicrobial Stock Solutions: A stock solution of the test compound (this compound or triclosan) is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of antimicrobial concentrations across the plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism in broth without antimicrobial) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

dot

MIC_Workflow A Prepare Antimicrobial Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Experimental workflow for MIC determination.

Conclusion

Both this compound and triclosan exhibit broad-spectrum antimicrobial activity, making them effective ingredients in various applications. Triclosan's well-defined mechanism of inhibiting fatty acid synthesis provides a clear target for its action. In contrast, this compound appears to employ a more multifaceted approach, primarily centered on membrane disruption, with more specific interactions being uncovered.

The choice between these two agents may depend on the specific application, target microorganisms, and desired product attributes. For instance, the data suggests triclosan may be more potent against certain Gram-positive bacteria at lower concentrations, while this compound shows efficacy against a range of oral pathogens. Further direct comparative studies are warranted to provide a more comprehensive understanding of their relative antimicrobial spectra. This guide serves as a foundational resource for researchers and professionals in the ongoing effort to develop innovative and effective antimicrobial solutions.

References

A Comparative Guide to the Validation of Analytical Methods for o-Cymen-5-ol Determination in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and UV-Vis Spectrophotometry for the quantitative determination of o-Cymen-5-ol. The methodologies and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.

Introduction to this compound and Analytical Method Validation

This compound, also known as isopropyl cresol, is an isomeric alkylphenol used as a preservative and antiseptic in a variety of cosmetic and pharmaceutical products. Its efficacy and safety are directly related to its concentration in the final product, necessitating accurate and reliable quantitative analysis. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity. A validated HPLC method provides a high degree of assurance that it will consistently produce a result that meets pre-determined specifications and quality attributes.

Experimental Protocol: HPLC-UV

This protocol is based on a method for the determination of preservatives in cosmetics and is adapted for the specific analysis of this compound.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound in methanol is prepared and serially diluted to create calibration standards.

  • Sample Preparation: The sample is accurately weighed and dissolved in methanol. The solution is then filtered through a 0.45 µm filter before injection.

Data Presentation: HPLC Validation Parameters

The following table summarizes the typical performance characteristics of a validated HPLC method for this compound, in line with ICH Q2(R1) guidelines. While a complete validation report for this specific analyte is not publicly available, these values represent expected outcomes for a robust method.

Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity No interference from excipients or degradation products.Peak purity index > 0.999
Linearity (r²) ≥ 0.9950.999
Range 80-120% of the test concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 3.0%Repeatability: 0.8%; Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.5 µg/mL
Robustness No significant change in results with minor variations in method parameters.% RSD < 5% for variations in flow rate, mobile phase composition, and column temperature.

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the quantification of this compound. This section explores Gas Chromatography with Flame Ionization Detection (GC-FID) and UV-Vis Spectrophotometry as viable alternatives.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is well-suited for the analysis of volatile compounds. Given that this compound is a derivative of cresol, GC is a feasible analytical option. The following protocol and data are based on a validated method for the related compound, p-cymene, and are presented as a representative example.[3]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A capillary column suitable for polar compounds (e.g., DB-WAX).

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Isothermal or a temperature gradient depending on the sample matrix.

  • Standard and Sample Preparation: Similar to the HPLC method, with dissolution in a volatile organic solvent like hexane or methanol.

Validation ParameterAcceptance CriteriaRepresentative Performance Data (based on p-cymene)
Specificity No interfering peaks at the retention time of this compound.Baseline separation achieved.
Linearity (r²) ≥ 0.9950.9995
Range 80-120% of the test concentration20 - 120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%93.4% - 97.9%
Precision (% RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0%Repeatability: 0.66%; Intermediate Precision: 0.13%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:12.08 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:110.39 ng/mL
Robustness Consistent results with small changes in flow rate and oven temperature.% RSD < 5%
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique, often used for the quantification of phenolic compounds. This method is less specific than chromatographic techniques but can be suitable for quality control in simpler formulations. The protocol is based on the determination of total phenolic content.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Reagent: Folin-Ciocalteu reagent.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound (typically in the range of 270-280 nm for simple phenols).

  • Procedure: A colorimetric reaction is induced by mixing the sample solution with the Folin-Ciocalteu reagent and a sodium carbonate solution. The absorbance of the resulting blue-colored complex is measured at the λmax.

  • Quantification: A calibration curve is constructed using standard solutions of this compound.

Validation ParameterAcceptance CriteriaExpected Performance Data
Specificity Low; potential for interference from other phenolic compounds.Method is suitable for pure substance or simple mixtures.
Linearity (r²) ≥ 0.995≥ 0.998
Range Dependent on the molar absorptivity of the analyte.Typically in the µg/mL range.
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.5%
Precision (% RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0%Repeatability: < 1.5%; Intermediate Precision: < 2.5%
Limit of Detection (LOD) Dependent on the sensitivity of the chromophore.Generally higher than chromatographic methods.
Limit of Quantification (LOQ) Dependent on the sensitivity of the chromophore.Generally higher than chromatographic methods.
Robustness Minimal effect of small variations in pH and reagent concentration.% RSD < 5%

Method Comparison Summary

FeatureHPLC-UVGC-FIDUV-Vis Spectrophotometry
Specificity HighHighLow to Moderate
Sensitivity HighVery HighModerate
Sample Throughput ModerateModerateHigh
Cost of Instrumentation HighHighLow
Ease of Use ModerateModerateHigh
Applicability Wide range of matricesVolatile analytesSimpler matrices, pure substances

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH Q2(R1) guidelines.

ICH Q2(R1) Validation Workflow ICH Q2(R1) Analytical Method Validation Workflow method_development Analytical Method Development validation_protocol Validation Protocol Definition method_development->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq Detection & Quantitation Limits (LOD/LOQ) validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Validation Report Compilation system_suitability->validation_report method_implementation Routine Method Implementation validation_report->method_implementation

Caption: Workflow for analytical method validation as per ICH Q2(R1).

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and available resources.

  • HPLC-UV stands out as the most suitable method for routine quality control in complex formulations like cosmetics and pharmaceuticals, offering a balance of specificity, sensitivity, and robustness.

  • GC-FID provides an excellent alternative, particularly when high sensitivity is required and the sample matrix is amenable to gas chromatography.

  • UV-Vis Spectrophotometry is a cost-effective and rapid method suitable for the analysis of this compound in simpler matrices or as a preliminary screening tool, though it lacks the specificity of chromatographic methods.

Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is paramount to ensure the generation of accurate, reliable, and reproducible data, thereby guaranteeing product quality and patient safety.

References

o-Cymen-5-ol efficacy in comparison to parabens in preserving research reagents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The preservation of research reagents is paramount to ensure the reliability and reproducibility of experimental results. Microbial contamination can lead to the degradation of critical components, such as enzymes and antibodies, ultimately compromising experimental outcomes. This guide provides an objective comparison of the efficacy of o-Cymen-5-ol and parabens as preservatives in research reagents, supported by available experimental data.

At a Glance: Key Differences

FeatureThis compoundParabens (Methyl, Propyl, Butyl)
Antimicrobial Spectrum Broad-spectrum (bacteria, yeast, mold)Broad-spectrum (more effective against fungi and Gram-positive bacteria)
Mechanism of Action Disruption of microbial cell membranesInhibition of DNA/RNA synthesis and key enzyme activity
Efficacy Effective at low concentrationsEfficacy increases with alkyl chain length
Stability Generally stable, sensitive to strong oxidizing agentsStable over a wide pH range (4-8)
Compatibility Limited specific data with research reagent componentsKnown to interact with some non-ionic surfactants

Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of a preservative's effectiveness, representing the lowest concentration that prevents visible microbial growth. The following tables summarize available MIC data for this compound and various parabens against common contaminants found in laboratory settings. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (µg/mL)
Escherichia coliData not specifically quantified in searches
Pseudomonas aeruginosaData not specifically quantified in searches
Staphylococcus aureusData not specifically quantified in searches
Candida albicans1.7 - 3.4 mM (equivalent to approx. 255 - 511 µg/mL)
Aspergillus nigerData not specifically quantified in searches

Note: While specific MIC values for some common bacterial contaminants were not found in the provided search results, this compound is known to be effective against a broad range of bacteria, yeasts, and molds.

Table 2: Minimum Inhibitory Concentration (MIC) of Parabens

MicroorganismMethylparaben (µg/mL)Propylparaben (µg/mL)Butylparaben (µg/mL)
Escherichia coli1000 - 2000250 - 2000500
Pseudomonas aeruginosa~4000~4000Data not available
Staphylococcus aureus>500250 - >4000Data not available
Candida albicans1000Data not availableData not available
Aspergillus niger0.05 - 0.2 mg/mL (50 - 200 µg/mL)Data not availableData not available

Note: The efficacy of parabens generally increases with the length of the alkyl chain. Combinations of different parabens are often used to achieve a broader spectrum of activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures of test organisms

  • Preservative stock solutions (this compound and parabens)

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Preservative Dilutions: A serial two-fold dilution of the preservative is prepared directly in the wells of the 96-well plate. Each well will contain a specific concentration of the preservative in the growth medium.

  • Inoculum Preparation: The test microorganism is cultured to a specific density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well containing the preservative dilution is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism in broth without preservative) and a negative control (broth only).

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 35-37°C for 24-48 hours for bacteria; 28-30°C for 48-72 hours for fungi).

  • Reading Results: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the preservative at which there is no visible growth of the microorganism.

Visualizing the Process

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Preservative Stock Solution C Serial Dilution of Preservative in 96-Well Plate A->C B Culture and Standardize Microorganism Inoculum D Inoculate Wells with Microorganism B->D C->D E Incubate Plate D->E F Visually Assess for Turbidity E->F G Determine MIC F->G Mechanism_of_Action cluster_ocymen5ol This compound cluster_parabens Parabens O1 Interaction with Microbial Cell Membrane O2 Increased Membrane Permeability O1->O2 O3 Leakage of Intracellular Components O2->O3 O4 Cell Death O3->O4 P1 Inhibition of DNA and RNA Synthesis P3 Inhibition of Microbial Growth P1->P3 P2 Disruption of Key Enzyme Activity (e.g., ATPases) P2->P3

Examining the Antimicrobial Efficacy of a Novel o-Cymen-5-ol and Chlorhexidine Combination

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pursuit of enhanced antimicrobial formulations is a cornerstone of infectious disease control. This guide provides a detailed comparison of the antimicrobial efficacy of a combination of o-Cymen-5-ol and chlorhexidine against the established antiseptic, chlorhexidine, alone. Drawing on recent clinical data, this document outlines the performance of this combination, its potential mechanisms of action, and the experimental protocols used to evaluate its efficacy.

Comparative Analysis of Antimicrobial Activity

A recent randomised-crossover clinical trial provides key insights into the antimicrobial activity of a gel containing 0.20% chlorhexidine (CHX) and this compound compared to a 0.20% chlorhexidine-only gel. The study assessed the reduction in bacterial viability in both saliva and a de novo oral biofilm over a seven-hour period following a single application.

The findings indicate that the combination gel exhibits a potent and immediate antimicrobial effect, which is sustained for the entire seven-hour duration of the study. Notably, the antimicrobial activity of the this compound and chlorhexidine combination was found to be similar to that of the chlorhexidine-only gel, suggesting a comparable level of efficacy rather than a synergistic enhancement.

Below is a summary of the quantitative data from the clinical trial, showcasing the percentage of bacterial viability at different time points for both treatment groups in saliva and biofilm.

Time PointTreatment GroupMean Bacterial Viability in Saliva (%)Mean Bacterial Viability in Biofilm (%)
Baseline 0.20% CHX + this compound87.0091.00
0.20% CHX only(not specified)(not specified)
5 Minutes 0.20% CHX + this compound26.505.80
0.20% CHX only(similar pattern)(similar pattern)
7 Hours 0.20% CHX + this compound40.4021.30 (full-thickness)
0.20% CHX only(similar pattern)(similar pattern)

Table 1: Summary of Bacterial Viability Reduction from a Randomised-Crossover Clinical Trial. Data extracted from Suárez-Rodríguez et al., 2024.

Experimental Protocols

The data presented above was obtained from a robust randomised-crossover clinical trial. The detailed methodology is crucial for understanding the validity and reproducibility of the findings.

Study Design: A randomised-crossover clinical trial involving healthy volunteers. Each participant received both treatments (0.20% CHX + this compound gel and 0.20% CHX only gel) with a washout period between applications.

Sample Collection: Saliva and in-situ formed oral biofilm samples were collected at baseline, 5 minutes, 1 hour, 3 hours, 5 hours, and 7 hours after a single application of the respective gels.

Analysis of Antimicrobial Activity: The primary outcome measured was the percentage of viable bacteria in the collected samples. This was determined using confocal laser scanning microscopy after staining with a live/dead bacterial viability kit.

Mechanisms of Action: A Potential for Complementary Effects

While the clinical trial did not demonstrate a synergistic increase in efficacy, understanding the individual mechanisms of action of this compound and chlorhexidine can shed light on their potential for complementary antimicrobial activity.

This compound: This phenolic compound exhibits broad-spectrum antimicrobial properties, effective against a range of bacteria, fungi, and yeasts. Its primary mechanism is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. Additionally, there is evidence to suggest that this compound may interfere with bacterial enzymes and proteins, further contributing to its antimicrobial effect.

Chlorhexidine: A cationic biguanide, chlorhexidine is a widely used antiseptic with a well-established mechanism of action. Its positively charged molecules are attracted to the negatively charged bacterial cell wall. At low concentrations, it disrupts the cell membrane's integrity, causing leakage of cytoplasmic contents (bacteriostatic effect). At higher concentrations, it leads to the coagulation of intracellular components, resulting in cell death (bactericidal effect).

The distinct yet complementary mechanisms of these two agents—general membrane disruption by this compound and targeted electrostatic interaction and subsequent membrane and cytoplasmic damage by chlorhexidine—could theoretically provide a more comprehensive antimicrobial action.

A Comparative Analysis of the Antifungal Efficacy of o-Cymen-5-ol and Traditional Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cosmetic, pharmaceutical, and industrial preservation, the demand for effective and safe antifungal agents is paramount. This guide provides a comparative study of the antifungal activity of o-Cymen-5-ol, a substituted phenolic compound, against traditional preservatives such as parabens, phenoxyethanol, and potassium sorbate. This analysis is supported by a compilation of experimental data from various scientific sources to offer an objective performance comparison for researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates broad-spectrum antifungal activity, comparable and in some instances superior, to several traditional preservatives.[1] Its efficacy against common fungal strains like Candida albicans and Aspergillus niger makes it a viable alternative in various formulations. Traditional preservatives, while effective, each present a unique spectrum of activity and optimal use conditions. This guide synthesizes available Minimum Inhibitory Concentration (MIC) data to facilitate a data-driven approach to preservative selection.

Data Presentation: Comparative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and traditional preservatives against key fungal species. Lower MIC values indicate greater efficacy.

PreservativeTest OrganismMinimum Inhibitory Concentration (MIC)
This compound Candida albicans1.7 mM to 3.4 mM
Methylparaben Candida albicans0.1%
Aspergillus niger0.1%
Ethylparaben Candida albicans0.1%
Aspergillus niger0.04%
Propylparaben Candida albicans0.0125%
Aspergillus niger0.02%
Butylparaben Candida albicans0.0125%
Aspergillus niger0.02%
Phenoxyethanol Candida albicans≤1%
Aspergillus niger0.15%
Potassium Sorbate Candida albicansFungistatic effect at ≥0.375%
Aspergillus nigerEffective at 0.1% - 0.3%

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be interpreted with caution.

Experimental Protocols

The data presented in this guide is primarily derived from two standard antifungal susceptibility testing methods: Broth Microdilution and Agar Well Diffusion.

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of a preservative that inhibits the visible growth of a fungus in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds)

  • Test preservatives (this compound, parabens, etc.)

  • Solvent for preservatives (if necessary, e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Preservative Dilutions: A serial two-fold dilution of each preservative is prepared in the microtiter plate wells using the broth medium.

  • Inoculum Preparation: Fungal cultures are grown and then suspended in sterile saline to achieve a standardized turbidity, corresponding to a specific cell concentration.

  • Inoculation: Each well containing the diluted preservative is inoculated with the standardized fungal suspension.

  • Controls: Positive (inoculum in broth without preservative) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific fungus (e.g., 24-48 hours for yeasts, longer for molds).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the preservative in which no visible growth of the fungus is observed.

Agar Well Diffusion Assay

This method assesses the antifungal activity of a substance by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Petri plates with appropriate agar medium (e.g., Sabouraud Dextrose Agar)

  • Standardized fungal inoculum

  • Sterile cork borer

  • Test preservatives at known concentrations

  • Incubator

Procedure:

  • Inoculation: The surface of the agar plate is uniformly swabbed with the standardized fungal inoculum.

  • Well Creation: Wells of a defined diameter are cut into the agar using a sterile cork borer.

  • Application of Preservatives: A specific volume of each preservative solution is added to the respective wells.

  • Incubation: The plates are incubated under suitable conditions for fungal growth.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Preservative Stock Solutions p2 Prepare Standardized Fungal Inoculum p3 Prepare Growth Medium (Broth/Agar) a1 Serial Dilution (Broth Method) or Well Creation (Agar Method) p3->a1 a2 Inoculation of Fungi a3 Addition of Preservatives an1 Incubation a3->an1 an2 Data Collection (Visual MIC / Zone Diameter) an1->an2 an3 Comparative Analysis an2->an3

Figure 1: Experimental workflow for antifungal activity testing.

Comparative_Analysis_Logic cluster_preservatives Preservatives cluster_parameters Evaluation Parameters This compound This compound MIC_Yeast MIC vs. Yeast (e.g., C. albicans) This compound->MIC_Yeast MIC_Mold MIC vs. Mold (e.g., A. niger) This compound->MIC_Mold Parabens Parabens Parabens->MIC_Yeast Parabens->MIC_Mold Phenoxyethanol Phenoxyethanol Phenoxyethanol->MIC_Yeast Phenoxyethanol->MIC_Mold Potassium Sorbate Potassium Sorbate Potassium Sorbate->MIC_Yeast Potassium Sorbate->MIC_Mold Efficacy_Comparison Overall Antifungal Efficacy Comparison MIC_Yeast->Efficacy_Comparison Compare MIC_Mold->Efficacy_Comparison Compare

Figure 2: Logical flow for the comparative analysis of antifungal preservatives.

Discussion of Antifungal Mechanisms

While detailed signaling pathway information for this compound's antifungal action is not extensively documented in publicly available literature, its mechanism is generally understood to be characteristic of phenolic compounds. These compounds typically disrupt the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. This broad-acting mechanism contributes to its effectiveness against a wide range of microorganisms.

Traditional preservatives function through various mechanisms:

  • Parabens: Inhibit DNA and RNA synthesis and interfere with membrane transport processes.

  • Phenoxyethanol: Disrupts the cell membrane, leading to the leakage of cellular components.

  • Potassium Sorbate: Inhibits enzymes, including those involved in carbohydrate metabolism, and can disrupt the cell membrane's proton motive force.

Conclusion

This compound presents a compelling profile as an antifungal preservative with broad-spectrum efficacy. The quantitative data, when considered alongside the established performance of traditional preservatives, allows for a more informed selection process based on the specific requirements of a formulation, including the target fungal contaminants and desired safety profile. The provided experimental protocols serve as a foundation for in-house validation and further comparative studies.

References

Cross-Laboratory Validation of o-Cymen-5-ol MIC Determination for Quality Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-laboratory validation of Minimum Inhibitory Concentration (MIC) determination for the antimicrobial agent o-Cymen-5-ol. Ensuring the reproducibility and accuracy of MIC data is paramount for the quality control of new and existing antimicrobial products. This document outlines a standardized experimental protocol, presents a comparative analysis of hypothetical cross-laboratory data, and visualizes the validation workflow to aid in establishing robust internal and external quality control measures.

Comparative Analysis of this compound MIC Values

The following table summarizes hypothetical MIC data for this compound against common bacterial and fungal strains, as might be determined across multiple laboratories. This data illustrates the potential for inter-laboratory variability and highlights the need for standardized testing protocols. The MIC values are based on published data for this compound, which show activity against a range of microorganisms.[1][2][3][4]

Table 1: Hypothetical Cross-Laboratory MIC Determination for this compound (in µg/mL)

OrganismStrain (ATCC)Laboratory ALaboratory BLaboratory CReference MIC Range (µg/mL)
Staphylococcus aureus29213641286432 - 128
Escherichia coli2592212812825664 - 256
Pseudomonas aeruginosa27853256512256128 - 512
Candida albicans1023132643216 - 64
Streptococcus mutans251751632328 - 64

Standardized Experimental Protocol: Broth Microdilution for this compound MIC Determination

To minimize inter-laboratory variability, a standardized and detailed experimental protocol is essential.[5][6][7] The following protocol is based on established guidelines from organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and findings from studies on this compound.[1][8][9]

1. Materials and Reagents:

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for yeast

  • 96-well microtiter plates

  • Bacterial/fungal strains (e.g., ATCC quality control strains)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator

2. Inoculum Preparation:

  • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Preparation of this compound Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth within the 96-well plates.

  • The final concentration range should bracket the expected MIC of the test organisms. A typical range for this compound could be from 512 µg/mL down to 1 µg/mL.

  • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared inoculum.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.

6. Quality Control:

  • Concurrent testing of reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) is mandatory to ensure the validity of the results.[5]

  • The obtained MIC values for the reference strains should fall within the established acceptable ranges.

Workflow for Cross-Laboratory Validation

The following diagram illustrates a typical workflow for a cross-laboratory validation study of this compound MIC determination. This process ensures that all participating laboratories adhere to the same protocol and that the results are comparable.

Cross-Laboratory Validation Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Protocol_Dev Standardized Protocol Development Lab_Selection Selection of Participating Laboratories Protocol_Dev->Lab_Selection Material_Prep Centralized Preparation & Distribution of Materials (this compound, QC Strains) Lab_Selection->Material_Prep MIC_Testing Independent MIC Testing at Each Laboratory Material_Prep->MIC_Testing Data_Collection Data Collection and Reporting (Standardized Format) MIC_Testing->Data_Collection Data_Analysis Statistical Analysis of Inter-Laboratory Variability Data_Collection->Data_Analysis QC_Assessment Assessment of Quality Control Failures Data_Analysis->QC_Assessment Final_Report Final Report and Establishment of Reference Ranges Data_Analysis->Final_Report QC_Assessment->Final_Report

Caption: Workflow for a cross-laboratory validation study of MIC determination.

Conclusion

The cross-laboratory validation of this compound MIC determination is a critical step for ensuring the quality and reliability of antimicrobial susceptibility testing data. By implementing a standardized protocol and participating in inter-laboratory comparisons, researchers and drug development professionals can establish robust quality control measures, leading to more consistent and reproducible results. This, in turn, facilitates the accurate assessment of this compound's antimicrobial efficacy and supports its development and application in various products. The inherent variability in antimicrobial susceptibility testing underscores the importance of such validation studies.[5][10]

References

A Comparative Analysis of the In Vitro Cytotoxicity of o-Cymen-5-ol and Thymol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro cytotoxic properties of two isomeric phenolic compounds, o-Cymen-5-ol and thymol. While structurally similar, the available scientific literature reveals a significant divergence in the focus and extent of research into their effects on human cells. This comparison summarizes the existing experimental data, outlines common methodologies, and visualizes key pathways and workflows to aid in understanding their distinct toxicological profiles.

Executive Summary

Current research extensively documents the in vitro cytotoxicity of thymol against a wide array of human cancer cell lines. It is shown to induce cell death through mechanisms such as apoptosis and the generation of reactive oxygen species (ROS). In stark contrast, the literature on This compound (4-isopropyl-3-methylphenol) primarily focuses on its application as a safe and effective antimicrobial preservative in cosmetic and personal care products, with limited publicly available data on its cytotoxic effects on human cells at higher concentrations.

In Vitro Cytotoxicity of Thymol

Thymol has been the subject of numerous studies investigating its potential as an anticancer agent. These studies consistently demonstrate its ability to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.

Quantitative Cytotoxicity Data for Thymol

The following table summarizes the 50% inhibitory concentration (IC50) values of thymol against several human cancer cell lines as reported in the scientific literature. These values highlight the compound's broad-spectrum cytotoxic activity.

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Exposure Time (hours)Reference
A549Non-small cell lung cancer11274524[1]
HT-29Colorectal cancer52~34624[2]
HCT-116Colorectal cancer65~43324[2]
HCT-116Colorectal cancer47~31348[2]
LoVoColorectal cancer41~27348[2]

Note: IC50 values can vary between studies due to differences in experimental protocols, cell line passages, and other laboratory conditions.

Mechanisms of Thymol-Induced Cytotoxicity

Thymol's cytotoxic effects are attributed to its ability to induce programmed cell death, or apoptosis, through multiple signaling pathways. Key mechanisms include:

  • Generation of Reactive Oxygen Species (ROS): Thymol treatment has been shown to increase intracellular ROS levels, leading to oxidative stress and subsequent cellular damage.[1]

  • Mitochondrial Pathway of Apoptosis: The increase in ROS can lead to the depolarization of the mitochondrial membrane. This triggers the release of cytochrome c and the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[1]

  • Modulation of Apoptotic Proteins: Thymol can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, further promoting cell death.[3]

  • Wnt/β-catenin Signaling Pathway Inhibition: In colorectal cancer cells, thymol has been found to suppress the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and metastasis.[3]

Thymol_Apoptosis_Pathway Thymol Thymol ROS ↑ Reactive Oxygen Species (ROS) Thymol->ROS induces Bax ↑ Bax Thymol->Bax Bcl2 ↓ Bcl-2 Thymol->Bcl2 Wnt Wnt/β-catenin Pathway Thymol->Wnt inhibits Mitochondria Mitochondria ROS->Mitochondria damages CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Cell Proliferation & Metastasis Wnt->Proliferation

Caption: Signaling pathway of thymol-induced apoptosis.

In Vitro Cytotoxicity of this compound

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic products at concentrations up to 0.5%.[4][5] This suggests a low potential for cytotoxicity at typical exposure levels in these applications.

While direct cytotoxicity data is lacking, some studies on thymol derivatives have included this compound in antimicrobial assays. For instance, one study reported a minimum inhibitory concentration (MIC) of 512 μg/ml for this compound against methicillin-resistant Staphylococcus aureus (MRSA).[6] It is important to note that antimicrobial activity does not directly correlate with cytotoxicity against human cells.

Given the limited data, a quantitative comparison of the in vitro cytotoxicity of this compound with thymol is not currently feasible.

Experimental Protocols: In Vitro Cytotoxicity Assessment

A common method to determine the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Standard MTT Assay Protocol
  • Cell Seeding: Human cells (e.g., A549, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., thymol). A control group receives medium with the vehicle (e.g., DMSO) used to dissolve the compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance of the treated cells is compared to the absorbance of the control cells to determine the percentage of cell viability. The IC50 value is then calculated as the concentration of the compound that reduces cell viability by 50%.

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate overnight SeedCells->Incubate1 TreatCells Treat cells with compound Incubate1->TreatCells Incubate2 Incubate for 24/48/72 hours TreatCells->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize ReadAbsorbance Read absorbance Solubilize->ReadAbsorbance AnalyzeData Calculate cell viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an MTT cytotoxicity assay.

Conclusion

This comparative guide highlights the significant disparity in the available in vitro cytotoxicity data for this compound and its isomer, thymol. Thymol has been extensively studied and demonstrates clear cytotoxic effects against a variety of human cancer cell lines, with well-documented mechanisms of action involving the induction of apoptosis. In contrast, this compound is primarily characterized in the literature by its safety profile at concentrations relevant to its use as a cosmetic preservative and its antimicrobial properties. The lack of comprehensive in vitro cytotoxicity studies for this compound prevents a direct, quantitative comparison with thymol. Future research is needed to fully elucidate the cytotoxic potential of this compound on human cell lines to enable a more complete comparative assessment.

References

o-Cymen-5-ol: A Statistical and Comparative Analysis of its Efficacy in Reducing Oral Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of o-Cymen-5-ol's performance against other common oral antimicrobial agents. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and potential mechanisms of action to facilitate an objective evaluation of its potential in oral healthcare formulations.

Antimicrobial Efficacy: A Quantitative Comparison

The in vitro efficacy of this compound, particularly in synergy with zinc, has been demonstrated against a range of oral pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and its comparators.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against Oral Pathogens [1]

MicroorganismThis compound (mM)Zinc Gluconate (mM)This compound + Zinc Gluconate (mM)
Streptococcus mutans1.7 - 3.42.8 - 11Not Synergistic
Actinomyces viscosus1.7 - 3.42.8 - 11Not Synergistic
Porphyromonas gingivalis1.7 - 3.42.8 - 110.42 + 0.69
Fusobacterium nucleatum1.7 - 3.42.8 - 110.42 + 0.69
Candida albicans1.7 - 3.42.8 - 11Not Reported

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Comparators against Oral Pathogens [1]

MicroorganismThis compound (mM)Zinc Gluconate (mM)
Streptococcus mutans3.4 - 6.711 - >44
Actinomyces viscosus3.4 - 6.711 - >44
Porphyromonas gingivalis3.4 - 6.711 - >44
Fusobacterium nucleatum3.4 - 6.711 - >44
Candida albicans3.4 - 6.711 - >44

Studies have also demonstrated the efficacy of this compound in combination with other antimicrobial agents. For instance, a gel containing 0.20% Chlorhexidine (CHX) and this compound showed a significant and immediate reduction in the bacterial viability of salivary flora and de novo biofilm, an effect that was sustained for seven hours.[2][3] In another study, a mouth rinse with 0.05% Cetylpyridinium Chloride (CPC) and 0.09% this compound demonstrated prolonged substantivity and a significant reduction in salivary bacteria for up to four hours.[3]

Biofilm Disruption and Cytotoxicity

Effective oral antimicrobials must not only inhibit planktonic bacteria but also disrupt established biofilms without causing significant harm to host cells.

Table 3: Efficacy of this compound Formulations on Oral Biofilm Viability [2]

FormulationBaseline Bacterial Viability (%)Bacterial Viability after 5 minutes (%)Bacterial Viability after 7 hours (%)
0.20% CHX + this compound Gel91.005.8021.30

Regarding safety, this compound is generally considered safe for use in cosmetic products at concentrations up to 0.1%.[4] However, it is crucial to assess the cytotoxicity of any new formulation on relevant oral cell lines. While specific CC50 values for this compound on human gingival fibroblasts or keratinocytes were not detailed in the reviewed literature, the methodologies for such assessments are well-established.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed protocols for the key assays used to evaluate the efficacy of oral antimicrobials.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism and the lowest concentration required to kill the microorganism, respectively.

Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results A Prepare serial dilutions of test compound C Inoculate dilutions with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for turbidity (visual growth) D->E F Plate samples from clear wells onto agar E->F I MIC: Lowest concentration with no visible growth E->I G Incubate agar plates at 37°C for 24-48 hours F->G H Observe for colony growth G->H J MBC: Lowest concentration with no colony growth H->J

Workflow for determining MIC and MBC.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test agent (e.g., this compound) in an appropriate solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Tryptic Soy Broth).

  • Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium. The plates are incubated at 37°C for 24-48 hours. The MBC is the lowest concentration that results in no colony formation.

Oral Biofilm Disruption Assay (Crystal Violet Method)

This assay quantifies the ability of an antimicrobial agent to disrupt a pre-formed biofilm.

Workflow for Biofilm Disruption Assay

Biofilm_Disruption_Workflow cluster_formation Biofilm Formation cluster_treatment Treatment cluster_staining Staining & Quantification A Inoculate wells with bacterial suspension B Incubate to allow biofilm formation A->B C Remove planktonic bacteria and wash wells B->C D Add test compound and incubate C->D E Wash wells and stain with Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize bound stain with acetic acid F->G H Measure absorbance at 570 nm G->H

Workflow for Crystal Violet biofilm assay.

Protocol:

  • Biofilm Formation: Grow the desired oral pathogen in a suitable medium in a 96-well plate and incubate for 24-48 hours to allow for biofilm formation.

  • Treatment: Carefully remove the planktonic bacteria and wash the wells with a sterile saline solution. Add the test agent at various concentrations to the wells and incubate for a specified period.

  • Staining: Wash the wells to remove the test agent and non-adherent bacteria. Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.

  • Quantification: Wash the wells to remove excess stain and allow them to air dry. Solubilize the bound crystal violet with 30% acetic acid. Measure the absorbance of the solubilized stain at 570 nm using a microplate reader. The reduction in absorbance compared to the untreated control indicates biofilm disruption.[5]

Cytotoxicity Assay (MTT Method)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_quantification Quantification A Seed oral cells (e.g., HGF) in wells B Incubate to allow cell attachment A->B C Expose cells to dilutions of test compound B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G Cationic_Antimicrobial_Pathway cluster_agent Antimicrobial Agent cluster_cell Bacterial Cell cluster_effects Cellular Effects Agent Cationic Antimicrobial (e.g., CHX, CPC) CellWall Negatively Charged Cell Wall Agent->CellWall Electrostatic Attraction Membrane Cytoplasmic Membrane CellWall->Membrane Binding and Integration Disruption Membrane Disruption Membrane->Disruption Cytoplasm Intracellular Components Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

References

Comparative Analysis of o-Cymen-5-ol's Impact on Bacteria: A Guide for Future Gene Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While o-Cymen-5-ol (also known as 4-isopropyl-m-cresol) is a well-established antimicrobial agent used in cosmetics and oral care products, a comprehensive understanding of its specific effects on bacterial gene expression at the transcriptomic level is not yet fully available in publicly accessible research.[1][2] This guide synthesizes the existing data on the antimicrobial efficacy of this compound and provides a framework for future comparative gene expression analysis by proposing a detailed experimental workflow. This guide also draws comparisons with the known mechanisms of other phenolic compounds to hypothesize potential areas of investigation.

Antimicrobial Efficacy of this compound

This compound has demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[1][2] Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC and MBC values for this compound against several oral bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Reference
Streptococcus mutans1.7 mM - 3.4 mM3.4 mM - 6.7 mM[3]
Actinomyces viscosus1.7 mM - 3.4 mM3.4 mM - 6.7 mM[3]
Porphyromonas gingivalis1.7 mM - 3.4 mM3.4 mM - 6.7 mM[3]
Fusobacterium nucleatum1.7 mM - 3.4 mM3.4 mM - 6.7 mM[3]
Candida albicans1.7 mM - 3.4 mM3.4 mM - 6.7 mM[3]

Note: The efficacy of this compound can be enhanced when used in combination with other agents, such as zinc. Studies have shown a synergistic effect against anaerobic bacteria like P. gingivalis and F. nucleatum.[3]

Impact on Oral Microbiome

Recent studies have investigated the effect of mouthwashes containing this compound and zinc chloride on the oral microbiome. A metataxonomic analysis revealed that this combination can selectively target potential oral pathogens while preserving the overall integrity of the native microbiome.[4][5] Specifically, a decrease in the relative abundance of taxa such as Fusobacteriota, Prevotella, and Actinomyces was observed, alongside an increase in beneficial nitrate-reducing bacteria like Rothia.[4][5]

Proposed Experimental Protocol for Comparative Gene Expression Analysis (RNA-Seq)

To elucidate the specific molecular mechanisms of this compound, a comparative transcriptomic analysis is essential. The following protocol outlines a hypothetical RNA-sequencing experiment to investigate the gene expression changes in a model bacterium, such as Staphylococcus aureus or Escherichia coli, upon treatment with this compound.

1. Bacterial Culture and Treatment:

  • Grow the selected bacterial strain to the mid-logarithmic phase in a suitable broth medium.
  • Expose the bacterial cultures to a sub-lethal concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 30, 60, and 120 minutes).
  • Include a control group treated with the vehicle (solvent) used to dissolve this compound.
  • Harvest bacterial cells by centrifugation at 4°C.

2. RNA Extraction and Purification:

  • Immediately stabilize the RNA using an RNA stabilization reagent.
  • Extract total RNA using a commercially available RNA extraction kit with a DNase treatment step to remove any contaminating genomic DNA.
  • Assess the quality and quantity of the extracted RNA using a spectrophotometer and an automated electrophoresis system.

3. Library Preparation and Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA samples.
  • Construct cDNA libraries from the rRNA-depleted RNA.
  • Perform high-throughput sequencing of the prepared libraries using a next-generation sequencing platform.

4. Bioinformatic Analysis:

  • Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
  • Align the trimmed reads to the reference genome of the bacterial strain.
  • Quantify the expression level of each gene.
  • Perform differential gene expression analysis between the this compound-treated and control groups.
  • Conduct gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways affected by this compound.

5. Validation of Differentially Expressed Genes:

  • Validate the expression levels of a subset of differentially expressed genes using quantitative real-time PCR (qRT-PCR).

Visualizing the Experimental Workflow and Potential Pathways

To further clarify the proposed research and potential mechanisms, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_rna RNA Processing cluster_seq Sequencing & Analysis Culture Bacterial Culture (Mid-log phase) Treatment This compound Treatment (Sub-lethal Conc.) Culture->Treatment Control Vehicle Control Culture->Control Harvest Cell Harvesting Treatment->Harvest Control->Harvest RNA_Extraction Total RNA Extraction & DNase Treatment Harvest->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 rRNA_Depletion rRNA Depletion QC1->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG) Sequencing->Data_Analysis Validation qRT-PCR Validation Data_Analysis->Validation

Caption: Proposed experimental workflow for RNA-Seq analysis.

G cluster_membrane Cell Membrane cluster_cellular Cellular Response oCymenol This compound Membrane_Damage Membrane Destabilization oCymenol->Membrane_Damage Disruption Ion_Leakage Ion Leakage Membrane_Damage->Ion_Leakage PMF_Dissipation Proton Motive Force Dissipation Membrane_Damage->PMF_Dissipation Stress_Response Stress Response Gene Upregulation Ion_Leakage->Stress_Response ATP_Depletion ATP Depletion PMF_Dissipation->ATP_Depletion Metabolism_Inhibition Inhibition of Metabolism ATP_Depletion->Metabolism_Inhibition Cell_Death Cell Death Metabolism_Inhibition->Cell_Death Stress_Response->Cell_Death

References

Validation of o-Cymen-5-ol's Effect on the Oral Microbiome Using 16S rRNA Sequencing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This guide provides a comprehensive analysis of the validation of o-Cymen-5-ol's effect on the oral microbiome, primarily based on a significant study utilizing 16S rRNA sequencing. The findings indicate that a mouthwash formulated with this compound and zinc chloride selectively targets potential oral pathogens while preserving the overall integrity of the oral microbial community. This targeted action presents a favorable alternative to broad-spectrum antimicrobials such as chlorhexidine and triclosan, which are known to cause more significant disruptions to the oral ecosystem. This guide offers detailed experimental protocols, comparative data on microbial shifts, and visualizations of the experimental workflow and the proposed mechanism of action for researchers, scientists, and drug development professionals.

Comparative Analysis of Oral Antiseptics

The following table summarizes the observed effects of a mouthwash containing this compound and zinc chloride on the human oral microbiome, as determined by 16S rRNA sequencing. For comparative context, the known effects of other common oral antiseptics are also presented, based on existing literature. It is important to note that a direct head-to-head 16S rRNA sequencing study comparing all these agents simultaneously was not identified; therefore, the comparisons are based on separate studies with potentially different methodologies.

Table 1: Comparative Effects of Oral Antiseptics on the Oral Microbiome

FeatureThis compound with Zinc ChlorideChlorhexidine (CHX)TriclosanCetylpyridinium Chloride (CPC)
Primary Mode of Action Targeted antimicrobial action.[1][2][3]Broad-spectrum antimicrobial, disrupting cell membranes.Broad-spectrum antimicrobial, inhibiting fatty acid synthesis.[4]Broad-spectrum antimicrobial, disrupting cell membranes.
Effect on Overall Microbial Diversity No significant changes in alpha diversity (richness and evenness) were observed.[3]Generally reported to reduce bacterial diversity.[5]Can lead to a reduction in microbial diversity.[6]Can cause shifts in the microbial community structure.
Specific Bacterial Taxa Reduced Fusobacteriota (phylum), Prevotella, Actinomyces, Granulicatella, Abiotrophia, Lautropia, Lachnoanaerobaculum, Eubacterium (nodatum group), Absconditabacteriales (SR1).[1][3]Broad reduction across many bacterial genera, including both pathogenic and commensal species. Studies have shown reductions in Prevotella, Fusobacterium, and Selenomonas.[7][8]Can reduce the abundance of a wide range of bacteria, with some studies noting a decrease in the overall bacterial load.[9]Has been shown to inhibit 17 gingivitis-enriched bacterial genera and reduce the relative abundance of Actinomyces.[10][11]
Specific Bacterial Taxa Promoted Rothia (a nitrate-reducing bacterium considered beneficial for blood pressure).[1][3]Some studies have reported a relative increase in genera like Neisseria and Streptococcus following CHX use.[12]Less evidence for the specific promotion of beneficial bacteria; disruption of the microbiome is the primary reported effect.Some studies have reported an increase in the abundance of Haemophilus.[10][13][14]
Potential Side Effects on Microbiome Minimal disruption to the native oral microbiome.[1][2][3]Can lead to dysbiosis by indiscriminately reducing bacterial populations.[15]Concerns about its potential to alter the gut microbiome and contribute to antibiotic resistance.[4][6][16]Can alter the balance of the oral microbial community.

Experimental Protocols

The following is a detailed methodology for a key study that validated the effect of an this compound and zinc chloride mouthwash on the oral microbiome using 16S rRNA sequencing.[3]

1. Study Design:

  • A double-blind, randomized, placebo-controlled study.

  • Participants: 51 volunteers in the experimental group (this compound and zinc chloride mouthwash) and 49 in the placebo group.[1]

  • Duration: 14 days of mouthwash use.[1]

2. Sample Collection:

  • Subgingival plaque samples were collected from volunteers at baseline (T0) and after 14 days (T14).

3. DNA Extraction:

  • Metagenomic DNA was extracted from the subgingival plaque samples using a commercially available kit (DNeasy PowerSoil Pro Kit, QIAGEN).[3]

4. 16S rRNA Gene Amplification and Sequencing:

  • The hypervariable V3-V4 regions of the 16S rRNA gene were amplified via Polymerase Chain Reaction (PCR).[3]

  • Specific forward and reverse primers were used for the amplification, followed by sequencing on an Illumina MiSeq platform.[3]

5. Bioinformatic and Statistical Analysis:

  • The raw sequencing data was processed to identify and classify the bacterial taxa present in the samples.

  • Alpha diversity (within-sample diversity) was assessed using richness, Shannon, and Simpson indices.[3]

  • Beta diversity (between-sample diversity) was analyzed to compare the overall microbial community composition between the experimental and placebo groups at both time points.

  • Statistical tests (e.g., Wilcoxon signed-rank test) were used to identify significant differences in the relative abundance of specific bacterial taxa.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed targeted action of this compound on the oral microbiome.

experimental_workflow cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Analysis Randomized Cohort Volunteer Cohort (n=100) Experimental Group Experimental Group (this compound + ZnCl2) n=51 Randomized Cohort->Experimental Group Placebo Group Placebo Group n=49 Randomized Cohort->Placebo Group T0 Baseline Sampling (T0) Subgingival Plaque T14 14-Day Sampling (T14) Subgingival Plaque Experimental Group->T14 14 days of use Placebo Group->T14 14 days of use DNA_Extraction DNA Extraction T0->DNA_Extraction Samples from both groups T14->DNA_Extraction Samples from both groups 16S_Sequencing 16S rRNA Sequencing (V3-V4 region) DNA_Extraction->16S_Sequencing Bioinformatics Bioinformatic Analysis (Taxonomic Classification) 16S_Sequencing->Bioinformatics Statistical_Analysis Statistical Analysis (Alpha/Beta Diversity, Relative Abundance) Bioinformatics->Statistical_Analysis

Experimental workflow for 16S rRNA sequencing analysis.

targeted_action cluster_oral_microbiome Oral Microbiome Pathogens Potential Pathogens (e.g., Prevotella, Fusobacterium) Beneficial_Bacteria Beneficial Bacteria (e.g., Rothia) Commensal_Bacteria Commensal Bacteria o_Cymen_5_ol This compound o_Cymen_5_ol->Pathogens Inhibition o_Cymen_5_ol->Beneficial_Bacteria Promotion o_Cymen_5_ol->Commensal_Bacteria Minimal Effect

Targeted action of this compound on the oral microbiome.

Conclusion

The available evidence from 16S rRNA sequencing studies indicates that this compound, particularly in combination with zinc chloride, offers a targeted approach to modulating the oral microbiome.[1][3] By selectively reducing the abundance of potentially pathogenic bacteria while promoting the growth of beneficial species and maintaining overall microbial diversity, it presents a significant advantage over broad-spectrum antimicrobials that can indiscriminately disrupt the delicate balance of the oral ecosystem.[3] Further research involving direct comparative 16S rRNA sequencing with other oral antiseptics is warranted to provide a more definitive quantitative comparison. Such studies would be invaluable for the development of next-generation oral care products that effectively target oral pathogens while preserving a healthy and resilient oral microbiome.

References

A Comparative Analysis of o-Cymen-5-ol and Essential Oils as Natural Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of cosmetic and food preservation, the demand for natural and effective alternatives to synthetic preservatives is paramount. This guide provides a detailed comparative study of o-Cymen-5-ol, a nature-identical synthetic compound, and essential oils, which are complex natural extracts from plants. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antimicrobial and antioxidant properties, supported by experimental data and detailed methodologies.

Preservative Efficacy: A Head-to-Head Comparison

Both this compound and various essential oils exhibit significant preservative capabilities, primarily through their antimicrobial and antioxidant actions. While direct comparative studies are not abundant, this guide compiles available data to offer a substantive overview of their performance.

Antimicrobial Activity

The antimicrobial efficacy of a preservative is a critical measure of its ability to inhibit the growth of or kill microorganisms. This is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

This compound is a broad-spectrum antimicrobial agent effective against a range of bacteria, yeasts, and molds.[1] It is a substituted phenolic compound, an analog of thymol, and has been shown to be a good substitute for triclosan.[2]

Essential oils are complex mixtures of volatile compounds, with their antimicrobial activity attributed to components like phenols, aldehydes, and terpenes.[3] The efficacy can vary significantly depending on the plant source, extraction method, and the specific microbial strain being tested.

Table 1: Comparative Antimicrobial Activity (MIC/MBC Values)

PreservativeMicroorganismMICMBCSource
This compound Streptococcus mutans1.7 - 3.4 mM3.4 - 6.7 mM[4][5]
Actinomyces viscosus1.7 - 3.4 mM3.4 - 6.7 mM[4][5]
Porphyromonas gingivalis1.7 - 3.4 mM3.4 - 6.7 mM[4][5]
Fusobacterium nucleatum1.7 - 3.4 mM3.4 - 6.7 mM[4][5]
Candida albicans1.7 - 3.4 mM3.4 - 6.7 mM[4][5]
Tea Tree Oil (Melaleuca alternifolia)Staphylococcus aureus0.5% (v/v)-[6]
Escherichia coli0.25 - 0.5% (v/v)-[6]
Candida albicans0.12 - 1.50% (v/v)-[7]
Lavender Oil (Lavandula angustifolia)Staphylococcus aureus0.174 mg/mL>0.174 mg/mL[8]
Escherichia coli0.174 mg/mL0.174 mg/mL[8]
Candida albicans---
Thyme Oil (Thymus vulgaris)Acinetobacter baumannii0.25 - 4% (v/v)0.25 - 4% (v/v)[7]
Escherichia coli0.25 - 4% (v/v)0.25 - 4% (v/v)[7]
Klebsiella pneumoniae0.25 - 4% (v/v)0.25 - 4% (v/v)[7]

Disclaimer: The data presented in this table is compiled from various studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.

Antioxidant Activity

Antioxidant capacity is crucial for preservatives as it helps to prevent the oxidative degradation of products. This is often measured by assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), with results often expressed as an IC50 value (the concentration required to scavenge 50% of the free radicals).

This compound is noted to have antioxidant properties, contributing to its preservative function.[2]

Essential oils are well-known for their antioxidant activities, largely due to their phenolic and terpenoid constituents.

Table 2: Comparative Antioxidant Activity (IC50 Values)

PreservativeAssayIC50 ValueSource
This compound -Data not readily available in comparative studies-
Lavender Oil (Lavandula angustifolia)DPPH5.24 ± 1.20 mg/mL[8]
Lavender Oil (Lavandula stoechas)DPPH67.65 mg/mL[9]
ABTS89.26 mg/mL[9]
Tea Tree Oil (Melaleuca alternifolia)DPPH--
Thyme Oil (Thymus vulgaris)-Data not readily available in comparative studies-

Disclaimer: The data presented in this table is compiled from various studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.

Mechanisms of Action: A Visualized Explanation

Understanding the mechanisms through which these preservatives exert their effects is vital for their effective application.

This compound: Interference with Microbial Metabolism

The antimicrobial action of this compound is believed to involve the disruption of key metabolic pathways in microorganisms. It has been shown to inhibit glycolysis and protease activity in certain bacteria.[5]

o_cymen_5_ol_mechanism This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Glycolysis Pathway Glycolysis Pathway Bacterial Cell->Glycolysis Pathway Inhibits Protease Activity Protease Activity Bacterial Cell->Protease Activity Inhibits Metabolic Disruption Metabolic Disruption Glycolysis Pathway->Metabolic Disruption Protease Activity->Metabolic Disruption Inhibition of Growth Inhibition of Growth Metabolic Disruption->Inhibition of Growth

Caption: Proposed antimicrobial mechanism of this compound.

Essential Oils: Multi-Target Disruption of Microbial Cells

Essential oils employ a multi-pronged attack on microbial cells. Their lipophilic nature allows them to partition into the cell membrane, disrupting its integrity and leading to the leakage of intracellular components. They can also interfere with cellular energy production and protein synthesis.[3]

essential_oil_mechanism Essential Oil Components Essential Oil Components Bacterial Cell Membrane Bacterial Cell Membrane Essential Oil Components->Bacterial Cell Membrane Interacts with Protein Denaturation Protein Denaturation Essential Oil Components->Protein Denaturation Causes Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Leakage of Cytoplasmic Content Leakage of Cytoplasmic Content Membrane Disruption->Leakage of Cytoplasmic Content Inhibition of ATP Synthesis Inhibition of ATP Synthesis Membrane Disruption->Inhibition of ATP Synthesis Cell Death Cell Death Leakage of Cytoplasmic Content->Cell Death Inhibition of ATP Synthesis->Cell Death Protein Denaturation->Cell Death

Caption: General antimicrobial mechanism of essential oils.

Experimental Protocols

To ensure the reproducibility and validity of preservative efficacy testing, standardized experimental protocols are essential. Below are detailed methodologies for key antimicrobial and antioxidant assays.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test substance (this compound or essential oil)

  • Microbial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Preparation of Test Substance Dilutions:

    • Prepare a stock solution of the test substance in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the broth medium across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Adjust the turbidity of the microbial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to the final inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculation:

    • Add a standardized volume of the inoculum to each well containing the test substance dilutions.

    • Include a positive control (broth with inoculum, no test substance) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).

  • Reading Results:

    • The MIC is the lowest concentration of the test substance at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Test

This test determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from a completed MIC test

  • Sterile agar plates

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and wells with higher concentrations).

  • Plating:

    • Spread the aliquot onto a fresh, sterile agar plate.

  • Incubation:

    • Incubate the plates under the same conditions as the MIC test.

  • Reading Results:

    • The MBC is the lowest concentration of the test substance that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a substance to scavenge free radicals.

Materials:

  • DPPH solution in methanol

  • Test substance

  • Methanol

  • Spectrophotometer or microplate reader

  • 96-well microtiter plates or cuvettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare various concentrations of the test substance in methanol.

  • Reaction Mixture:

    • Add a specific volume of the DPPH solution to each concentration of the test substance.

    • Prepare a control containing methanol and the DPPH solution.

  • Incubation:

    • Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test substance.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common assay to determine the antioxidant activity of a substance.

Materials:

  • ABTS solution

  • Potassium persulfate solution

  • Test substance

  • Ethanol or methanol

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Mix the ABTS solution with the potassium persulfate solution and allow it to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution:

    • Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture:

    • Add a small volume of the test substance at various concentrations to the diluted ABTS•+ solution.

  • Absorbance Measurement:

    • Measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Determine the IC50 value from the concentration-response curve.

Conclusion

Both this compound and essential oils present viable options as natural or nature-identical preservatives. This compound offers the advantage of being a single, well-characterized compound with consistent, broad-spectrum antimicrobial activity. Essential oils, while also effective, are complex mixtures whose efficacy can be influenced by their composition, which in turn depends on various factors. The choice between these preservatives will depend on the specific application, desired spectrum of activity, and formulation compatibility. The provided data and protocols serve as a foundational guide for researchers and professionals in making informed decisions for their product development needs.

References

Assessing the Reproducibility of o-Cymen-5-ol Retention in Ex Vivo Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of o-Cymen-5-ol retention in ex vivo tissue models, contextualized with data from other common antimicrobial agents. The following sections detail experimental methodologies, present quantitative data for comparison, and visualize relevant biological and experimental workflows to aid in the assessment of reproducibility and performance.

Comparative Retention of Antimicrobial Agents in Oral Tissue

The retention of an active ingredient in the target tissue is a critical factor for its efficacy. This section compares the retention of this compound with other widely used oral antimicrobial agents, chlorhexidine and cetylpyridinium chloride, based on available ex vivo and in situ data. While direct comparative studies are limited, this compilation of data from individual studies provides a valuable reference for formulation development and preclinical assessment.

Table 1: Quantitative Comparison of Antimicrobial Agent Retention in Oral Tissue Models

Antimicrobial AgentTissue ModelDelivery VehicleKey Findings
This compound Reconstructed Human Gingival Tissue (EpiGingival™)Toothpaste SlurryFollowing four topical applications, an average of 3.8 μg of this compound was retained on each tissue sample. Equivalent doses were delivered from both toothpaste and a simple solution.[1][2]
Chlorhexidine (CHX) Human Oral Mucosal Pellicle (in situ)0.2% Mouth Rinse (60s)CHX remained in the mucosal pellicle at microgram per milliliter levels for 12 hours after rinsing.[1][3][4][5] The retention was significantly higher than that from a toothpaste gel formulation.[1][3][4]
Chlorhexidine (CHX) Human Oral Mucosal Pellicle (in situ)Dental SprayProvided considerable retention values, with CHX detectable for at least 12 hours.[1][3][4]
Cetylpyridinium Chloride (CPC) In Vitro Disk Retention AssayMouthwash FormulationsThe available level of CPC for retention is significantly influenced by formulation excipients, with a range of 4-54% availability observed in commercial products.[6]

Experimental Protocols

Reproducibility in retention studies is highly dependent on standardized experimental protocols. Below are detailed methodologies for assessing the retention of active compounds in ex vivo oral tissue models.

Ex Vivo Reconstructed Human Gingival Tissue Model

This protocol is based on studies assessing this compound retention.

  • Tissue Model: Reconstructed human gingival tissue (e.g., EpiGingival™) is used. These are three-dimensional tissue cultures that mimic the structure and function of human gingival tissue.[1][2]

  • Formulation Preparation:

    • Toothpaste Slurry: A slurry is prepared by diluting the toothpaste containing the active ingredient (e.g., 0.1% w/w this compound) with water, typically in a 1:3 ratio.

    • Simple Solution: A solution of the active ingredient at a concentration equivalent to the dose in the toothpaste is prepared in a suitable solvent.

  • Application Protocol:

    • The tissue models are treated topically with a specific volume of the test formulation (e.g., toothpaste slurry or simple solution) for a defined period (e.g., 2 minutes).

    • Following the application, the tissues are thoroughly rinsed with water to remove any non-adhered formulation.

    • The application and rinse cycle can be repeated multiple times to simulate regular use.

  • Extraction and Quantification:

    • After the final rinse, the tissues are blot-dried.

    • The retained active ingredient is extracted from the tissue using a suitable solvent.

    • The concentration of the active ingredient in the extract is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][2]

In Situ Oral Mucosal Pellicle Model

This protocol is adapted from studies on chlorhexidine retention.

  • Study Design: The study is conducted directly in the oral cavity of human volunteers.

  • Application of a Formulation:

    • Volunteers use a specific regimen of the test product, such as rinsing with a mouthwash for a set duration, using a dental spray, or brushing with a toothpaste gel.

  • Sample Collection:

    • Samples of the oral mucosal pellicle are collected at various time points after application. This can be done using microbrushes from specific sites like the buccal mucosa.

    • Saliva samples can also be collected to assess the concentration of the active ingredient.

  • Sample Analysis: The concentration of the active ingredient in the collected samples is determined using a sensitive analytical technique like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or HPLC.[1][3][4]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in tissue extracts.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly employed.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used. The exact composition is optimized to achieve good separation of the analyte from other components in the tissue extract.

    • Flow Rate: A constant flow rate is maintained throughout the analysis.

    • Detection: The UV detector is set to a wavelength at which this compound exhibits maximum absorbance.

  • Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for the analysis of this compound in the specific tissue matrix.

Visualizing Mechanisms and Workflows

Antimicrobial Mechanism of Phenolic Compounds

This compound is a phenolic compound. While its specific signaling pathways are not well-documented, the general antimicrobial mechanism of phenolic compounds involves the disruption of the bacterial cell membrane, leading to cell death. This can be visualized as a logical flow.

cluster_0 Phenolic Compound (e.g., this compound) cluster_1 Bacterial Cell A Interaction with Bacterial Cell Membrane B Increased Membrane Permeability A->B Disrupts Lipid Bilayer E Inhibition of Membrane-Bound Enzymes A->E C Leakage of Intracellular Components (Ions, ATP, etc.) B->C D Disruption of Electrochemical Gradient B->D F Bacterial Cell Death C->F D->F E->F

Caption: General antimicrobial action of phenolic compounds.

Experimental Workflow for Ex Vivo Tissue Retention Study

The following diagram illustrates the typical workflow for conducting an ex vivo tissue retention study, from tissue preparation to data analysis.

A Prepare Ex Vivo Tissue Model (e.g., Reconstructed Gingival Tissue) C Topical Application of Formulation to Tissue A->C B Prepare Test Formulations (e.g., Toothpaste Slurry, Solution) B->C D Rinse Tissue to Remove Non-Adhered Formulation C->D E Repeat Application/Rinse Cycles (Optional) D->E F Extract Retained Compound from Tissue D->F After final rinse E->F G Quantify Compound using Validated Analytical Method (e.g., HPLC) F->G H Data Analysis and Comparison G->H

References

A Comparative Guide to Validating the Anti-Inflammatory Mechanism of o-Cymen-5-ol Against Known Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cymen-5-ol (isopropyl methylphenol) is a phenolic compound widely utilized in cosmetics and personal care products for its potent antimicrobial and preservative properties. While anecdotally described as having anti-inflammatory effects, particularly in dermatological applications such as acne treatment, its precise molecular mechanism of action in mitigating inflammation remains largely uncharacterized in publicly available scientific literature.[1][2] This guide provides a proposed framework for researchers to systematically validate the anti-inflammatory activity of this compound. We outline a comparative approach using well-established inhibitors of key inflammatory signaling pathways: the NF-κB, p38 MAPK, and COX pathways. This document presents a hypothetical experimental design, data interpretation, and detailed protocols to serve as a roadmap for investigation.

Overview of Key Inflammatory Signaling Pathways

Inflammatory responses are predominantly regulated by a network of intracellular signaling cascades. To validate the mechanism of a novel anti-inflammatory agent, its effects can be benchmarked against inhibitors of these critical pathways.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A pivotal regulator of immune and inflammatory responses.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[4][5]

    • Known Inhibitor: BAY 11-7082 acts by irreversibly inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation and nuclear translocation.[3][6][7]

  • p38 MAPK (Mitogen-Activated Protein Kinase) Pathway: A key signaling cascade activated by cellular stresses and inflammatory cytokines.[8][9] The activation of p38 MAPK leads to the downstream regulation of gene expression and the production of inflammatory mediators like TNF-α and IL-6.[4][8]

    • Known Inhibitor: SB203580 is a highly selective inhibitor that targets the ATP-binding pocket of p38 MAPK, thus blocking its catalytic activity.[10][11][12]

  • Cyclooxygenase (COX) Pathway: Central to the synthesis of prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[13] The COX-2 enzyme is inducibly expressed at sites of inflammation and is responsible for the heightened production of prostaglandins like PGE2.[13][14][15]

    • Known Inhibitor: Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2 enzymes, thereby blocking the synthesis of all prostaglandins.[1]

Below is a diagram illustrating these pathways and the points of intervention for the selected inhibitors.

G cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK Complex TLR4->IKK Activates MAPKK MKK3/6 MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Phosphorylates NFkB_nuc NF-κB (p65/p50) p38->NFkB_nuc Modulates Transcription SB203580 SB203580 SB203580->p38 Inhibits IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα pIkBa P-IκBα IkBa_NFkB->pIkBa Releases NF-κB NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB NFkB->NFkB_nuc BAY117082 BAY 11-7082 BAY117082->IKK Inhibits ArachidonicAcid Arachidonic Acid COX2_enzyme COX-2 Enzyme ArachidonicAcid->COX2_enzyme Converts PGE2_cyto PGE2 COX2_enzyme->PGE2_cyto Converts Indomethacin Indomethacin Indomethacin->COX2_enzyme Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Genes->COX2_enzyme Upregulates

Caption: Key inflammatory signaling pathways and inhibitor targets.

Proposed Experimental Design for Mechanism Validation

To elucidate the anti-inflammatory mechanism of this compound, a series of in vitro experiments using a macrophage cell line (e.g., RAW 264.7) is proposed. Macrophages are key players in the inflammatory response and are an excellent model for this purpose. The workflow involves stimulating these cells with Lipopolysaccharide (LPS), a potent inflammatory agent, in the presence of this compound and the known inhibitors.

G cluster_analysis A 1. Cell Culture RAW 264.7 Macrophages B 2. Pre-treatment (1 hour) - this compound - BAY 11-7082 - SB203580 - Indomethacin A->B C 3. Stimulation (24 hours) Lipopolysaccharide (LPS) B->C D 4. Sample Collection - Cell Supernatants - Cell Lysates C->D E 5. Biomarker Analysis D->E F MTT Assay (Cell Viability) E->F G Griess Assay (Nitric Oxide) E->G H ELISA (TNF-α, IL-6, PGE2) E->H I Western Blot (p-IκBα, p-p38, COX-2) E->I J 6. Data Comparison & Interpretation F->J G->J H->J I->J

Caption: Proposed experimental workflow for mechanism validation.

Comparative Data Analysis (Hypothetical Results)

The following table summarizes hypothetical data from the proposed experiments. This data is for illustrative purposes to demonstrate how this compound's performance would be compared against the known inhibitors. The values represent the percentage of inhibition relative to the LPS-stimulated control group.

Table 1: Hypothetical Comparative Inhibition Data

Compound (Concentration)Cell Viability (% of Control)NO Production (% Inhibition)TNF-α Release (% Inhibition)IL-6 Release (% Inhibition)PGE2 Production (% Inhibition)p-IκBα Expression (% Inhibition)p-p38 MAPK Expression (% Inhibition)
This compound (10 µM) >95%65%70%60%25%68%15%
BAY 11-7082 (10 µM) >95%75%80%70%72%85%10%
SB203580 (10 µM) >95%55%60%65%50%12%90%
Indomethacin (10 µM) >95%10%15%10%95%5%8%

Interpretation of Hypothetical Data:

  • Cell Viability: All compounds are non-toxic at the tested concentration.

  • This compound: The data suggests a primary mechanism via the NF-κB pathway, as evidenced by strong inhibition of NO, TNF-α, IL-6, and p-IκBα expression, comparable to the specific NF-κB inhibitor BAY 11-7082. The minimal effect on p-p38 MAPK and PGE2 production suggests it does not significantly target the p38 or COX pathways directly.

  • BAY 11-7082: As expected, it strongly inhibits NF-κB-mediated markers (NO, TNF-α, IL-6, p-IκBα) and also PGE2, as COX-2 expression is downstream of NF-κB.

  • SB203580: This compound specifically inhibits p-p38, leading to a moderate reduction in its downstream cytokines.

  • Indomethacin: Shows potent and specific inhibition of PGE2 production with little effect on the upstream signaling pathways.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Plate cells at a density of 2 x 10⁵ cells/well in a 96-well plate for viability and cytokine assays, or 2 x 10⁶ cells/well in a 6-well plate for Western blotting. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Replace the medium with fresh serum-free DMEM containing the test compounds (this compound or inhibitors) at desired concentrations. Incubate for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours (for cytokine/PGE2 assays) or 30 minutes (for phosphorylation analysis via Western blot).

MTT Assay for Cell Viability
  • After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculate viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

ELISA for TNF-α, IL-6, and PGE2
  • Collect the cell culture supernatants after the 24-hour incubation period.

  • Centrifuge at 1,500 rpm for 10 minutes to remove cellular debris.

  • Measure the concentration of TNF-α, IL-6, and PGE2 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

  • Construct a standard curve for each analyte and determine the concentrations in the samples.

Western Blot Analysis
  • After the appropriate incubation time (e.g., 30 minutes for protein phosphorylation), wash the cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-IκBα, anti-p-p38, anti-COX-2, anti-β-actin).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system and quantify the band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin).

The provided framework offers a robust methodology for validating the anti-inflammatory mechanism of this compound. By comparing its effects on key inflammatory markers and signaling proteins against specific and well-characterized inhibitors, researchers can definitively elucidate its primary mode of action. Based on the hypothetical data, a plausible mechanism for this compound is the inhibition of the NF-κB pathway. This systematic approach is essential for substantiating the therapeutic potential of this compound beyond its established antimicrobial applications and provides a clear path for future drug development and scientific validation.

References

Comparative In Vitro Safety Assessment of o-Cymen-5-ol and Other Phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic effects of o-Cymen-5-ol against other phenol derivatives, namely phenol, 4-chlorophenol, and p-cresol. The information is compiled from various in vitro studies to offer a comparative safety assessment, supported by experimental data and detailed methodologies for key cytotoxicity assays.

Executive Summary

This compound, a substituted phenol used as a preservative in cosmetics, is structurally an isomer of thymol and carvacrol.[1] While direct comparative in vitro cytotoxicity data against phenol, 4-chlorophenol, and p-cresol is limited, existing safety assessments and data on its isomers suggest a favorable safety profile at typical use concentrations. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetics at concentrations up to 0.5%.[2][3] Phenolic compounds, in general, exert cytotoxic effects through mechanisms including the generation of reactive oxygen species (ROS) and induction of apoptosis. This guide summarizes available quantitative data, outlines standard experimental protocols for assessing cytotoxicity, and provides visual representations of the key signaling pathways involved.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected phenol derivatives from various in vitro cytotoxicity studies. It is important to note that these values are collated from different studies and experimental conditions, which can influence the results.

CompoundCell LineAssayIC50Reference
This compound --Data not available-
Thymol (Isomer) Caco-2MTT>100 µg/mL[4]
Carvacrol (Isomer) Caco-2MTT~50 µg/mL[4]
Phenol Mouse 3T3 FibroblastNeutral Red~1.5 mM[5]
4-Chlorophenol --Data not available-
p-Cresol L-929MTTConcentration-dependent inhibition[6]

Note: The lack of direct comparative IC50 data for this compound necessitates the use of data from its isomers, thymol and carvacrol, as a surrogate for preliminary comparison.

Experimental Protocols

Standard in vitro assays are employed to assess the cytotoxicity of chemical compounds. Below are detailed methodologies for three commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Expose the cells to various concentrations of the test compounds (this compound, phenol, 4-chlorophenol, p-cresol) for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Principle: The amount of dye incorporated is proportional to the number of viable cells in the culture.

  • Procedure:

    • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.

    • Dye Incubation: After the treatment period, incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.[7]

    • Washing and Extraction: Wash the cells to remove unincorporated dye and then add a destain solution (e.g., acidified ethanol) to extract the dye from the lysosomes.[8]

    • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.[9]

    • Data Analysis: Determine the percentage of viable cells compared to the control and calculate the IC50.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage. Its activity in the culture supernatant is proportional to the number of lysed cells.[10]

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells as described in the previous assays.

    • Supernatant Collection: After treatment, collect the cell culture supernatant.

    • Enzymatic Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.[11]

    • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.[10]

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) wells.

Mechanisms of Cytotoxicity and Signaling Pathways

Phenolic compounds can induce cytotoxicity through various mechanisms, primarily by inducing oxidative stress and apoptosis.

Oxidative Stress Induction

Phenols can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. This oxidative stress can damage cellular components like lipids, proteins, and DNA.

Oxidative_Stress_Pathway Phenol Phenol Derivatives ROS Increased ROS (Reactive Oxygen Species) Phenol->ROS CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis

Caption: Phenol-induced oxidative stress pathway.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism of phenol-induced cytotoxicity. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 Phenol Phenol Derivatives Phenol->DeathReceptor Phenol->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General apoptosis signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative in vitro cytotoxicity assessment.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Fibroblasts, Keratinocytes) CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding CompoundPrep Preparation of Phenol Derivatives (this compound, Phenol, etc.) Treatment Treatment with Compounds CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Assay Treatment->MTT NRU Neutral Red Uptake Assay Treatment->NRU LDH LDH Assay Treatment->LDH Absorbance Absorbance Measurement (Spectrophotometer) MTT->Absorbance NRU->Absorbance LDH->Absorbance IC50 IC50 Calculation Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

References

Safety Operating Guide

Proper Disposal of o-Cymen-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of o-Cymen-5-ol, ensuring operational safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step approach to the safe disposal of this compound (also known as 4-Isopropyl-3-methylphenol), a common preservative with antimicrobial properties.[1][2] Adherence to these procedures is essential to mitigate risks and ensure compliance with relevant regulations.

Hazard Profile and Safety Precautions

This compound is classified as a skin and eye irritant.[3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE): [3]

PPE CategorySpecification
Hand Protection Protective gloves
Eye Protection Safety glasses or a face-shield if the situation requires
Skin and Body Protection Protective clothing and boots, as required by the situation
Respiratory Protection Dust respirator, particularly if dust or aerosol generation is likely

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[3] The primary federal law governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[5][6]

1. Waste Identification and Classification:

The first step is to determine if the this compound waste is considered hazardous.[5] While the Safety Data Sheet (SDS) may not classify it as an environmental hazard, it is crucial to evaluate the waste for the following characteristics:[3][6]

  • Ignitability: The tendency to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful if ingested or absorbed.

Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.

2. Segregation and Storage:

  • Container: Store this compound waste in a tightly sealed, compatible container.[3] The container must be clearly labeled as "Hazardous Waste" and include the chemical name (this compound).[6]

  • Storage Area: Store the waste in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3] Ensure the storage area has secondary containment to prevent spills.

3. Disposal Method:

The recommended disposal method for this compound is incineration.[3]

  • Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[3] This process should only be performed by a licensed hazardous waste disposal company.

  • Recycling: Where possible, recycling of the chemical should be considered.[3]

Do not dispose of this compound down the drain or in regular trash. [7]

4. Documentation:

Maintain accurate records of all hazardous waste generated and disposed of.[5] For shipments of hazardous waste, a manifest must be completed and signed by trained personnel.[6]

Emergency Procedures

In the event of a spill or exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a comfortable breathing position. Seek medical attention if you feel unwell.[3]
Skin Contact Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]
Ingestion Rinse mouth and seek medical attention if you feel unwell.[3]

For spills, wear appropriate PPE, prevent the product from entering drains, and collect the material into an airtight container for disposal.[3]

Logical Workflow for this compound Disposal

This compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste contaminated with other hazardous materials? B->C D Segregate and store in a labeled, sealed container C->D No E Consult EHS for co-disposal procedures C->E Yes F Store in a designated hazardous waste accumulation area D->F E->F G Arrange for pickup by a licensed hazardous waste disposal vendor F->G H Complete hazardous waste manifest G->H I End: Waste Disposed of via Chemical Incineration H->I

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling o-Cymen-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and personal protective equipment (PPE) guidelines for researchers, scientists, and drug development professionals handling o-Cymen-5-ol.

This document provides immediate, essential safety and logistical information for the handling and disposal of this compound (CAS 3228-02-2), also known as 4-isopropyl-3-methylphenol. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Remarks
Engineering Controls VentilationWork should be conducted in a well-ventilated area. A closed system or local exhaust ventilation is recommended to minimize direct exposure.[1]
Safety StationsAn emergency safety shower and eye wash station must be readily accessible.[1]
Respiratory Protection Dust RespiratorA dust respirator is recommended, especially when handling the powdered form, to prevent dispersion.[1] Follow local and national regulations for respirator selection.
Hand Protection Protective GlovesChemical-resistant gloves are mandatory.[1] While specific breakthrough times are not detailed, nitrile or neoprene gloves are generally suitable for handling phenols. Always inspect gloves for integrity before use.
Eye and Face Protection Safety GlassesSafety glasses with side shields are required.[1]
Face ShieldA face shield should be used in situations where splashing or significant dust generation is possible.[1]
Skin and Body Protection Protective ClothingA lab coat or other protective clothing is necessary to prevent skin contact.[1]
Protective BootsProtective boots are recommended, particularly when handling larger quantities or in case of spills.[1]

Procedural Workflow for Handling this compound

The following diagram outlines the necessary steps for the safe handling of this compound from preparation to disposal.

A Risk Assessment B Don Appropriate PPE A->B C Prepare Handling Area (Well-ventilated, clean) B->C D Weighing and Handling (Avoid dust dispersion) C->D E Post-Handling Cleanup (Wash hands and face thoroughly) D->E F Decontaminate Equipment E->F G Segregate Waste F->G H Proper Disposal (Follow local regulations) G->H

Figure 1. A procedural workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, utilizing local exhaust if dust or aerosols are generated.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the dispersion of dust during handling.[1]

  • After handling, wash hands and face thoroughly.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dark place away from incompatible materials such as oxidizing agents.[1]

Spill Response:

  • In the event of a spill, use personal protective equipment.[1]

  • Keep unnecessary personnel away from the spill area.[1]

  • Prevent the product from entering drains.[1]

  • Carefully sweep the spilled solid material to collect it into an airtight container, avoiding dust dispersal.[1]

  • Dispose of the collected material promptly in accordance with appropriate laws and regulations.[1]

Disposal:

  • Adhered or collected waste material should be disposed of promptly.[1]

  • One disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • Always observe all federal, state, and local environmental regulations when disposing of this substance.[1]

First Aid Measures:

  • Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse the mouth and seek medical advice if you feel unwell.[1]

  • First-aiders should wear personal protective equipment, such as rubber gloves and airtight goggles.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Cymen-5-ol
Reactant of Route 2
Reactant of Route 2
o-Cymen-5-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.